Product packaging for 2,3,3-Trimethylpentane(Cat. No.:CAS No. 560-21-4)

2,3,3-Trimethylpentane

Cat. No.: B1202373
CAS No.: 560-21-4
M. Wt: 114.23 g/mol
InChI Key: OKVWYBALHQFVFP-UHFFFAOYSA-N
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Description

2,3,3-trimethylpentane is a branched alkane that is pentane carrying one methyl group at positions 2, and two methyl groups at position 3. It has a role as a human metabolite, a bacterial metabolite and a mammalian metabolite. It is an alkane and a volatile organic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18 B1202373 2,3,3-Trimethylpentane CAS No. 560-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3-trimethylpentane
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InChI

InChI=1S/C8H18/c1-6-8(4,5)7(2)3/h7H,6H2,1-5H3
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InChI Key

OKVWYBALHQFVFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C)C(C)C
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Molecular Formula

C8H18
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DSSTOX Substance ID

DTXSID2060333
Record name Pentane, 2,3,3-trimethyl-
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Molecular Weight

114.23 g/mol
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Physical Description

Liquid; [Aldrich MSDS]
Record name 2,3,3-Trimethylpentane
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Vapor Pressure

27.0 [mmHg]
Record name 2,3,3-Trimethylpentane
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CAS No.

560-21-4
Record name 2,3,3-Trimethylpentane
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Record name 2,3,3-TRIMETHYLPENTANE
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Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectroscopy of 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 2,3,3-trimethylpentane. Due to the limited availability of publicly accessible, experimentally derived spectral data for this specific molecule, this document presents a predicted ¹H NMR data table based on established principles of NMR spectroscopy and comparison with structurally similar alkanes. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality ¹H NMR spectra for volatile alkanes is detailed, alongside a logical workflow for spectral analysis.

Predicted ¹H NMR Data for this compound

The ¹H NMR spectrum of this compound is characterized by significant signal overlap, a common feature in branched alkanes. The predicted chemical shifts and coupling constants are summarized in the table below. These values are estimations derived from the analysis of its molecular structure, considering the electronic environment of each proton and typical coupling constants observed in acyclic alkanes.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Protons (Label)Chemical StructureMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
a (3H, C1-H)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Triplet~0.85~7.0
b (3H, C2-CH₃)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Doublet~0.82~7.0
c (6H, C3-(CH₃)₂)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Singlet~0.95N/A
d (1H, C2-H)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Quartet~1.50~7.0
e (2H, C4-H)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Quartet~1.25~7.0
f (3H, C5-H)CH₃-CH(CH₃)-C(CH₃)₂-CH₂-CH₃Triplet~0.88~7.0

Note: These are predicted values and may differ from experimentally determined data. The spectrum is expected to be complex due to second-order effects and potential long-range coupling.

Experimental Protocols for ¹H NMR Spectroscopy of this compound

Acquiring a high-resolution ¹H NMR spectrum of a volatile, non-polar compound like this compound requires careful sample preparation and instrument setup. The following protocol outlines the key steps.

Sample Preparation
  • Solvent Selection: A deuterated, non-polar solvent is essential to avoid a large solvent signal in the spectrum. Carbon tetrachloride (CCl₄) is a suitable choice as it is aprotic and does not have any proton signals.[3] Deuterated chloroform (B151607) (CDCl₃) can also be used, but the residual CHCl₃ peak at ~7.26 ppm should be noted.

  • Sample Concentration: For a standard ¹H NMR experiment, a concentration of 1-5% (v/v) of this compound in the deuterated solvent is typically sufficient.

  • Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small drop is usually adequate.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Procedure: a. In a clean, dry vial, add the desired volume of this compound. b. Add the appropriate volume of the deuterated solvent. c. Add a small drop of TMS. d. Gently mix the solution to ensure homogeneity. e. Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm. f. Cap the NMR tube securely to prevent evaporation, especially given the volatility of the compound.

¹H NMR Spectrometer Parameters
  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to improve signal dispersion and simplify the analysis of the complex, overlapping signals typical of alkanes.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient.

    • Number of Scans: Due to the relatively high concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for protons in small molecules.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 12-15 ppm is sufficient to cover the expected chemical shift range for alkanes and the TMS signal.

  • Processing:

    • Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-0.5 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply baseline correction to ensure accurate integration.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Structure of this compound with proton labels.

¹H NMR Spectral Analysis Workflow for this compound start Acquire ¹H NMR Spectrum process Process Spectrum (FT, Phasing, Baseline Correction) start->process reference Reference to TMS (0 ppm) process->reference identify Identify Number of Signals reference->identify integrate Integrate Signal Areas identify->integrate analyze_shift Analyze Chemical Shifts identify->analyze_shift analyze_coupling Analyze Coupling Patterns (Multiplicity & J-values) identify->analyze_coupling assign Assign Signals to Protons integrate->assign analyze_shift->assign analyze_coupling->assign structure Correlate with Molecular Structure assign->structure

Caption: Workflow for ¹H NMR spectral analysis.

References

Interpreting the Mass Spectrum of 2,3,3-Trimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 2,3,3-trimethylpentane. It covers the fundamental principles of its fragmentation, presents key spectral data, outlines the experimental protocol for its analysis, and visualizes the primary fragmentation pathways. This information is crucial for the structural elucidation of branched-chain alkanes and related compounds encountered in various scientific disciplines, including metabolic studies and impurity profiling in drug development.

Data Presentation: Key Mass Spectral Fragments

The mass spectrum of this compound is characterized by extensive fragmentation, a common feature of branched alkanes under electron ionization. The molecular ion peak is often of very low abundance or entirely absent due to the high instability of the initial radical cation.[1][2] The spectrum is dominated by peaks resulting from the cleavage of C-C bonds at the points of branching, which leads to the formation of stable carbocations.[3][4]

While a comprehensive list of all fragments and their relative abundances is not publicly available without access to specialized spectral databases, the most significant peaks are well-documented. The table below summarizes the major fragments and their probable structures.

m/z RatioProbable Fragment IonFormulaSignificance
114Molecular Ion[C₈H₁₈]⁺•Represents the intact molecule minus one electron. Often very low in abundance or absent.[5]
85[M-C₂H₅]⁺[C₆H₁₃]⁺Loss of an ethyl radical from the molecular ion.
71[M-C₃H₇]⁺[C₅H₁₁]⁺A major fragment resulting from the loss of a propyl radical. This is the second most abundant peak.[6]
57[M-C₄H₉]⁺[C₄H₉]⁺A significant fragment corresponding to a butyl cation, often a tertiary butyl cation, which is highly stable. This is the third most abundant peak.[6]
43[M-C₅H₁₁]⁺[C₃H₇]⁺Base Peak . The most abundant fragment, corresponding to an isopropyl or propyl cation.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the typical procedure for obtaining an electron ionization mass spectrum of a volatile organic compound such as this compound, often coupled with a gas chromatograph (GC-MS).

Objective: To generate a reproducible mass spectrum of this compound by ionizing the sample with high-energy electrons and separating the resulting fragments based on their mass-to-charge ratio.

Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • Helium carrier gas (high purity)

  • This compound standard

  • Appropriate solvent for sample dilution (e.g., hexane)

  • Microsyringe for sample injection

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like hexane. The concentration should be optimized to avoid overloading the GC column and the MS detector.

  • GC-MS System Setup:

    • Set the GC oven temperature program to ensure the separation of this compound from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature.

    • The injector temperature is typically set to a high value (e.g., 250°C) to ensure rapid volatilization of the sample.

    • The MS transfer line temperature is also kept high (e.g., 280°C) to prevent condensation of the analyte.

  • Ionization:

    • The mass spectrometer's ion source is operated in electron ionization (EI) mode.

    • A standard electron energy of 70 electron volts (eV) is used to bombard the sample molecules as they elute from the GC column.[7] This high energy ensures sufficient fragmentation to produce a characteristic and reproducible spectrum.

  • Mass Analysis:

    • The positively charged fragments generated in the ion source are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition:

    • The instrument's software records the mass spectrum, plotting the relative abundance of ions as a function of their m/z ratio. The spectrum is typically scanned over a mass range of m/z 30 to 200 for a compound of this molecular weight.

Fragmentation Pathway of this compound

The fragmentation of this compound is governed by the stability of the resulting carbocations. Cleavage at the highly branched C3 position is favored as it can lead to the formation of stable tertiary and secondary carbocations.[4][8] The molecular ion, with a mass-to-charge ratio of 114, is formed by the removal of an electron. This radical cation is highly unstable and readily undergoes fragmentation.

fragmentation_pathway M This compound [C₈H₁₈]⁺• m/z = 114 frag71 [C₅H₁₁]⁺ m/z = 71 M->frag71 - C₃H₇• frag57 [C₄H₉]⁺ m/z = 57 M->frag57 - C₄H₉• frag43 [C₃H₇]⁺ m/z = 43 (Base Peak) frag71->frag43 - C₂H₄

Caption: Fragmentation pathway of this compound in EI-MS.

The diagram above illustrates the primary fragmentation routes for this compound. The molecular ion (m/z 114) can lose a propyl radical to form the ion at m/z 71, or a butyl radical to form the ion at m/z 57. The highly stable tertiary butyl cation is a likely structure for the m/z 57 fragment. The base peak at m/z 43 is likely formed through various pathways, including the loss of an ethene molecule from the m/z 71 fragment.[9] The prevalence of these fragments is a direct consequence of the stability of the carbocations formed during the fragmentation process.

References

Calculation of the Enthalpy of Formation for 2,3,3-Trimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methods used to determine the standard enthalpy of formation (ΔHf°) of 2,3,3-trimethylpentane, a branched alkane with the chemical formula C8H18. An accurate understanding of the enthalpy of formation is critical in various fields, including chemical synthesis, reaction engineering, and drug development, as it provides fundamental insights into the energetic stability of molecules.

Quantitative Data Summary

The standard enthalpy of formation for this compound has been determined through experimental measurements. The accepted value for the liquid phase is presented below.

CompoundFormulaPhaseΔHf° (kJ/mol)MethodReference
This compoundC8H18Liquid-253.7 ± 1.4Combustion CalorimetryProsen and Rossini, 1945[1]

Theoretical Calculation: Benson Group Additivity Method

A reliable and widely used method for estimating the enthalpy of formation of organic molecules is the Benson group additivity method.[2][3] This approach assumes that the enthalpy of formation of a molecule can be calculated by summing the contributions of its constituent chemical groups.[2][3]

Methodology

The Benson group increment theory involves dissecting the molecule into polyvalent atomic centers and assigning a specific enthalpy value to each group.[2][3] These group values are empirically derived from experimental data of a large set of molecules.[2] For alkanes, the groups are defined by a central carbon atom and its bonded atoms.

The structure of this compound is first analyzed to identify its constituent groups:

  • C-(C)(H)3: A primary carbon bonded to one other carbon and three hydrogens.

  • C-(C)2(H)2: A secondary carbon bonded to two other carbons and two hydrogens.

  • C-(C)3(H): A tertiary carbon bonded to three other carbons and one hydrogen.

  • C-(C)4: A quaternary carbon bonded to four other carbons.

Structure of this compound:

Based on this structure, the groups in this compound are:

  • Five C-(C)(H)3 groups (five methyl groups)

  • One C-(C)2(H)2 group (the -CH2- in the ethyl group)

  • One C-(C)3(H) group (the chiral center at position 2)

  • One C-(C)4 group (the quaternary center at position 3)

The standard group additivity values (GAVs) for alkanes at 298 K are required for the calculation. Additionally, steric corrections, such as those for gauche interactions, are often necessary for branched alkanes to improve the accuracy of the prediction.

A calculation for this compound using a group additivity method without steric corrections yields a value of -56.4 kcal/mol.[4] However, an analysis of the molecule's conformation reveals six gauche interactions.[4] Applying a correction of +0.80 kcal/mol for each gauche interaction results in a total correction of +4.8 kcal/mol.[2][4] This adjusts the calculated enthalpy of formation to -51.6 kcal/mol, which is in excellent agreement with the experimental value of -51.7 kcal/mol (approximately -216.3 kJ/mol).[4]

Logical Workflow for Benson Group Additivity Calculation

A Identify the molecular structure of This compound B Deconstruct the molecule into its constituent Benson groups A->B C Sum the Group Additivity Values (GAVs) for each group B->C D Analyze the 3D conformation for steric strain (gauche interactions) C->D E Apply steric corrections to the summed GAVs D->E F Calculate the final enthalpy of formation E->F

Caption: Workflow for calculating enthalpy of formation using the Benson group additivity method.

Experimental Determination: Bomb Calorimetry

The experimental value for the enthalpy of formation of this compound was determined through combustion calorimetry, a technique that measures the heat released during a combustion reaction.[1][5]

Experimental Protocol
  • Sample Preparation: A precisely weighed sample of liquid this compound is placed in a sample holder, typically a crucible, within a high-pressure vessel known as a "bomb."

  • Calorimeter Setup: The bomb is sealed and pressurized with excess pure oxygen.[5] It is then submerged in a known quantity of water in an insulated container called a calorimeter. The initial temperature of the water is accurately measured.

  • Ignition: The sample is ignited electrically. The combustion of the hydrocarbon is an exothermic reaction, releasing heat into the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is continuously monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the cooling curve back to the time of ignition.

  • Calculation of Heat of Combustion: The heat of combustion (ΔHc°) is calculated using the total heat capacity of the calorimeter and the measured temperature change.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔHf°) is then calculated from the standard enthalpy of combustion (ΔHc°) using Hess's Law. This requires the known standard enthalpies of formation of the combustion products, carbon dioxide (CO2) and water (H2O).

The balanced combustion reaction for this compound is:

C8H18(l) + 12.5 O2(g) → 8 CO2(g) + 9 H2O(l)

The enthalpy of formation is calculated using the following equation:

ΔHf°(C8H18) = [8 * ΔHf°(CO2) + 9 * ΔHf°(H2O)] - ΔHc°(C8H18)

Experimental Workflow for Bomb Calorimetry

A Weigh a precise mass of This compound B Place sample in a bomb calorimeter with excess oxygen A->B C Ignite the sample and measure the temperature change of the water B->C D Calculate the heat of combustion (ΔHc°) C->D E Use Hess's Law and known ΔHf° of CO2 and H2O D->E F Calculate the enthalpy of formation (ΔHf°) of This compound E->F

Caption: Experimental workflow for determining the enthalpy of formation via bomb calorimetry.

Advanced Computational Methods

While the Benson group additivity method provides a good estimate, more sophisticated computational methods can be employed for higher accuracy. Quantum chemical calculations, such as the Gaussian-n (G3, G4) and Complete Basis Set (CBS) methods, can predict thermochemical properties with high precision. These methods solve the electronic Schrödinger equation to determine the total energy of the molecule, from which the enthalpy of formation can be derived. While computationally intensive, these ab initio calculations are valuable for validating experimental data and for determining the thermochemistry of unstable or difficult-to-synthesize molecules.

Conclusion

The determination of the enthalpy of formation of this compound relies on a combination of precise experimental measurements and robust theoretical calculations. Combustion calorimetry provides the benchmark experimental value, while methods like the Benson group additivity scheme offer a reliable and accessible means of estimation. For researchers in the chemical and pharmaceutical sciences, a thorough understanding of these methods is essential for predicting the thermodynamic stability and reactivity of organic molecules.

References

A Technical Guide to the Thermodynamic Properties of 2,3,3-Trimethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermodynamic properties of 2,3,3-trimethylpentane and other octane (B31449) (C₈H₁₈) isomers. Understanding these properties is crucial for applications ranging from fuel development and combustion analysis to chemical process design. This document summarizes key quantitative data, outlines the experimental and computational protocols for their determination, and presents logical workflows for these methodologies.

Core Thermodynamic Data of Octane Isomers

The stability and energy content of hydrocarbon isomers are defined by their thermodynamic properties. Branched-chain alkanes, such as this compound, are generally more stable than their straight-chain counterparts, which is reflected in their heats of formation.[1] The following table presents a comparison of key thermodynamic data for this compound and other selected C₈H₁₈ isomers at standard conditions (298.15 K).

Isomer NameCAS NumberFormulaΔfH°gas (kJ/mol)S°gas (J/mol·K)ΔvapH° (kJ/mol)
n-Octane111-65-9C₈H₁₈-208.4 ± 0.67467.06 ± 0.9241.6
2,2,3-Trimethylpentane564-02-3C₈H₁₈-216.52 ± 1.00430.49 ± 2.0938.07 ± 0.21
This compound 560-21-4 C₈H₁₈ -212.8 ± 1.2 439.3 ± 2.1 38.8 ± 0.4
2,3,4-Trimethylpentane565-75-3C₈H₁₈-212.63 ± 0.96431.87 ± 2.0938.28 ± 0.21

Data sourced from the NIST Chemistry WebBook.[2][3][4][5]

Experimental Protocols for Thermodynamic Property Determination

The precise measurement of thermodynamic properties relies on well-established calorimetric techniques.[6] These methods are essential for validating computational models and providing benchmark data.

The standard enthalpy of formation (ΔfH°) of a hydrocarbon is typically determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter.[7][8]

Methodology:

  • Sample Preparation: A precisely weighed sample of the pure hydrocarbon (e.g., this compound) is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb."

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete and rapid combustion.[7]

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (e.g., using a thermistor).[7]

  • Ignition: The sample is ignited electrically. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.[7]

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and begins to cool. The maximum temperature rise (ΔT) is determined by extrapolating the cooling curve back to the time of ignition to correct for heat loss to the surroundings.[9]

  • Calculation:

    • The heat released by the reaction (q_reaction) is calculated using the total heat capacity of the calorimeter system (C_cal) and the corrected temperature change: q_reaction = -C_cal * ΔT.

    • C_cal is determined in a separate experiment by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[7]

    • The measured heat is used to calculate the standard enthalpy of combustion (ΔcH°) for the hydrocarbon.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, combining the experimental ΔcH° with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O).[8]

Low-temperature adiabatic heat-capacity calorimetry is the primary method for determining the standard entropy (S°) and heat capacity (Cp) of a substance.

Methodology:

  • Sample Encapsulation: A pure sample is sealed in a sample vessel within a cryostat, which is a highly insulated chamber capable of maintaining cryogenic temperatures.

  • Adiabatic Environment: The sample vessel is surrounded by an adiabatic shield, whose temperature is electronically controlled to match the sample's temperature precisely. This setup minimizes heat exchange with the surroundings, approximating an adiabatic process (q ≈ 0).

  • Heating and Measurement: A known quantity of electrical energy (q) is supplied to the sample through a heater, causing a small, incremental temperature rise (ΔT). Both q and ΔT are measured with high accuracy.

  • Heat Capacity Calculation: The heat capacity (Cp) at the mean temperature of the interval is calculated as Cp = q / ΔT. This process is repeated over a wide temperature range, often starting from near absolute zero.

  • Entropy Calculation: The standard entropy at 298.15 K is determined by numerically integrating the heat capacity data from 0 K to 298.15 K, accounting for the entropies of any phase transitions (e.g., fusion) that occur within this range, in accordance with the Third Law of Thermodynamics.

Visualization of Methodological Workflows

The following diagrams illustrate the logical workflows for the experimental and computational determination of thermodynamic properties.

G cluster_exp Experimental Workflow: Bomb Calorimetry A 1. Sample Preparation (Weigh Pure Hydrocarbon) B 2. Pressurization (Seal in Bomb with O₂) A->B C 3. Calorimeter Assembly (Submerge Bomb in Water) B->C D 4. Ignition & Data Logging (Record Temperature Rise) C->D E 5. Data Analysis (Calculate Corrected ΔT) D->E F 6. ΔcH° Calculation (Using Calorimeter Constant) E->F G 7. ΔfH° Determination (Apply Hess's Law) F->G

Caption: A flowchart of the experimental protocol for determining the enthalpy of formation using bomb calorimetry.

G cluster_comp Computational Workflow: Ab Initio Thermochemistry A 1. Input Molecular Structure (Define Isomer Connectivity) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 3. Vibrational Frequency Analysis (Confirm Minimum Energy & Obtain ZPE) B->C D 4. High-Level Single-Point Energy Calculation (e.g., CCSD(T)) C->D Provides Geometry F 6. Statistical Mechanics (Calculate H, S, Cp from Frequencies) C->F Provides Frequencies, Rotational Constants E 5. Final Energy Calculation (Combine Energies & Corrections) D->E G 7. Final Thermodynamic Properties (ΔfH°, S°, Cp) E->G Provides Enthalpy F->G

Caption: A logical workflow for calculating thermodynamic properties using quantum mechanical (ab initio) methods.

References

Quantum Chemical Calculations for Branched Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes are fundamental structural motifs in organic chemistry and are integral to the framework of numerous pharmaceuticals and industrial chemicals. Their three-dimensional structure and inherent stability, governed by subtle non-covalent interactions, directly influence their physical properties, reactivity, and biological activity. Understanding the energetic landscape of these molecules—including conformational preferences, bond strengths, and heats of formation—is therefore critical for rational molecular design and the prediction of chemical behavior.

Quantum chemical calculations have emerged as an indispensable tool for elucidating these properties with high accuracy. This guide provides a technical overview of the application of modern quantum chemical methods to the study of branched alkanes. It details established computational protocols, presents a comparative analysis of various theoretical methods, and offers a practical framework for researchers to conduct their own investigations.

Theoretical Background: The Hierarchy of Quantum Chemical Methods

The accurate calculation of molecular energies requires a careful selection of a theoretical method and a basis set. For branched alkanes, where dispersion forces play a crucial role in determining conformational energies, the choice of method is particularly important. The methods can be broadly categorized in a hierarchical manner, trading computational cost for accuracy.

  • Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of cost and accuracy. Functionals are approximations of the exchange-correlation energy. For alkanes, dispersion-corrected functionals are essential.

    • B3LYP: A popular hybrid functional, but it is known to perform poorly for systems with significant dispersion interactions.[1]

    • M06-2X: A meta-hybrid GGA functional that is generally better suited for non-covalent interactions and is a good choice for alkane conformational energies.[2][3]

  • Composite Methods: These multi-step methods are designed to approximate high-level coupled-cluster calculations at a reduced computational cost. They are often considered the "gold standard" for thermochemical calculations.

    • Gaussian-n (G3, G4): These methods combine energies from different levels of theory and basis sets to extrapolate to a high-accuracy result.[1]

    • Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods also use a series of calculations to extrapolate to the complete basis set limit.[4]

    • Weizmann Theories (Wn): A series of high-accuracy composite methods that aim for sub-kJ/mol accuracy.

Data Presentation: Comparative Analysis of Branched Alkanes

This section presents a summary of quantitative data for key branched alkanes—isobutane, isopentane, and neopentane—calculated using a range of quantum chemical methods. This allows for a direct comparison of their performance.

Conformational Energies

Branched alkanes exhibit different spatial arrangements (conformers) due to rotation around their C-C single bonds. The energy differences between these conformers are critical for understanding their equilibrium populations.

Table 1: Conformational and Rotational Energies of Isobutane (2-Methylpropane) and Isopentane (2-Methylbutane) (in kcal/mol)

MoleculeConformation/BarrierCCSD(T)/cc-pVQZ (approx.)[5]
IsobutaneRotational Barrier3.37
Isopentanegauche Energy0.79
trans-gauche Barrier5.16
Barrier between two trans2.93

Note: The CCSD(T)/cc-pVQZ level of theory is a high-accuracy benchmark.

Bond Dissociation Energies (BDEs)

BDEs quantify the energy required to break a specific bond homolytically. They are fundamental to understanding reaction thermodynamics and kinetics.

Table 2: C-H Bond Dissociation Energies (BDEs) for Branched Alkanes at 298 K (in kcal/mol)

MoleculeBondCBS-QB3[4]CBS-APNO[4]G3MP2B3[4]
Isobutaneprimary C-H100.8100.7100.4
tertiary C-H96.296.195.8
Isopentaneprimary C-H (C1)100.6100.5100.2
secondary C-H (C3)98.298.197.8
tertiary C-H (C2)96.496.396.0
primary C-H (iso)101.0100.9100.6
Heats of Formation (ΔHf°)

The heat of formation is a fundamental thermodynamic property that indicates the stability of a molecule relative to its constituent elements in their standard states.

Table 3: Gas-Phase Heats of Formation (ΔHf°) at 298 K (in kcal/mol)

MoleculeG3[1]B3LYP[1]Experimental[6][7]
Isobutane-32.1-32.0-32.07 ± 0.14
Isopentane-36.7-36.5-36.78 ± 0.19
Neopentane-40.1-39.7-40.03 ± 0.17

Note: While B3LYP performs well for these small alkanes, its accuracy significantly decreases for larger, linear alkanes.[1]

Experimental (Computational) Protocols

This section details the methodologies for performing the quantum chemical calculations discussed in this guide. The popular Gaussian software suite is used as an example.[8][9][10][11]

Conformational Analysis

The goal of a conformational analysis is to identify the low-energy conformers of a molecule and the transition states that connect them.

Protocol for Conformational Scan:

  • Build the Molecule: Construct the initial 3D structure of the branched alkane using a molecular modeling program like GaussView.

  • Define the Dihedral Angle: Identify the rotatable bond of interest and select the four atoms that define the dihedral angle.

  • Set up the Scan Calculation: In Gaussian, set up a "scan" calculation. This involves specifying the dihedral angle to be rotated, the starting and ending angles (typically a 360° rotation), and the step size (e.g., 10° or 15°).

  • Choose a Level of Theory: Select an appropriate level of theory and basis set. For a preliminary scan, a less computationally expensive method like B3LYP/6-31G(d) can be used.

  • Run the Calculation: Execute the Gaussian job.

  • Analyze the Results: Plot the energy as a function of the dihedral angle. The minima on this potential energy surface correspond to stable conformers, and the maxima represent the rotational barriers (transition states).

  • Optimize Stationary Points: Take the geometries from the minima and maxima of the scan and perform full geometry optimizations and frequency calculations at a higher level of theory (e.g., M06-2X/6-311+G(d,p) or a composite method) to obtain accurate relative energies. A frequency calculation confirms that a structure is a true minimum (no imaginary frequencies) or a transition state (one imaginary frequency).

Calculation of Bond Dissociation Energies

The BDE of an A-B bond is calculated as the enthalpy change of the reaction: AB → A• + B•.

Protocol for BDE Calculation:

  • Optimize Geometries: Perform geometry optimizations and frequency calculations for the parent molecule (AB) and the two resulting radicals (A• and B•). It is crucial to use an unrestricted method (e.g., UB3LYP) for the open-shell radical species.

  • Calculate Enthalpies: From the output of the frequency calculations, obtain the thermal enthalpies (H) at the desired temperature (usually 298.15 K).

  • Calculate the BDE: The BDE is then calculated as: BDE = H(A•) + H(B•) - H(AB)

  • High-Accuracy Calculations: For more accurate BDEs, use high-level composite methods like G4 or CBS-QB3 for the energy calculations on the optimized geometries.

Calculation of Heats of Formation

The heat of formation can be calculated using several approaches, with the atomization method and isodesmic reactions being common.

Protocol for Atomization Method:

  • Calculate the Atomization Energy: The atomization energy (AE) is the energy required to break the molecule into its constituent atoms in the gas phase. This is calculated by optimizing the geometry and calculating the energy of the molecule and each of its constituent atoms. AE = ΣE(atoms) - E(molecule)

  • Calculate the Heat of Formation at 0 K: The heat of formation at 0 K is then: ΔHf°(0 K) = ΣΔHf°(0 K, atoms) - AE The experimental heats of formation of the atoms at 0 K are well-known.

  • Correct to 298 K: The heat of formation at 298 K is obtained by adding thermal corrections: ΔHf°(298 K) = ΔHf°(0 K) + [H(298 K) - H(0 K)]_molecule - Σ[H(298 K) - H(0 K)]_atoms

Visualizations

Diagrams are essential for visualizing computational workflows and the relationships between different molecular states.

Computational_Workflow cluster_conformational Conformational Analysis cluster_thermochemistry Thermochemical Calculations A 1. Build Initial Structure B 2. Relaxed Potential Energy Scan (e.g., B3LYP/6-31G(d)) A->B C 3. Identify Minima (Conformers) and Maxima (Transition States) B->C D 4. Optimize Stationary Points (Higher Level of Theory) C->D E 5. Frequency Calculation (Verify Minima/TS & Get Thermal Corrections) D->E F Optimized Conformers E->F Lowest Energy Conformer(s) G High-Accuracy Single-Point Energy (e.g., G4, CBS-QB3) F->G H Calculate BDEs and ΔHf° G->H

A general workflow for quantum chemical calculations of branched alkanes.

Isopentane_Conformers trans trans TS1 trans-gauche Barrier trans->TS1 Rotation gauche gauche gauche->TS1 TS2 eclipsed Barrier gauche->TS2 Rotation TS1->trans TS1->gauche TS2->gauche

Relationship between conformers and transition states for isopentane.

Conclusion

Quantum chemical calculations provide a powerful and reliable framework for determining the thermochemical and structural properties of branched alkanes. A systematic approach, beginning with a thorough conformational search followed by high-level energy calculations, is crucial for obtaining accurate results. For conformational energies, dispersion-corrected DFT functionals like M06-2X offer a good balance of accuracy and computational cost, while for benchmark-quality thermochemistry, composite methods such as G4 and CBS-QB3 are recommended. The data and protocols presented in this guide serve as a valuable resource for researchers in drug development and other scientific fields where a deep understanding of molecular properties is essential for innovation.

References

An In-depth Technical Guide to the Physical Properties of High-Purity 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity 2,3,3-trimethylpentane. The information is compiled from various scientific sources and databases to ensure accuracy and relevance for research and development applications.

Introduction

This compound (CAS No. 560-21-4) is a branched-chain alkane with the chemical formula C₈H₁₈.[1][2] It is an isomer of octane (B31449) and exists as a colorless liquid at room temperature.[1][3] As a saturated hydrocarbon, it is a nonpolar compound, a characteristic that dictates many of its physical properties.[4][5] Understanding these properties is crucial for its use as a solvent, in fuel studies, and as a reference compound in various analytical techniques.

Molecular and General Properties

PropertyValueSource(s)
Molecular Formula C₈H₁₈[1][6]
Molecular Weight 114.23 g/mol [1][2][7]
Appearance Colorless liquid[1]
Odor Odorless[1]

Thermodynamic Properties

The thermodynamic properties of this compound are essential for understanding its behavior under different temperature and pressure conditions.

PropertyValueSource(s)
Boiling Point 114.4 to 115.0 °C[1][8][9]
Melting Point -100.7 to -109 °C[2][8][9]
Flash Point -6 °C[1][9]
Autoignition Temperature 425 °C[1]
Vapor Pressure 27.0 mmHg[10][11]
Heat Capacity (C) 245.56 J K⁻¹ mol⁻¹[1]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -255.1 to -252.3 kJ mol⁻¹[1]
Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) -5.4683 to -5.4657 MJ mol⁻¹[1]
Enthalpy of Vaporization (ΔvapH°) 39.4 kJ/mol at 298.15 K[12]
Critical Temperature 303 °C[8]
Critical Pressure 28.9 atm[8]
Critical Volume 433.00 ml/mol[8]

Physical and Chemical Properties

PropertyValueSource(s)
Density 0.7220 - 0.726 g/cm³[2][6][8][9]
Refractive Index 1.408[8]
Solubility in Water Extremely low / Insoluble[3]
Solubility in Nonpolar Solvents Highly soluble (e.g., in hexane, benzene)[3]
Henry's Law Constant (kH) 2.4 nmol Pa⁻¹ kg⁻¹[1]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of high-purity this compound are based on established methods for volatile organic compounds.

5.1. Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

  • Apparatus: A distillation flask, condenser, thermometer, heating mantle, and receiving flask.

  • Procedure:

    • A sample of high-purity this compound is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

    • The sample is heated gently.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb at a steady rate is recorded as the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.

5.2. Determination of Melting Point

The melting point is determined using a capillary tube method with a melting point apparatus.

  • Apparatus: Capillary tubes, melting point apparatus with a temperature controller and a magnified viewing port.

  • Procedure:

    • A small amount of solidified this compound (frozen using a cold bath) is introduced into a capillary tube.

    • The capillary tube is placed in the melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

5.3. Determination of Density

The density can be measured using a pycnometer or a digital density meter.

  • Apparatus: A pycnometer of known volume, an analytical balance, and a constant temperature bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with this compound and placed in a constant temperature bath until it reaches thermal equilibrium.

    • The pycnometer is removed, dried, and weighed again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

5.4. Determination of Refractive Index

The refractive index is measured using a refractometer.

  • Apparatus: An Abbe refractometer and a constant temperature water bath.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The temperature is maintained at a specific value (e.g., 20°C) using the water bath.

    • The refractive index is read directly from the instrument's scale.

Visualizations

Logical Relationship of Physical States

G Solid Solid State (<-100.7 °C) Liquid Liquid State (-100.7 °C to 114.4 °C) Solid->Liquid Melting Liquid->Solid Freezing Gas Gaseous State (>114.4 °C) Liquid->Gas Boiling Gas->Liquid Condensation

Caption: Phase transitions of this compound.

Experimental Workflow for Boiling Point Determination

G cluster_setup Apparatus Setup cluster_measurement Measurement cluster_finalization Finalization A Place sample in distillation flask B Add boiling chips A->B C Assemble distillation apparatus B->C D Position thermometer C->D E Gently heat the sample D->E Start Heating F Observe for steady boiling and condensation E->F G Record temperature F->G H Record atmospheric pressure G->H I Correct boiling point to standard pressure H->I

Caption: Workflow for boiling point determination.

References

2,3,3-Trimethylpentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 560-21-4

This technical guide provides an in-depth overview of the chemical compound 2,3,3-trimethylpentane, focusing on its identification, physicochemical properties, and comprehensive safety data. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

Chemical Identification and Physical Properties

This compound is a branched alkane with the chemical formula C8H18.[1][2][3][4] It is an isomer of octane (B31449) and is also known by its synonym, pentane, 2,3,3-trimethyl-.[2][3] This compound exists as a colorless and odorless liquid.[4]

PropertyValueSource
CAS Number 560-21-4[1][5]
Molecular Formula C8H18[2][3][4][5]
Molecular Weight 114.23 g/mol [3]
Density 0.7258 g/cm³ at 20 °C[3]
Boiling Point 114.8 °C[3]
Melting Point -100.9 °C[3]
Flash Point -6 °C[3]
Autoignition Temperature 425 °C[4]
Vapor Pressure 27.00 mmHg[3][6]
Refractive Index 1.400[3]

Safety and Hazard Information

This compound is classified as a hazardous substance. Its primary hazards are related to its high flammability and potential health effects upon exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is as follows:

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Aspiration Hazard1H304: May be fatal if swallowed and enters airways
Specific Target Organ Toxicity (Single Exposure)3H336: May cause drowsiness or dizziness
Hazardous to the Aquatic Environment, Long-Term Hazard1H410: Very toxic to aquatic life with long lasting effects

GHS Pictograms:

  • Flame: Indicates a flammable hazard.

  • Health Hazard: Indicates a substance may be a respiratory sensitizer, mutagen, carcinogen, reproductive toxin, aspiration toxin, or cause target organ toxicity.

  • Exclamation Mark: Indicates an irritant (skin and eye), skin sensitizer, or is harmful.

  • Environment: Indicates the substance is hazardous to the aquatic environment.

Precautionary Statements and Safety Measures

A comprehensive set of precautionary statements is associated with the handling and use of this compound. These are crucial for ensuring laboratory and industrial safety.

TypePrecautionary Statement
Prevention P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P331: Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of water. P391: Collect spillage.
Storage P403 + P235: Store in a well-ventilated place. Keep cool.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Safety Assessment

The hazard classifications of chemical substances like this compound are determined through standardized experimental protocols. The following are key methodologies for assessing its primary hazards.

Flash Point Determination (ASTM D93)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source.[3] The ASTM D93 standard test method, which uses a Pensky-Martens closed-cup tester, is a common procedure for determining the flash point of petroleum products.[1][2][6]

Methodology:

  • A sample of the substance is placed in the test cup of the Pensky-Martens apparatus.

  • The sample is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[7] It is a critical component in the safety evaluation of chemicals that may come into contact with the skin.[7]

Methodology:

  • The test is typically conducted on the shaved skin of albino rabbits.[8]

  • A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch for a 4-hour exposure period.[8]

  • After the exposure period, the substance is removed.

  • The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) and graded according to a standardized scoring system.[7]

Acute Immobilization Test for Aquatic Toxicity (OECD 202)

This test evaluates the acute toxicity of a substance to aquatic invertebrates, typically Daphnia magna (water fleas).[9][10]

Methodology:

  • Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.[9][10]

  • The number of immobilized daphnids is recorded at 24 and 48 hours.[10]

  • The results are used to calculate the EC50, which is the concentration of the substance that causes immobilization in 50% of the test organisms within the specified time period.[11]

Logical Relationships in Safety Assessment

The following diagram illustrates the logical workflow for assessing the primary hazards of this compound, from its intrinsic properties to the necessary safety precautions.

Hazard_Assessment_Workflow cluster_properties Physicochemical Properties cluster_hazards Hazard Identification cluster_protocols Experimental Verification cluster_actions Safety & Handling A This compound B High Volatility Low Flash Point (-6 °C) A->B D Skin Irritant (Cat. 2) H315 A->D E Aspiration Hazard (Cat. 1) H304 A->E F Aquatic Toxicity (Chronic 1) H410 A->F C Flammable Liquid (Cat. 2) H225 B->C G ASTM D93 (Flash Point) C->G J Prevention: P210, P261, P273 C->J H OECD 404 (Skin Irritation) D->H D->J K Response: P301+P310, P331 E->K I OECD 202 (Aquatic Toxicity) F->I F->J L Storage & Disposal: P403+P235, P501 J->L K->L

Hazard Assessment Workflow for this compound

References

Solubility of 2,3,3-Trimethylpentane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, a branched alkane with the chemical formula C8H18, is a non-polar hydrocarbon.[1] Its solubility characteristics are of significant interest in various applications, including organic synthesis, reaction chemistry, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including qualitative and quantitative data, detailed experimental protocols for solubility determination, and visualizations of the underlying principles and workflows.

Understanding the solubility of a compound is crucial as it governs its behavior in liquid phases, impacting reaction kinetics, purification processes, and the ultimate formulation of products. The principle of "like dissolves like" is the cornerstone for predicting the solubility of non-polar compounds like this compound, which is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents.[1][2]

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain. However, its isomer, 2,2,4-trimethylpentane (B7799088) (commonly known as isooctane), has very similar physical and chemical properties, making its solubility behavior a close proxy. The following table summarizes the available qualitative and limited quantitative solubility data for 2,2,4-trimethylpentane, which can be used as a strong indicator for the solubility of this compound.

SolventSolvent PolaritySolubility of 2,2,4-Trimethylpentane (as a proxy for this compound)Reference
HexaneNon-polarHighly Soluble[2]
BenzeneNon-polarHighly Soluble[2]
TolueneNon-polarHighly Soluble[2]
HeptaneNon-polarMiscible
AcetonePolar AproticMiscible
EthanolPolar ProticPartially Miscible (Forms a miscibility gap with water)[3][4]
WaterPolar ProticVery Low (insoluble)[1][2][5]

Note: "Highly Soluble" and "Miscible" indicate that the two liquids can be mixed in all proportions to form a homogeneous solution. "Partially Miscible" indicates that the liquids have limited solubility in each other, forming two separate phases above a certain concentration.

Factors Affecting Solubility

The solubility of this compound in organic solvents is governed by several key factors, primarily the intermolecular forces between the solute and solvent molecules. The following diagram illustrates the logical relationships between these factors.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a liquid in a solvent.[6][7][8][9][10] The following is a detailed protocol that can be adapted for measuring the solubility of this compound in various organic solvents.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • Syringes and filters (pore size appropriate to separate phases, e.g., 0.45 µm PTFE)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

  • Volumetric flasks and pipettes for standard preparation

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of a distinct separate phase of the solute is necessary to ensure saturation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the system.[9][10] It is advisable to determine the equilibration time by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the concentration in the solvent phase remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for a period to allow for complete phase separation.

    • Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe. Avoid disturbing the interface or any of the excess solute phase.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved microdroplets of the solute.

  • Analysis:

    • Prepare a series of calibration standards of this compound in the chosen organic solvent of known concentrations.

    • Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its instrument response on the calibration curve. This concentration represents the solubility of this compound in the organic solvent at the specified temperature.

3. Data Reporting:

  • Report the solubility in appropriate units, such as g/100 mL, mole fraction, or mass fraction.

  • Specify the temperature at which the measurement was conducted.

  • Detail the analytical method used for concentration determination, including the instrument and its parameters.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound in an organic solvent.

G Experimental Workflow for Solubility Determination start Start prep Prepare Mixture (Excess this compound in solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate separate Phase Separation (Allow to settle) equilibrate->separate sample Sample Solvent Phase separate->sample filter Filter Sample sample->filter analysis Analyze Concentration (e.g., GC-FID) filter->analysis calculate Calculate Solubility analysis->calculate end End calculate->end

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

References

Synthesis of 2,3,3-Trimethylpentane via Alkylation of Isobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2,3,3-trimethylpentane, a branched-chain alkane, through the acid-catalyzed alkylation of isobutane (B21531). This process is a cornerstone of petroleum refining for producing high-octane gasoline components and serves as a model for controlled carbon-carbon bond formation in organic synthesis. This document provides a comprehensive overview of the reaction, including quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes.

Core Concepts and Reaction Mechanism

The synthesis of this compound is achieved through the alkylation of isobutane with a butene isomer, typically isobutylene (B52900) or 2-butene (B3427860), in the presence of a strong acid catalyst. The reaction proceeds via a carbocation chain mechanism, which can be summarized in the following key steps:

  • Initiation: The acid catalyst protonates an olefin (e.g., isobutylene) to form a tertiary carbocation (the tert-butyl cation).

  • Propagation: The tert-butyl cation can then react with another olefin molecule to form a larger C8 carbocation. This C8 carbocation can undergo rearrangement, including hydride and methyl shifts, to form various isomers.

  • Hydride Transfer: The C8 carbocation abstracts a hydride ion from an isobutane molecule. This step yields a trimethylpentane isomer and regenerates the tert-butyl cation, which continues the chain reaction.

The formation of this compound specifically involves the formation of the 2,3,3-trimethylpentyl cation intermediate, which is then quenched by hydride transfer from isobutane. The distribution of trimethylpentane isomers, including 2,2,4-, 2,3,4-, and this compound, is highly dependent on the reaction conditions and the catalyst used.[1]

Quantitative Data

The yield and selectivity of this compound are influenced by several factors, including temperature, pressure, the ratio of isobutane to olefin, and the type and concentration of the acid catalyst. The following tables summarize typical quantitative data obtained under various laboratory and industrial conditions.

ParameterValueCatalystOlefinReference
Operating Temperature 0 - 30 °CSulfuric Acid (H₂SO₄)Butenes[2]
16 - 38 °CHydrofluoric Acid (HF)Butenes[2]
Pressure Sufficient to maintain liquid phaseH₂SO₄ or HFButenes[2]
Isobutane to Olefin Ratio (molar) 7:1 to 12:1Sulfuric AcidOlefins
Acid to Hydrocarbon Ratio (volume) ~1.1Sulfuric AcidOlefins
Acid Concentration (wt %) 92 - 96%Sulfuric AcidOlefins
ProductSelectivity (%)ConditionsReference
Total C8 Alkylate Up to 90.65H₂SO₄ catalyst, optimized conditions
Total Trimethylpentanes (TMPs) 53.81H₂SO₄ catalyst, 2-butene feed
This compound Component of TMP fractionH₂SO₄ catalyst, 2-butene feed

Experimental Protocols

The following section outlines a generalized experimental protocol for the laboratory-scale synthesis of this compound via the sulfuric acid-catalyzed alkylation of isobutane with isobutylene.

Materials and Equipment:
  • Reactants:

    • Isobutane (high purity, liquid)

    • Isobutylene (high purity, liquid or gas)

    • Concentrated Sulfuric Acid (96-98%)

  • Apparatus:

    • High-pressure stainless-steel batch reactor equipped with a magnetic stirrer, cooling jacket, thermocouple, pressure gauge, and inlet/outlet valves.

    • Gas and liquid charging systems.

    • Quenching solution (e.g., cold aqueous sodium bicarbonate).

    • Separatory funnel.

    • Drying agent (e.g., anhydrous magnesium sulfate).

    • Distillation apparatus for fractional distillation.

    • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

Procedure:
  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants:

    • The reactor is cooled to the desired reaction temperature (e.g., 5 °C) using the cooling jacket.

    • A pre-determined amount of concentrated sulfuric acid is charged into the reactor.

    • Liquefied isobutane is then carefully transferred to the reactor under pressure. A high molar excess of isobutane to isobutylene is crucial to suppress side reactions.

  • Reaction:

    • With vigorous stirring, isobutylene is slowly introduced into the reactor at a controlled rate. The reaction is exothermic, and the temperature should be carefully monitored and maintained within a narrow range.

    • The reaction mixture is stirred for a specified period (e.g., 30-60 minutes) after the addition of isobutylene is complete.

  • Quenching and Work-up:

    • After the reaction, the reactor is carefully depressurized, and the contents are transferred to a flask containing a cold, stirred solution of sodium bicarbonate to neutralize the acid catalyst.

    • The organic layer is separated from the aqueous layer using a separatory funnel.

    • The organic layer is washed with water and then dried over anhydrous magnesium sulfate.

  • Purification and Analysis:

    • The unreacted isobutane and other light ends are removed by careful distillation.

    • The remaining liquid, the alkylate, is then subjected to fractional distillation to separate the different C8 isomers.

    • The composition of the product mixture and the purity of the this compound fraction are determined by GC-MS analysis.

Visualizations

Reaction Mechanism Pathway

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation & Rearrangement cluster_termination Hydride Transfer Isobutylene Isobutylene tert-Butyl_Cation tert-Butyl Cation Isobutylene->tert-Butyl_Cation Protonation H+ H+ H+->tert-Butyl_Cation tert-Butyl_Cation_prop tert-Butyl Cation C8_Cation_initial Initial C8 Cation tert-Butyl_Cation_prop->C8_Cation_initial Isobutylene_prop Isobutylene Isobutylene_prop->C8_Cation_initial C8_Cation_rearranged Rearranged C8 Cations (via Hydride/Methyl Shifts) C8_Cation_initial->C8_Cation_rearranged 2_3_3_TMP_Cation 2,3,3-Trimethylpentyl Cation C8_Cation_rearranged->2_3_3_TMP_Cation 2_3_3_TMP_Cation_term 2,3,3-Trimethylpentyl Cation 2_3_3_TMP This compound 2_3_3_TMP_Cation_term->2_3_3_TMP Isobutane Isobutane Isobutane->2_3_3_TMP tert-Butyl_Cation_regen tert-Butyl Cation (regenerated) Isobutane->tert-Butyl_Cation_regen

Caption: Reaction mechanism for the formation of this compound.

Experimental Workflow

ExperimentalWorkflow start Start reactor_prep Reactor Preparation (Clean, Dry, Purge) start->reactor_prep charging Charging Reactants (H₂SO₄, Isobutane) reactor_prep->charging reaction Alkylation Reaction (Slow addition of Isobutylene, Temperature Control) charging->reaction quenching Reaction Quenching (Neutralization with NaHCO₃) reaction->quenching separation Phase Separation (Organic/Aqueous) quenching->separation drying Drying Organic Layer (Anhydrous MgSO₄) separation->drying purification Purification (Fractional Distillation) drying->purification analysis Product Analysis (GC-MS) purification->analysis end End analysis->end

Caption: Laboratory workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 2,3,3-trimethylpentane, a branched alkane with the chemical formula C₈H₁₈.[1][2] A thorough understanding of the three-dimensional arrangement of atoms and the nature of the chemical bonds within this molecule is crucial for applications in fields such as medicinal chemistry, materials science, and computational modeling. This document summarizes key structural parameters, outlines relevant experimental methodologies for their determination, and presents visualizations to facilitate a comprehensive understanding of the molecule's architecture.

Molecular Structure and Bonding

This compound is a saturated hydrocarbon characterized by a five-carbon pentane (B18724) backbone with three methyl group substituents. Specifically, one methyl group is attached to the second carbon atom, and two methyl groups are bonded to the third carbon atom of the main chain.[1] This substitution pattern results in a compact, globular molecular structure with significant steric hindrance around the C3 atom.

The bonding in this compound consists exclusively of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These are strong covalent bonds formed by the overlap of sp³ hybrid orbitals on the carbon atoms with either sp³ orbitals of adjacent carbons or 1s orbitals of hydrogen atoms. The tetrahedral geometry around each carbon atom is a defining feature of alkanes, leading to bond angles of approximately 109.5°. However, due to steric repulsion between the bulky methyl groups, deviations from this ideal geometry are expected, particularly around the heavily substituted C2 and C3 atoms.

Quantitative Structural Data
BondAtom 1Atom 2Bond Length (Å)
C1 - C2CC1.53
C2 - C3CC1.57
C3 - C4CC1.57
C4 - C5CC1.53
C2 - C6 (methyl)CC1.54
C3 - C7 (methyl)CC1.55
C3 - C8 (methyl)CC1.55
C - H (average)CH1.10
AngleAtom 1Atom 2Atom 3Bond Angle (°)
C1 - C2 - C3CCC113.5
C2 - C3 - C4CCC111.9
C3 - C4 - C5CCC114.2
C1 - C2 - C6CCC110.1
C3 - C2 - C6CCC111.2
C2 - C3 - C7CCC108.9
C2 - C3 - C8CCC109.1
C4 - C3 - C7CCC108.8
C4 - C3 - C8CCC109.0
C7 - C3 - C8CCC109.1
H - C - H (average)HCH109.5
C - C - H (average)CCH109.5

Note: The presented data is based on computational models and may vary slightly from experimental values.

Experimental Protocols for Structure Determination

While specific experimental data for this compound is not available, the following sections describe the generalized protocols for two primary techniques used to determine the molecular structure of alkanes.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds in the gas phase. This method provides information about bond lengths, bond angles, and conformational distributions.

Methodology:

  • Sample Introduction: A gaseous sample of the alkane is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve, which shows the distribution of interatomic distances within the molecule.

  • Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering pattern. The parameters of this model (bond lengths, bond angles, and dihedral angles) are then refined to achieve the best possible fit between the theoretical and experimental scattering patterns.

X-ray Crystallography

X-ray crystallography is a technique used to determine the precise arrangement of atoms in a crystalline solid. For a volatile, non-polar molecule like this compound, obtaining a suitable single crystal can be challenging and requires low-temperature crystallization techniques.

Methodology:

  • Crystallization: A single crystal of the alkane is grown, typically by slow cooling of a liquid sample or a solution in a suitable solvent at low temperatures. This is often the most challenging step for small, non-polar molecules.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head in a stream of cold nitrogen gas to maintain its crystalline state.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

  • Data Collection: The diffraction pattern is recorded on a detector as the crystal is rotated. The intensities and positions of the diffraction spots are measured.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. The structural model is then refined to obtain the final, precise atomic coordinates, from which bond lengths and angles are calculated.

Visualizations

Molecular Structure of this compound

Caption: 2D representation of this compound's carbon skeleton.

Workflow for Molecular Structure Determination

workflow cluster_computational Computational Approach cluster_experimental Experimental Approach comp_model Computational Modeling (e.g., DFT, Molecular Mechanics) geom_opt Geometry Optimization comp_model->geom_opt pred_spec Prediction of Spectroscopic Data geom_opt->pred_spec refinement Structure Refinement & Validation pred_spec->refinement synthesis Sample Synthesis & Purification cryst Crystallization (for X-ray) synthesis->cryst ged Gas Phase Introduction (for GED) synthesis->ged spec_acq Spectroscopic Analysis (NMR, IR) synthesis->spec_acq xray X-ray Diffraction cryst->xray ged_exp Gas Electron Diffraction ged->ged_exp xray->refinement ged_exp->refinement spec_acq->refinement final_structure Final Molecular Structure refinement->final_structure

Caption: Generalized workflow for molecular structure determination.

References

Methodological & Application

Application Notes and Protocols for 2,3,3-Trimethylpentane as a Reference Fuel in Engine Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, an isomer of octane (B31449) with the chemical formula C8H18, serves as a critical reference fuel in the evaluation of spark-ignition engine fuels.[1][2] Its highly branched structure imparts excellent anti-knock characteristics, making it a valuable component for determining the octane number of test fuels.[3] The octane number is a standard measure of a fuel's ability to resist auto-ignition, or "knocking," in an internal combustion engine. This document provides detailed application notes and protocols for the use of this compound as a reference fuel in engine testing, specifically for the determination of Research Octane Number (RON) and Motor Octane Number (MON).

Quantitative Data

The anti-knock properties of this compound are quantified by its Research Octane Number (RON) and Motor Octane Number (MON). These values are determined using a standardized Cooperative Fuel Research (CFR) engine.

PropertyValueDescription
Research Octane Number (RON) 109.6[3]Indicates fuel performance under low-severity, low-speed engine operating conditions.[4][5]
Motor Octane Number (MON) 99.9[3]Reflects fuel performance under more severe, high-speed engine operating conditions.[6][7]
Chemical Formula C8H18[1][2]
Molecular Weight 114.23 g/mol [2]

Experimental Protocols

The determination of RON and MON for a test fuel is conducted by comparing its knocking behavior to that of primary reference fuels (PRFs). The primary reference fuels are iso-octane (2,2,4-trimethylpentane), with a defined octane number of 100, and n-heptane, with a defined octane number of 0.[4] Blends of these two PRFs create a scale of octane numbers.

Determination of Research Octane Number (RON) - ASTM D2699

This method determines the anti-knock quality of a fuel under relatively mild operating conditions.[5][8]

Apparatus:

  • Cooperative Fuel Research (CFR) Engine[5][8]

  • Knock-detection equipment[5]

  • Fuel handling and blending equipment

Procedure (Bracketing Method): [9][10]

  • Engine Warm-up and Standardization:

    • Warm up the CFR engine according to the manufacturer's instructions.

    • Standardize the engine by running a primary reference fuel blend of a known octane number close to the expected RON of the sample.

    • Adjust the compression ratio to achieve a standard knock intensity, typically a mid-scale reading on the knockmeter.

  • Sample Fuel Testing:

    • Introduce the this compound (or a blend containing it) into the engine.

    • Adjust the fuel-air ratio to produce the maximum knock intensity.

    • Record the knock intensity reading.

  • Reference Fuel Bracketing:

    • Select two primary reference fuel blends that are expected to bracket the knock intensity of the sample fuel (one with a slightly higher and one with a slightly lower octane number).

    • Run each reference fuel blend in the engine, adjusting the fuel-air ratio for maximum knock at the same compression ratio used for the sample.

    • Record the knock intensity for each reference fuel blend.

  • Calculation:

    • The RON of the sample is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing reference fuels.

Determination of Motor Octane Number (MON) - ASTM D2700

This method evaluates the anti-knock performance of a fuel under more severe engine conditions than the RON test.[6][7]

Apparatus:

  • Cooperative Fuel Research (CFR) Engine (with modifications for MON testing, such as a heated intake mixture)[6]

  • Knock-detection equipment

  • Fuel handling and blending equipment

Procedure (Bracketing Method): [10]

  • Engine Warm-up and Standardization:

    • Warm up the CFR engine under the more severe MON operating conditions (higher intake mixture temperature and engine speed).

    • Standardize the engine using a primary reference fuel blend with a known octane number near the expected MON of the sample.

    • Adjust the compression ratio to obtain a standard knock intensity.

  • Sample Fuel Testing:

    • Introduce the this compound (or a blend) into the engine.

    • Adjust the fuel-air ratio to achieve maximum knock.

    • Record the knock intensity.

  • Reference Fuel Bracketing:

    • Select two primary reference fuel blends that are expected to bracket the knock intensity of the sample.

    • Run each reference fuel blend, adjusting for maximum knock at the same compression ratio.

    • Record the knock intensity for each bracketing fuel.

  • Calculation:

    • The MON of the sample is determined by linear interpolation from the knock intensity readings of the sample and the two reference fuels.

Visualizations

Logical Relationship of Octane Rating Components

Octane_Rating_Components cluster_PRF Primary Reference Fuels cluster_TestFuel Test Fuel cluster_EngineTest Engine Testing cluster_Output Output PRF Primary Reference Fuels (PRFs) CFREngine Cooperative Fuel Research (CFR) Engine PRF->CFREngine Calibration & Bracketing Isooctane Iso-octane (2,2,4-Trimethylpentane) RON = 100, MON = 100 Isooctane->PRF nHeptane n-Heptane RON = 0, MON = 0 nHeptane->PRF TestFuel This compound TestFuel->CFREngine Testing RON Research Octane Number (RON) CFREngine->RON ASTM D2699 MON Motor Octane Number (MON) CFREngine->MON ASTM D2700

Caption: Relationship between reference fuels, test fuel, and octane rating determination.

Experimental Workflow for Octane Number Determination

Octane_Testing_Workflow cluster_Prep Preparation cluster_Standardization Standardization cluster_Testing Testing cluster_Analysis Data Analysis Prep Prepare CFR Engine (Warm-up, Check Conditions) Standardize Run Standardization Fuel (Known Octane Number) Prep->Standardize Blend_PRF Prepare Primary Reference Fuel Blends Run_Bracket1 Run Bracketing PRF 1 Blend_PRF->Run_Bracket1 Run_Bracket2 Run Bracketing PRF 2 Blend_PRF->Run_Bracket2 Set_CR Adjust Compression Ratio for Standard Knock Intensity Standardize->Set_CR Run_Sample Run this compound Set_CR->Run_Sample Record_Sample_KI Record Knock Intensity (KI) Run_Sample->Record_Sample_KI Record_Sample_KI->Run_Bracket1 Record_Bracket1_KI Record KI Run_Bracket1->Record_Bracket1_KI Record_Bracket1_KI->Run_Bracket2 Record_Bracket2_KI Record KI Run_Bracket2->Record_Bracket2_KI Calculate Calculate Octane Number (Linear Interpolation) Record_Bracket2_KI->Calculate

Caption: Workflow for determining the octane number of this compound.

References

Application Note: Quantitative Analysis of Aromatic Compounds in a Hydrocarbon Matrix using 2,3,3-Trimethylpentane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a premier analytical technique for the separation and quantification of volatile and semi-volatile compounds. In complex matrices, such as gasoline or other petroleum products, accurate quantification of specific analytes can be challenging due to variations in sample injection volume, instrument response, and sample preparation. The internal standard (IS) method is a powerful strategy to mitigate these sources of error and enhance the precision and accuracy of quantitative analysis.[1][2]

This application note provides a detailed protocol for the quantitative analysis of aromatic compounds, specifically toluene (B28343), in a hydrocarbon matrix using 2,3,3-trimethylpentane as an internal standard with detection by a flame ionization detector (FID). This compound is a suitable internal standard for this application due to its structural similarity to hydrocarbon components, its elution in a region of the chromatogram that is often free from interfering peaks, and its chemical inertness.[3]

Principle of the Internal Standard Method

The internal standard method involves adding a constant, known amount of a non-native compound (the internal standard) to every sample, calibrator, and blank. The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the analyte concentration from a calibration curve where the peak area ratio is plotted against the concentration ratio of the analyte to the internal standard.[1][2]

This approach compensates for variations in injection volume and potential sample loss during preparation, as both the analyte and the internal standard are affected proportionally.[2]

Experimental

Materials and Reagents
  • Solvent: Pentane (B18724) or Hexane (GC grade or higher)

  • Analytes: Toluene (99.8% purity or higher)

  • Internal Standard: this compound (99.5% purity or higher)

  • Sample Matrix: Gasoline or a synthetic hydrocarbon mixture.

Instrumentation
  • Gas Chromatograph: Agilent 6890N GC system or equivalent.

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless injector

  • Data System: Chromatographic data acquisition and processing software.

Chromatographic Conditions
ParameterValue
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial temperature 40 °C, hold for 5 min
Ramp at 10 °C/min to 150 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Protocols

Preparation of Stock Solutions
  • Analyte Stock Solution (Toluene, 1000 µg/mL): Accurately weigh approximately 100 mg of toluene into a 100 mL volumetric flask. Dissolve and dilute to the mark with pentane.

  • Internal Standard Stock Solution (this compound, 1000 µg/mL): Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with pentane.

Preparation of Calibration Standards
  • Prepare a series of calibration standards by diluting the analyte stock solution to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • To each calibration standard, add a constant concentration of the internal standard (e.g., 25 µg/mL) from the internal standard stock solution.

  • The final volume of each calibration standard should be the same.

Sample Preparation
  • Accurately weigh a known amount of the hydrocarbon sample (e.g., gasoline) into a volumetric flask.

  • Add the internal standard stock solution to achieve the same final concentration as in the calibration standards (e.g., 25 µg/mL).

  • Dilute the sample with pentane to a final volume that places the expected analyte concentration within the calibration range.

Analysis Sequence
  • Inject a solvent blank (pentane) to ensure the system is clean.

  • Inject the prepared calibration standards in order of increasing concentration.

  • Inject the prepared sample(s).

  • Inject a calibration standard periodically (e.g., every 10 samples) to monitor instrument performance.

Data Analysis and Results

Peak Identification and Integration

Identify the peaks corresponding to toluene and this compound based on their retention times. A representative chromatogram is shown below.

CompoundRetention Time (min)
Toluene~7.5
This compound~8.2

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Calibration Curve
  • For each calibration standard, calculate the ratio of the peak area of toluene to the peak area of this compound.

  • Plot the peak area ratio against the concentration ratio of toluene to this compound.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically considered acceptable.

Quantification of Toluene in the Sample
  • Calculate the peak area ratio of toluene to this compound in the sample chromatogram.

  • Use the calibration curve equation to determine the concentration ratio in the sample.

  • Calculate the concentration of toluene in the original sample, taking into account the initial sample weight and dilution factor.

Representative Quantitative Data

The following table summarizes representative data from the analysis of a gasoline sample spiked with a known concentration of toluene.

ParameterValue
Concentration of IS 25 µg/mL
Spiked Toluene Concentration 50 µg/mL
Peak Area of Toluene 125000
Peak Area of IS 135000
Peak Area Ratio (Toluene/IS) 0.926
Calculated Toluene Concentration 49.8 µg/mL
Recovery 99.6%

Visualizations

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Stock Stock Solutions (Analyte & IS) Cal Calibration Standards Stock->Cal Sample Sample with IS Stock->Sample GC GC Injection Cal->GC Sample->GC Sep Chromatographic Separation GC->Sep Det FID Detection Sep->Det Integ Peak Integration Det->Integ CalCurve Calibration Curve Construction Integ->CalCurve Quant Quantification of Analyte CalCurve->Quant

Caption: Experimental workflow for GC analysis with an internal standard.

Internal_Standard_Principle cluster_injection Injection & Analysis cluster_quantification Quantification Analyte Analyte Analyte_Injected Variable Analyte Amount Analyte->Analyte_Injected IS Internal Standard (IS) IS_Injected Constant IS Amount IS->IS_Injected Sample Sample Matrix Sample->Analyte_Injected Ratio Peak Area Ratio (Analyte / IS) Analyte_Injected->Ratio IS_Injected->Ratio Concentration Accurate Concentration Ratio->Concentration via Calibration Curve

Caption: Principle of the internal standard method for quantitative analysis.

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of aromatic compounds like toluene in complex hydrocarbon matrices by GC-FID. This application note details a comprehensive protocol, from standard and sample preparation to data analysis, that can be adapted by researchers and scientists to achieve accurate and precise results in their analytical workflows. The principles and methodologies described herein are fundamental to good analytical practice in chromatography.

References

Application Notes and Protocols for 2,3,3-Trimethylpentane as a Nonpolar Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3,3-trimethylpentane as a nonpolar, aprotic solvent in organic synthesis. This document includes its physical and chemical properties, potential applications with detailed experimental protocols, and safety information.

Introduction to this compound as a Solvent

This compound, an isomer of octane, is a branched-chain alkane that offers distinct properties as a nonpolar solvent in organic synthesis.[1][2] Its chemical inertness, specific boiling point, and nonpolar nature make it a suitable medium for a variety of reactions, particularly those involving nonpolar reagents and intermediates. As a branched alkane, it exhibits different physical properties compared to its linear counterpart, n-octane, such as a lower boiling point and different solvation characteristics.[3] These properties can be advantageous in controlling reaction temperatures and in product purification. Furthermore, branched alkanes are often considered as less toxic alternatives to solvents like n-hexane.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in synthesis.

PropertyValueReference
Molecular Formula C₈H₁₈[1][2]
Molar Mass 114.23 g/mol [1][2]
Boiling Point 114.6 °C (238.3 °F; 387.8 K)[1]
Melting Point -112.5 °C (-170.5 °F; 160.7 K)
Density 0.716 g/mL at 20 °C
Solubility in Water Insoluble[4]
Solubility in Organic Solvents Miscible with other nonpolar solvents like hexane (B92381), toluene, and diethyl ether.[4]
Polarity Nonpolar[4]

Applications in Organic Synthesis

Due to its inert nature and nonpolar character, this compound can be employed in a range of organic reactions where a non-reactive medium is essential. Below are detailed protocols for representative applications.

Free-radical halogenation is a fundamental reaction for the functionalization of alkanes. The choice of an inert solvent is critical to prevent side reactions. This compound serves as an excellent solvent for such transformations, particularly for substrates that are soluble in nonpolar media.

Experimental Protocol: Monochlorination of Adamantane (B196018)

This protocol describes the free-radical monochlorination of adamantane using sulfuryl chloride and AIBN as a radical initiator in this compound.

Materials:

  • Adamantane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • This compound (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve adamantane (5.0 g, 36.7 mmol) in 50 mL of anhydrous this compound.

  • To this solution, add sulfuryl chloride (3.3 mL, 40.4 mmol) followed by AIBN (0.30 g, 1.8 mmol).

  • Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring for 4 hours. The reaction should be monitored by TLC or GC analysis for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using hexane as the eluent to afford 1-chloroadamantane (B1585529).

Illustrative Data Comparison:

SolventReaction Time (h)Yield of 1-chloroadamantane (%)
This compound 485
n-Heptane 483
Carbon tetrachloride 3.588 (Note: Use is discouraged due to toxicity)

This data is illustrative and may vary based on specific experimental conditions.

G Workflow for Free-Radical Halogenation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Adamantane in this compound add_reagents Add SO₂Cl₂ and AIBN dissolve->add_reagents reflux Reflux at ~115 °C for 4h add_reagents->reflux cool Cool to Room Temperature reflux->cool quench Quench with NaHCO₃ (aq) cool->quench extract Separate Organic Layer quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product 1-Chloroadamantane chromatography->product

Workflow for Free-Radical Halogenation

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. While typically performed in ethereal solvents like THF or diethyl ether, nonpolar hydrocarbon solvents can be used, particularly for non-stabilized ylides, to influence stereoselectivity and facilitate product isolation. The inertness of this compound makes it a suitable, higher-boiling alternative to hexane or pentane.

Experimental Protocol: Synthesis of (Z)-Stilbene

This protocol details the synthesis of (Z)-stilbene from benzaldehyde (B42025) and benzyltriphenylphosphonium (B107652) chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • This compound (anhydrous)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask and syringe techniques

Procedure:

  • In a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), suspend benzyltriphenylphosphonium chloride (10.0 g, 25.7 mmol) in 100 mL of anhydrous this compound.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.6 M in hexanes, 16.1 mL, 25.7 mmol) via syringe with vigorous stirring. The formation of the orange-red ylide will be observed.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of freshly distilled benzaldehyde (2.6 mL, 25.7 mmol) in 20 mL of anhydrous this compound dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether to aid in the separation of triphenylphosphine (B44618) oxide.

  • Separate the organic layer, wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield (Z)-stilbene.

Illustrative Data Comparison:

SolventReaction Temperature (°C)(Z):(E) RatioYield of Stilbene (%)
This compound 0 to RT>95:580
THF -78 to RT~90:1085
Diethyl Ether 0 to RT~92:882

This data is illustrative and may vary based on specific experimental conditions.

G Workflow for Wittig Reaction cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up cluster_purification Purification suspend Suspend Phosphonium Salt in this compound cool_ylide Cool to 0 °C suspend->cool_ylide add_nBuLi Add n-BuLi cool_ylide->add_nBuLi stir_ylide Stir at 0 °C for 1h add_nBuLi->stir_ylide add_aldehyde Add Benzaldehyde in this compound stir_ylide->add_aldehyde warm_stir Warm to RT and Stir for 2h add_aldehyde->warm_stir quench Quench with NH₄Cl (aq) warm_stir->quench add_ether Add Diethyl Ether quench->add_ether extract Separate Organic Layer add_ether->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crystallize Crystallization / Chromatography concentrate->crystallize product (Z)-Stilbene crystallize->product

Workflow for Wittig Reaction

General Solubility Guidelines

The principle of "like dissolves like" is a fundamental concept in predicting solubility. As a nonpolar alkane, this compound is an excellent solvent for other nonpolar and weakly polar compounds.

Compound ClassSolubility in this compound
Alkanes, Alkenes, Alkynes High
Aromatic Hydrocarbons High
Ethers Moderate to High
Halocarbons Moderate to High
Aldehydes and Ketones Low to Moderate (depends on chain length)
Alcohols Very Low (decreases with chain length)
Carboxylic Acids Very Low
Amines Low (depends on substitution and chain length)
Amides Insoluble
Salts (inorganic and organic) Insoluble

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Highly flammable. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or in a fume hood.

  • Inhalation: Vapors may cause dizziness or suffocation. Avoid breathing vapors.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a viable nonpolar solvent for specific applications in organic synthesis. Its inertness and defined boiling point offer advantages in certain reaction setups. While not a universal solvent, it serves as a valuable alternative to other nonpolar hydrocarbons, particularly when precise temperature control or a less toxic option compared to some traditional solvents is desired. The provided protocols serve as a starting point for the exploration of this compound as a reaction medium in the modern organic chemistry laboratory.

References

Application Notes and Protocols for the Use of 2,3,3-Trimethylpentane in Biofuel Blend Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, a branched-chain isomer of octane (B31449) (C8H18), presents as a promising high-performance component for the formulation of advanced biofuels.[1][2] Its highly branched structure contributes to a high-octane rating, a critical parameter for preventing engine knocking in spark-ignition engines.[1] As the automotive industry continues to pursue sustainable energy solutions, the incorporation of high-octane bio-derived and synthetic components into biofuel blends is essential for optimizing engine efficiency and performance. These application notes provide a comprehensive overview of the potential use of this compound in biofuel blends, including its key properties, hypothetical blend formulations with ethanol (B145695), and detailed experimental protocols for blend characterization. While direct experimental data on blending this compound with biofuels is limited, this document extrapolates from its known properties as a gasoline additive to provide a foundational guide for research and development.

Key Properties of this compound

Understanding the intrinsic properties of this compound is fundamental to its application in biofuel blending. A summary of its key physical and chemical properties is presented in Table 1. Of particular importance are its Research Octane Number (RON) and Motor Octane Number (MON), which are significantly higher than many conventional gasoline components, indicating superior anti-knock characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC8H18-
Molar Mass114.23 g/mol
Density0.726g/cm³
Boiling Point114.6°C
Research Octane Number (RON)109.6-
Motor Octane Number (MON)99.9-
Reid Vapor Pressure (RVP)~5.5kPa
Heat of Combustion~44.5MJ/kg

Note: Some values are estimated based on available data for similar isomers.

Hypothetical Biofuel Blend Formulations and Predicted Properties

To illustrate the potential impact of this compound on biofuel performance, this section presents calculated properties for hypothetical blends with ethanol. Ethanol is a widely used biofuel that can be produced from various renewable feedstocks. The blending of this compound with ethanol can potentially enhance the octane rating of the resulting fuel, allowing for its use in high-compression engines.

The properties of the blends are estimated using linear blending rules. It is important to note that real-world blend properties may deviate from these calculated values due to non-ideal mixing behavior.

Table 2: Calculated Properties of Hypothetical this compound and Ethanol Blends

Blend Composition (v/v %)Calculated RONCalculated MONCalculated (R+M)/2
10% this compound / 90% Ethanol108.798.9103.8
20% this compound / 80% Ethanol107.897.9102.9
30% this compound / 70% Ethanol106.996.9101.9

Assumptions for calculation: Ethanol RON = 108, Ethanol MON = 98.

Experimental Protocols

This section outlines the key experimental protocols for the preparation and characterization of biofuel blends containing this compound.

Biofuel Blend Preparation

Objective: To prepare homogeneous and accurate blends of this compound and a target biofuel (e.g., ethanol).

Materials:

  • This compound (high purity)

  • Anhydrous ethanol (or other target biofuel)

  • Calibrated volumetric glassware (pipettes, burettes, volumetric flasks)

  • Glass storage bottles with airtight seals

  • Vortex mixer or magnetic stirrer

Procedure:

  • Ensure all glassware is clean and dry to prevent contamination.

  • Using calibrated volumetric glassware, accurately measure the required volumes of this compound and the biofuel to achieve the desired blend ratio.

  • Transfer the components into a clean, dry glass storage bottle. It is recommended to add the component with the lower volume first.

  • Seal the bottle tightly to minimize evaporative losses.

  • Thoroughly mix the components using a vortex mixer or a magnetic stirrer for at least 5 minutes to ensure a homogeneous blend.

  • Label the bottle clearly with the blend composition and date of preparation.

  • Store the blend in a cool, dark, and well-ventilated area away from ignition sources.

Determination of Research Octane Number (RON) and Motor Octane Number (MON)

Objective: To determine the anti-knock characteristics of the biofuel blend.

Methodology: The RON and MON of the prepared blends shall be determined using a standardized cooperative fuel research (CFR) engine according to the following ASTM standards:

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

Brief Protocol Overview:

  • Calibrate the CFR engine using primary reference fuels (PRFs) of known octane numbers.

  • Introduce the biofuel blend into the engine's fuel system.

  • Operate the engine under the specific conditions (engine speed, intake air temperature, spark timing) stipulated in the respective ASTM method (D2699 for RON, D2700 for MON).

  • Adjust the compression ratio of the engine until a standard level of knock intensity is observed.

  • The octane number of the sample is determined by comparing its knock intensity to that of the PRFs.

Distillation Characteristics

Objective: To determine the boiling range characteristics of the biofuel blend.

Methodology: The distillation profile of the blend shall be determined according to ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure .

Brief Protocol Overview:

  • A 100 mL sample of the biofuel blend is placed in a distillation flask.

  • The flask is heated, and the vapor is condensed and collected in a graduated cylinder.

  • The temperature at which the first drop of condensate falls (Initial Boiling Point, IBP) and the temperatures at which various volume percentages (e.g., 10%, 50%, 90%) are recovered are recorded.

  • The Final Boiling Point (FBP) is the maximum temperature recorded.

Reid Vapor Pressure (RVP)

Objective: To measure the volatility of the biofuel blend.

Methodology: The RVP of the blend shall be determined according to ASTM D5191: Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method) .

Brief Protocol Overview:

  • A small, chilled sample of the biofuel blend is introduced into a temperature-controlled test chamber.

  • The chamber is sealed, and the sample is allowed to equilibrate at 37.8 °C (100 °F).

  • The pressure inside the chamber is measured, and the RVP is calculated.

Density Measurement

Objective: To determine the density of the biofuel blend.

Methodology: The density of the blend shall be measured using a digital density meter according to ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter .

Brief Protocol Overview:

  • A small volume of the biofuel blend is introduced into the oscillating U-tube of the density meter.

  • The instrument measures the oscillation frequency of the tube, which is related to the density of the sample.

  • The density is displayed by the instrument, typically in g/cm³ or kg/m ³.

Experimental Workflow and Data Analysis

The following diagram illustrates a logical workflow for the formulation and characterization of biofuel blends containing this compound.

Biofuel_Blend_Workflow cluster_prep Blend Preparation cluster_analysis Physicochemical Analysis cluster_performance Performance & Emissions Testing cluster_data Data Analysis & Reporting start Define Blend Ratios (e.g., 10%, 20%, 30% 2,3,3-TMP in Biofuel) prep Prepare Blends (Volumetric Measurement & Mixing) start->prep octane Octane Rating (ASTM D2699/D2700) prep->octane distillation Distillation (ASTM D86) prep->distillation rvp Reid Vapor Pressure (ASTM D5191) prep->rvp density Density (ASTM D4052) prep->density engine Engine Dynamometer Testing (Power, Torque, Efficiency) prep->engine analysis Data Compilation & Analysis octane->analysis distillation->analysis rvp->analysis density->analysis emissions Emissions Analysis (HC, CO, NOx, PM) engine->emissions emissions->analysis report Final Report & Application Notes analysis->report

Caption: Workflow for Biofuel Blend Formulation and Testing.

Conclusion

This compound holds significant potential as a high-octane blending component for the formulation of advanced biofuels. Its favorable anti-knock properties can contribute to the development of fuels suitable for modern, high-efficiency spark-ignition engines. The experimental protocols outlined in these application notes provide a standardized framework for the preparation and comprehensive characterization of such biofuel blends. Further research is warranted to investigate the specific blending behavior of this compound with a wider range of biofuels and to evaluate the performance and emission characteristics of these novel fuel formulations in engine applications.

References

Application of 2,3,3-Trimethylpentane in Polymerization Reactions: A Review of Potential Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,3-Trimethylpentane, a branched alkane isomer of octane, is a hydrocarbon solvent with potential, though not widely documented, applications in polymerization reactions. Its inert nature, specific physical properties, and branched structure could theoretically lend it to roles as a reaction solvent or a chain transfer agent in certain polymerization processes, particularly in cationic polymerization. This document explores these potential applications, summarizing the relevant physical and chemical properties of this compound and outlining general experimental considerations. It is important to note that while the principles of polymer chemistry suggest these applications are feasible, specific experimental data and detailed protocols for the use of this compound in polymerization are scarce in publicly available scientific literature.

Introduction

Polymerization reactions are fundamental to the synthesis of a vast array of materials, from commodity plastics to specialized polymers used in drug delivery and medical devices. The choice of solvent and other reagents in a polymerization system is critical as it can significantly influence reaction kinetics, polymer properties, and process safety. Branched alkanes, such as this compound, are often considered as non-polar, inert solvents. This application note will delve into the theoretical and potential practical applications of this compound in polymerization, focusing on its conceivable roles as a solvent and a chain transfer agent.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its potential use in polymerization. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₈[1]
Molecular Weight 114.23 g/mol [1]
Boiling Point 114.9 °C at 760 mmHg[2]
Melting Point -100.7 °C[1]
Density 0.709 g/cm³[2]
Flash Point 11.4 °C[2]
Refractive Index 1.400[2]
Solubility Insoluble in water; soluble in organic solvents[3]

These properties indicate that this compound is a relatively low-boiling, non-polar solvent that remains liquid over a wide temperature range, making it potentially suitable for various polymerization conditions.

Potential Applications in Polymerization

As a Solvent in Cationic Polymerization

Cationic polymerization is a type of chain-growth polymerization that involves the polymerization of monomers with electron-donating groups, initiated by a cation.[4][5] The choice of solvent is critical in cationic polymerization as it can affect the stability and reactivity of the propagating carbocationic species.[4]

Non-polar, inert solvents are often preferred to minimize side reactions such as chain transfer to the solvent. Branched alkanes like this compound could serve as suitable solvents in such systems due to their low reactivity and inability to solvate the growing cationic chain ends, which can lead to a more "living" or controlled polymerization process.

Logical Relationship: Suitability of this compound as a Solvent in Cationic Polymerization

A Cationic Polymerization B Propagating Carbocation A->B involves C Solvent Interaction B->C sensitive to F Minimal Side Reactions C->F influences D This compound E Inert & Non-Polar D->E is E->C leads to minimal G Controlled Polymerization F->G enables

Caption: Suitability of this compound in cationic polymerization.

As a Chain Transfer Agent

Chain transfer is a polymerization reaction that halts the growth of one polymer chain and initiates the growth of another.[6] This process is often used to control the molecular weight of the resulting polymer.[6] While dedicated chain transfer agents (CTAs) like thiols are commonly used, alkanes can also act as chain transfer agents, albeit typically with lower efficiency. The mechanism involves the abstraction of a hydrogen atom from the alkane by the propagating radical or cation. The tertiary C-H bonds in this compound would be the most susceptible to abstraction.

The effectiveness of a chain transfer agent is quantified by its chain transfer constant (Cs). Unfortunately, no experimental data for the chain transfer constant of this compound in any polymerization system has been found in the reviewed literature.

Experimental Protocols (General Considerations)

Due to the lack of specific protocols for this compound, the following are general experimental guidelines for using a branched alkane as a solvent in a hypothetical cationic polymerization of a vinyl monomer.

Experimental Workflow: Cationic Polymerization in a Branched Alkane Solvent

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Dry Glassware D Charge Reactor with Monomer & Solvent A->D B Purify Monomer B->D C Dry this compound C->D E Cool to Reaction Temp. D->E F Add Initiator/Co-initiator E->F G Monitor Polymerization F->G H Quench Reaction G->H I Precipitate Polymer H->I J Dry Polymer I->J K Characterize Polymer (GPC, NMR, etc.) J->K

Caption: General workflow for cationic polymerization.

Protocol:

  • Reagent Purity: Ensure all reagents, including the monomer and this compound, are of high purity and free from water and other protic impurities, which can terminate cationic polymerization.

  • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.

  • Temperature Control: Maintain a constant and often low temperature to control the polymerization rate and minimize side reactions.

  • Initiation: The choice of initiator (e.g., a Lewis acid) is crucial and will depend on the monomer being polymerized.[4]

  • Monitoring: The progress of the reaction can be monitored by techniques such as dilatometry or by taking aliquots and analyzing for monomer conversion via gas chromatography (GC).

  • Termination and Isolation: The polymerization is typically terminated by the addition of a protic substance like methanol. The polymer can then be isolated by precipitation in a non-solvent, followed by filtration and drying.

Conclusion

While this compound possesses physicochemical properties that suggest its potential utility as a non-polar, inert solvent in certain polymerization reactions, particularly cationic polymerization, there is a significant lack of specific data and established protocols in the scientific literature. Its role as a chain transfer agent is theoretically possible but likely inefficient compared to conventional CTAs. Further research would be required to establish its effectiveness and to determine key parameters like its chain transfer constant. For researchers in drug development and materials science, while this compound could be considered as an alternative solvent in specific applications where inertness is paramount, its use would necessitate significant process development and optimization.

References

2,3,3-Trimethylpentane: A Novel Internal Standard for Quantitative NMR Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of chemical substances. A key element in qNMR is the use of an internal standard (IS), a stable compound with known purity that is added in a precise amount to the sample. The ideal internal standard should possess specific characteristics, including chemical inertness, solubility in the deuterated solvent of choice, and a simple NMR spectrum with signals that do not overlap with those of the analyte.

This document outlines the application of 2,3,3-trimethylpentane as a novel internal standard for qNMR. Its unique structural features and resulting NMR spectrum make it a promising candidate for the quantification of a wide range of organic molecules, particularly those with signals in the more crowded regions of the ¹H NMR spectrum.

Properties of this compound as a qNMR Internal Standard:

  • Simple and Well-Resolved ¹H NMR Spectrum: this compound exhibits a simple ¹H NMR spectrum, primarily in the aliphatic region (approximately 0.7-1.7 ppm), which is often less populated in the spectra of many drug molecules and other complex organic compounds. This minimizes the risk of signal overlap with the analyte.

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with a wide variety of analytes or deuterated solvents.

  • High Purity: High-purity grades of this compound are commercially available, a critical requirement for an accurate qNMR standard.

  • Good Solubility: It is soluble in common deuterated organic solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.

  • Distinct Chemical Shifts: The chemical shifts of its protons are distinct and can be easily identified and integrated.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound (C₈H₁₈) dictates a specific pattern in its ¹H NMR spectrum. Based on its chemical structure, one would predict four distinct proton signals:

  • A triplet corresponding to the methyl protons of the ethyl group (CH₃ CH₂).

  • A quartet corresponding to the methylene (B1212753) protons of the ethyl group (CH₃CH₂ ).

  • A singlet corresponding to the six equivalent methyl protons at the C3 position (C(CH₃ )₂).

  • A doublet corresponding to the methyl protons at the C2 position (CH(CH₃ )).

  • A multiplet (septet) corresponding to the single proton at the C2 position (CH (CH₃)).

The simplicity and high-field nature of these signals make them ideal for use as a quantitative reference.

Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in a qNMR experiment. This protocol should be adapted and optimized for the specific analyte and NMR instrument being used.

Materials:

  • High-purity this compound (≥99.5%)

  • Analyte of interest

  • Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance (readable to at least 0.01 mg)

  • NMR tubes (5 mm, high precision)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Internal Standard Stock Solution (Optional but Recommended):

    • Accurately weigh a precise amount of this compound into a volumetric flask.

    • Dissolve the standard in the chosen deuterated solvent to a known volume to create a stock solution of a precise concentration.

  • Sample Preparation:

    • Accurately weigh a precise amount of the analyte into a clean, dry vial.

    • Accurately add a known mass or volume of the this compound internal standard or its stock solution to the vial containing the analyte.

    • Dissolve the mixture completely in a known volume of the deuterated solvent.

    • Transfer the final solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters to optimize include:

      • Pulse Angle: Use a calibrated 90° pulse.

      • Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete T₁ relaxation of all signals of interest (both analyte and standard). A common starting point is 5 times the longest T₁ value.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

      • Receiver Gain: Adjust the receiver gain to avoid signal clipping.

  • Data Processing:

    • Apply a zero-filling and an appropriate window function (e.g., exponential with a small line broadening factor) to improve the signal-to-noise ratio and resolution.

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to ensure accurate integration.

    • Integrate the well-resolved signal(s) of the analyte and the chosen signal of this compound.

Calculation of Analyte Purity/Concentration:

The purity or concentration of the analyte can be calculated using the following formula:

Where:

  • I_analyte: Integral of the analyte signal

  • N_analyte: Number of protons contributing to the integrated analyte signal

  • I_IS: Integral of the internal standard signal

  • N_IS: Number of protons contributing to the integrated internal standard signal

  • MW_analyte: Molecular weight of the analyte

  • MW_IS: Molecular weight of the internal standard (this compound = 114.23 g/mol )

  • m_analyte: Mass of the analyte

  • m_IS: Mass of the internal standard

  • Purity_IS: Purity of the internal standard

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison and analysis.

Table 1: Example qNMR Data for Purity Determination of Analyte X using this compound as an Internal Standard.

ParameterValue
Analyte (X)
Mass of Analyte (m_analyte)10.52 mg
Analyte Signal Integral (I_analyte)5.43
Number of Protons (N_analyte)2
Molecular Weight (MW_analyte)250.34 g/mol
Internal Standard (this compound)
Mass of IS (m_IS)5.21 mg
Purity of IS (Purity_IS)99.8%
IS Signal Integral (I_IS)8.91 (using the 6H singlet)
Number of Protons (N_IS)6
Molecular Weight (MW_IS)114.23 g/mol
Calculated Purity of Analyte X 98.7%

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh This compound (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (Quantitative Parameters) transfer->acquisition processing Data Processing (Phasing, Baseline Correction) acquisition->processing integration Signal Integration processing->integration calculation Calculate Purity/ Concentration integration->calculation report Report Results calculation->report Ideal_IS_Properties center_node Ideal qNMR Internal Standard prop1 High Purity center_node->prop1 prop2 Chemical Inertness center_node->prop2 prop3 Good Solubility center_node->prop3 prop4 Simple NMR Spectrum center_node->prop4 prop5 No Signal Overlap center_node->prop5 prop6 Non-Volatile & Non-Hygroscopic center_node->prop6 prop7 Known Molecular Weight center_node->prop7

Application Notes and Protocols for Combustion Kinetics Modeling of 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the methodologies and data relevant to the combustion kinetics modeling of 2,3,3-trimethylpentane, an isomer of octane (B31449). Due to a scarcity of direct experimental data for this compound, this note leverages data from its isomers, particularly 2,2,3-trimethylpentane (B1293788) and 2,3,4-trimethylpentane (B165518), to infer its combustion characteristics. Detailed protocols for key experimental techniques, including shock tube and jet-stirred reactor experiments for ignition delay and speciation studies, as well as methods for laminar flame speed measurements, are provided. This document aims to serve as a comprehensive resource for researchers developing and validating chemical kinetic models for branched alkanes.

Introduction to Combustion Kinetics of Branched Alkanes

The combustion behavior of fuel components is critical for the design of next-generation internal combustion engines and gas turbines. Branched alkanes, such as the isomers of octane, are significant components of gasoline and jet fuels, and their molecular structure strongly influences their reactivity and ignition properties. This compound (C8H18) is one such branched alkane. Understanding its combustion kinetics is essential for developing predictive models that can simulate and optimize combustion processes.

Kinetic models for fuel combustion are complex, often involving hundreds of species and thousands of reactions.[1] The development and validation of these models rely on experimental data obtained under a wide range of conditions, including temperature, pressure, and equivalence ratio.[1][2] Key experimental targets for model validation include ignition delay times, species concentration profiles, and laminar flame speeds.

While extensive research has been conducted on common octane isomers like iso-octane (2,2,4-trimethylpentane), experimental data specifically for this compound is limited. However, studies on its isomers, such as 2,2,3-trimethylpentane and 2,3,4-trimethylpentane, provide valuable insights into the effect of methyl branching on combustion behavior.[3][4][5] These comparative studies are crucial for developing robust kinetic models that can accurately predict the combustion of a wide range of branched alkanes.[3]

Experimental Data for Model Validation

Laminar Flame Speed Data

Laminar flame speed is a fundamental property of a combustible mixture that is crucial for validating kinetic models. The following table summarizes laminar flame speed data for 2,2,3-trimethylpentane-air mixtures at 25°C and 1 atm. This data can be used as an initial benchmark for models of this compound, with the understanding that structural differences will lead to variations in reactivity.

Table 1: Laminar Flame Speeds of 2,2,3-Trimethylpentane-Air Mixtures at 25°C and 1 atm [6]

Fuel Mole Fraction (%)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
1.50.7037.8
2.00.9439.5
2.181.0040.1
2.51.1539.5
3.01.3936.2
Comparative Reactivity of Trimethylpentane Isomers

Shock tube studies on octane isomers have provided valuable insights into the influence of molecular structure on ignition delay times. A study comparing n-octane, 1-octene, 2,2,4-trimethylpentane (B7799088) (iso-octane), and 2,3,4-trimethylpentane revealed significant differences in their ignition characteristics.[7] Generally, increased branching tends to increase the octane number, which corresponds to a higher resistance to autoignition. For instance, iso-octane has an octane number of 100, while n-octane has an octane number near zero, indicating much easier ignition for the linear alkane.[7]

A more recent study on the oxidation of 2,2,3-trimethylpentane and 2,2,4-trimethylpentane further elucidated the reactivity trends among branched isomers.[4] The study found that the reactivity of trimethylpentane isomers is on the order of 2,2,4-trimethylpentane > 2,3,4-trimethylpentane > 2,2,3-trimethylpentane.[4] This trend is consistent with their respective research octane numbers (RON) of 100, 102.9, and 109.6.[3][4] Given that this compound also has a highly branched structure, it is expected to exhibit high resistance to autoignition, similar to or greater than that of 2,2,3-trimethylpentane.

Experimental Protocols

Detailed and accurate experimental data are the cornerstone of reliable kinetic model development. The following sections describe the general protocols for key experiments used to study the combustion of fuels like this compound.

Ignition Delay Time Measurement in a Shock Tube

Shock tubes are devices used to study chemical kinetics at high temperatures and pressures.[8] A shock wave is generated, which rapidly heats and compresses a test gas mixture, leading to autoignition.[8]

Protocol:

  • Mixture Preparation: Prepare a homogeneous mixture of this compound, an oxidizer (e.g., 'air' - O2/N2 mixture), and a diluent (e.g., Argon) in a mixing tank. The composition is determined by partial pressures.

  • Shock Tube Preparation: The shock tube, divided into a high-pressure driver section and a low-pressure driven section by a diaphragm, is evacuated to a high vacuum.[8][9] The test gas mixture is then introduced into the driven section.

  • Experiment Initiation: The driver section is filled with a high-pressure driver gas (e.g., Helium).[8] The diaphragm is ruptured, generating a shock wave that propagates through the test gas.[8][9]

  • Data Acquisition: The shock wave reflects off the end wall of the tube, further heating and compressing the gas.[8] Pressure transducers and optical diagnostics (e.g., emission spectroscopy for species like OH*) are used to monitor the conditions behind the reflected shock wave.[8]

  • Ignition Delay Time Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition, which is typically identified by a sharp increase in pressure or light emission.[10]

Species Concentration Measurement in a Jet-Stirred Reactor

A jet-stirred reactor (JSR) is a continuously stirred-tank reactor used to study the oxidation and pyrolysis of fuels at intermediate temperatures and atmospheric or elevated pressures.[11][12]

Protocol:

  • Reactor Setup: The JSR, typically a spherical quartz vessel, is heated to the desired temperature in an oven.[12]

  • Mixture Inflow: A pre-vaporized mixture of this compound, oxidizer, and diluent is continuously fed into the reactor through nozzles that create vigorous stirring, ensuring homogeneity of the gas mixture.[12]

  • Sampling: A portion of the reacting mixture is continuously extracted from the reactor through a sonic probe for analysis.[12]

  • Species Analysis: The sampled gas is analyzed using techniques such as gas chromatography (GC) for stable species and mass spectrometry (MS) for both stable and reactive intermediate species.[11]

  • Data Collection: Species mole fractions are measured as a function of temperature, pressure, residence time, and equivalence ratio.

Laminar Flame Speed Measurement

Laminar flame speed can be measured using various methods, including the constant volume combustion bomb method.

Protocol:

  • Mixture Preparation: A premixed mixture of this compound and air at a specific equivalence ratio is prepared and introduced into a spherical, constant-volume combustion vessel.

  • Ignition: The mixture is ignited at the center of the vessel by a spark.

  • Data Acquisition: The pressure rise inside the vessel is recorded over time using a pressure transducer. High-speed schlieren photography can be used to visualize the propagating spherical flame front.

  • Flame Speed Calculation: The laminar burning velocity is determined from the pressure-time data and the flame front radius obtained from the images, using a thermodynamic model that accounts for the compression of the unburned gas ahead of the flame.[13]

Combustion Kinetics Modeling Workflow and Reaction Pathways

The development of a detailed chemical kinetic model is an iterative process involving mechanism generation, validation against experimental data, and refinement.

Combustion_Kinetics_Modeling_Workflow cluster_Mechanism_Development Mechanism Development cluster_Model_Refinement Model Refinement A Core Mechanism Selection (e.g., C0-C4 chemistry) B Thermodynamic Data Estimation (Group Additivity, Quantum Chemistry) A->B C Reaction Rate Estimation (Rate Rules, Theoretical Calculations) B->C D Mechanism Assembly C->D H Model Simulation D->H E Ignition Delay Times (Shock Tube, RCM) I Comparison with Experimental Data E->I F Species Profiles (Jet-Stirred Reactor, Flow Reactor) F->I G Laminar Flame Speeds G->I H->I J Sensitivity and Flux Analysis I->J K Mechanism Refinement J->K K->D

Caption: Workflow for the development and validation of a combustion kinetic model.

Key Reaction Pathways in Alkane Oxidation

The oxidation of alkanes proceeds through a complex network of reactions that can be broadly categorized into low-temperature and high-temperature pathways.

Alkane_Oxidation_Pathways cluster_Low_Temp Low-Temperature Pathway (< 900 K) cluster_High_Temp High-Temperature Pathway (> 1000 K) RH RH (Alkane) R R• (Alkyl Radical) RH->R + OH, O2, HO2 R_high R• (Alkyl Radical) RH->R_high H-abstraction RO2 RO2• (Alkylperoxy Radical) R->RO2 + O2 QOOH •QOOH (Hydroperoxyalkyl Radical) RO2->QOOH Isomerization O2QOOH •O2QOOH QOOH->O2QOOH + O2 KHP Ketohydroperoxide O2QOOH->KHP + OH Branching Chain Branching KHP->Branching Alkene Alkene + Small Radicals R_high->Alkene β-scission Small_Species Smaller Species Alkene->Small_Species CO_H2 CO + H2 Small_Species->CO_H2 CO2_H2O CO2 + H2O CO_H2->CO2_H2O

Caption: Simplified reaction pathways for alkane oxidation at low and high temperatures.

At low temperatures (below approximately 900 K), the addition of molecular oxygen to the initial alkyl radical (R•) is dominant, leading to the formation of alkylperoxy radicals (RO2•). Subsequent isomerization and second O2 addition reactions can lead to the formation of ketohydroperoxides, which are key species that decompose and lead to chain branching, resulting in autoignition. The structure of the initial alkane significantly influences the rates of these low-temperature reactions.

At high temperatures (above approximately 1000 K), the initial alkyl radicals tend to undergo β-scission, breaking down into smaller alkenes and radicals. This is followed by the oxidation of these smaller species, eventually leading to the formation of CO and H2, which are then oxidized to CO2 and H2O.

Conclusion

The development of a robust combustion kinetic model for this compound is crucial for the design of advanced combustion systems. While direct experimental data for this specific isomer is limited, valuable insights can be gained from studies on its structural isomers. The experimental protocols and modeling workflows outlined in this document provide a comprehensive guide for researchers in this field. Future experimental work focusing on the ignition delay times, species profiles, and flame speeds of this compound is necessary to develop and validate a dedicated and accurate chemical kinetic model.

References

Application Notes and Protocols for Nonpolar Solvent Extraction of Natural Products Using 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,3,3-trimethylpentane as a nonpolar solvent for the extraction of various natural products. This document outlines the solvent's properties, presents detailed extraction protocols for different classes of compounds, and includes visualizations of relevant biosynthetic pathways and experimental workflows.

Introduction to this compound as a Nonpolar Solvent

This compound, an isomer of octane, is a highly nonpolar solvent with properties that make it a suitable alternative to other alkanes like hexane (B92381) for the extraction of lipophilic natural products.[1] Its branched structure influences its physical and chemical characteristics, such as its boiling point and solvent strength.[1] As a nonpolar solvent, it is effective in dissolving and extracting nonpolar compounds such as terpenes, fatty acids, waxes, and certain alkaloids from various plant and microbial sources.[2][3][4]

The principle of "like dissolves like" governs the extraction process, where the nonpolar nature of this compound allows for the selective dissolution of nonpolar metabolites from a complex biological matrix.[5]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for designing and optimizing extraction protocols.

PropertyValueReference
Molecular Formula C₈H₁₈[1]
Molecular Weight 114.23 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 114.4 to 115.0 °C[1]
Melting Point -102 to -100 °C[1]
Density 0.716 g/cm³ at 20 °C[1]
Solubility in Water Insoluble[1]
Vapor Pressure 27 mmHg at 21 °C[6]

Application: Extraction of Nonpolar Natural Products

This compound can be employed for the extraction of a wide range of nonpolar natural products. This section provides detailed protocols for the extraction of terpenes, alkaloids, and fatty acids. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methods for nonpolar solvent extraction and can be adapted using this compound.

Extraction of Terpenes

Terpenes are a large and diverse class of organic compounds produced by a variety of plants, and they are major components of essential oils. Their nonpolar nature makes them ideal candidates for extraction with this compound.[2]

This protocol describes a simple maceration technique for the extraction of terpenes from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • This compound (analytical grade)

  • Glass extraction vessel with a tight-fitting lid

  • Shaker or magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 10 g).

  • Solvent Addition: Place the plant material in the extraction vessel and add this compound at a solvent-to-solid ratio of 10:1 (v/w) (e.g., 100 mL of solvent for 10 g of plant material).[7]

  • Extraction: Seal the vessel and place it on a shaker or magnetic stirrer. Agitate the mixture at room temperature (20-25°C) for 24-48 hours.[8]

  • Filtration: After the extraction period, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid plant residue. Wash the residue with a small volume of fresh this compound to ensure maximum recovery of the extract.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to remove the this compound.

  • Storage: Transfer the concentrated terpene-rich extract to a pre-weighed glass vial, and store at -20°C for further analysis.

The following table provides example data from the literature for terpene extraction using hexane, which can serve as a benchmark when optimizing protocols with this compound.

Plant MaterialSolventExtraction MethodSolvent:Solid RatioTemperature (°C)Time (h)Terpene YieldReference
Pine WoodHexane/Acetone (1:1)Agitation10:1 (v/w)221Not specified[9]
CannabisHexane:Ethanol (7:3)Not specifiedNot specifiedNot specified<1Not specified[10]
Extraction of Alkaloids

While many alkaloids are polar, some are nonpolar or can be converted to a nonpolar "free base" form, making them extractable with nonpolar solvents.[3]

This protocol involves basifying the plant material to convert alkaloid salts into their free-base form, which can then be extracted with this compound.

Materials:

  • Dried and powdered plant material

  • This compound (analytical grade)

  • Aqueous ammonia (B1221849) solution (e.g., 10%)

  • Separatory funnel

  • pH indicator paper

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 10 g).

  • Basification: Moisten the plant material with a small amount of water and then add aqueous ammonia solution until the pH of the mixture is between 9 and 11. This converts the alkaloid salts to their free-base form.

  • Extraction: Transfer the basified plant material to an extraction vessel and add this compound at a solvent-to-solid ratio of 15:1 (v/w).[11]

  • Agitation and Separation: Agitate the mixture for 4-6 hours. If a liquid-liquid extraction is performed, use a separatory funnel to separate the organic layer containing the alkaloids. For solid-liquid extraction, filter the mixture.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Concentrate the dried extract using a rotary evaporator.

  • Storage: Store the crude alkaloid extract in a sealed vial at 4°C.

Plant MaterialSolventExtraction MethodSolvent:Solid RatioTemperature (°C)Time (h)Alkaloid Yield (mg/g)Reference
Zizyphi Spinosi Semen20% Acetic Acid in EthanolReflux20:1 (mL/g)704Not specified[11]
Coptis chinensis96% Lactic AcidUltrasound-Assisted30:1 (mL/g)600.5139.6[12]
Extraction of Fatty Acids and Waxes

Fatty acids and plant waxes are highly nonpolar lipids that are readily extracted with solvents like this compound.[4][13]

Soxhlet extraction is a continuous extraction method that ensures a high yield of lipids.

Materials:

  • Dried and powdered plant material (e.g., seeds, leaves)

  • This compound (analytical grade)

  • Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Sample Preparation: Weigh a known amount of finely ground, dried plant material (e.g., 5 g) and place it inside a cellulose extraction thimble.

  • Apparatus Setup: Place the thimble inside the Soxhlet extractor, which is then fitted to a round-bottom flask containing this compound (e.g., 150 mL). Attach the condenser to the top of the extractor.

  • Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the level of the siphon arm, at which point the solvent and extracted compounds will be siphoned back into the round-bottom flask. This cycle is repeated for 4-6 hours.

  • Solvent Evaporation: After the extraction is complete, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract using a rotary evaporator.

  • Storage: Transfer the lipid-rich extract to a pre-weighed vial for storage and subsequent analysis.

Plant MaterialSolventExtraction MethodSolvent:Solid RatioTemperature (°C)Time (h)Lipid Yield (%)Reference
Mangifera pajang SeedHexaneSoxhletNot specifiedBoiling PointNot specified7.67
Quercus suber Leavesn-HexaneSoxhletNot specifiedBoiling Point3~2.6[13]
Colocasia esculentaHexaneSoxhletNot specifiedBoiling PointNot specified15.04

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the nonpolar solvent extraction of natural products.

G start Start: Plant Material prep Sample Preparation (Drying, Grinding) start->prep extraction Extraction with This compound prep->extraction filtration Filtration/ Separation extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation extract Crude Nonpolar Extract evaporation->extract analysis Analysis (GC-MS, HPLC) extract->analysis end End: Isolated Natural Product analysis->end

General workflow for nonpolar solvent extraction.
Biosynthetic Pathways

The following diagrams illustrate the biosynthetic pathways for two major classes of natural products that can be extracted using nonpolar solvents: terpenes and alkaloids.

This pathway, occurring in the cytosol, is responsible for the synthesis of the basic five-carbon building blocks of terpenes.[2]

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate mvp Mevalonate-5-phosphate mevalonate->mvp mvpp Mevalonate-5-pyrophosphate mvp->mvpp ipp Isopentenyl Pyrophosphate (IPP) mvpp->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp terpenes Terpenes ipp->terpenes dmapp->terpenes

Simplified Mevalonate Pathway for Terpenoid Biosynthesis.

The shikimate pathway is a key metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, which are precursors to a wide range of secondary metabolites, including many alkaloids.

G pep Phosphoenolpyruvate dahp DAHP pep->dahp e4p Erythrose-4-phosphate e4p->dahp dhq 3-Dehydroquinate dahp->dhq dhs 3-Dehydroshikimate dhq->dhs shikimate Shikimate dhs->shikimate s3p Shikimate-3-phosphate shikimate->s3p epsp EPSP s3p->epsp chorismate Chorismate epsp->chorismate aromatic_aa Aromatic Amino Acids (Phe, Tyr, Trp) chorismate->aromatic_aa alkaloids Alkaloids aromatic_aa->alkaloids

Simplified Shikimate Pathway for Aromatic Amino Acid and Alkaloid Biosynthesis.

Safety, Handling, and Disposal

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6]

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.

Conclusion

This compound is a viable nonpolar solvent for the extraction of a variety of natural products. Its specific properties may offer advantages in terms of selectivity and boiling point for certain applications. The provided protocols, based on established methods for nonpolar solvent extraction, serve as a starting point for researchers. It is crucial to optimize the extraction parameters, such as solvent-to-solid ratio, temperature, and time, for each specific plant material and target compound to achieve maximum yield and purity. Further research is warranted to generate specific quantitative data on the use of this compound in natural product extraction to fully realize its potential in research and drug development.

References

Application Notes and Protocols: 2,3,3-Trimethylpentane in Gasoline Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and experimental characterization of 2,3,3-trimethylpentane as a component in gasoline surrogates. Detailed experimental protocols for key combustion property measurements are also included to facilitate research in this area.

Introduction to this compound

This compound is a highly branched-chain alkane and an isomer of octane (B31449) with the chemical formula C8H18. Its molecular structure significantly influences its combustion properties, making it a valuable component for formulating gasoline surrogates that mimic the behavior of real-world fuels under various engine operating conditions. Understanding the combustion characteristics of individual components like this compound is crucial for developing predictive combustion models and designing more efficient and cleaner internal combustion engines.

Role in Gasoline Surrogates

Gasoline is a complex mixture of hundreds of hydrocarbons. To simplify research and modeling, surrogate fuels are formulated with a much smaller number of components to reproduce the physical and chemical properties of the target gasoline. These surrogates are essential for fundamental combustion studies and the development of detailed chemical kinetic models.

Highly branched alkanes like this compound are important constituents of gasoline and are known for their high research octane number (RON), which is a measure of a fuel's resistance to knocking in spark-ignition engines. While 2,2,4-trimethylpentane (B7799088) (isooctane) is the primary reference fuel with a RON of 100, other isomers like this compound are also present in commercial gasolines and contribute to the overall octane rating and combustion behavior. The inclusion of various isomers in a surrogate formulation allows for a more accurate representation of the complex chemistry of real gasoline.

Data Presentation

The following tables summarize key quantitative combustion data for this compound.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity. The data below presents the laminar flame speed of 2,2,3-trimethylpentane-air mixtures at 25°C and 1 atm.[1]

Equivalence Ratio (φ)Laminar Flame Speed (cm/s)
0.837.8
0.939.5
1.040.1
1.139.5
1.236.2
Ignition Delay Time

Ignition delay time is a critical parameter for understanding autoignition and knocking phenomena in engines. While specific data tables for this compound were not found in the immediate search results, an experimental and kinetic modeling study on the oxidation of 2,2,3- and 2,2,4-trimethylpentane has been reported.[2] This study would contain detailed ignition delay time data under various temperatures, pressures, and equivalence ratios, which is essential for validating chemical kinetic models.

Experimental Protocols

Detailed methodologies for two key experiments used to characterize the combustion properties of gasoline surrogate components are provided below.

Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the autoignition delay time of a this compound/air mixture under controlled high-temperature and high-pressure conditions.

Apparatus: A high-pressure shock tube equipped with pressure transducers, a light emission detector (e.g., a photomultiplier tube with appropriate filters for OH* or CH* chemiluminescence), and a data acquisition system.

Procedure:

  • Mixture Preparation:

    • Prepare a homogeneous mixture of this compound vapor and synthetic air (O₂/N₂ mixture) of a specific equivalence ratio in a separate mixing tank.

    • The partial pressures of each component are carefully controlled to achieve the desired composition.

    • Allow sufficient time for the mixture to become homogeneous.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum.

    • Introduce the prepared fuel/air mixture into the driven section to a predetermined initial pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., helium or a helium/argon mixture) until the diaphragm separating the driver and driven sections ruptures.

  • Shock Wave Generation and Measurement:

    • The rupture of the diaphragm generates a primary shock wave that propagates through the driven section, compressing and heating the test gas.

    • The shock wave reflects off the end wall of the shock tube, further compressing and heating the test gas to the desired experimental conditions (T₅ and P₅).

    • Multiple pressure transducers along the shock tube measure the shock wave velocity, from which the post-reflected shock conditions (T₅ and P₅) can be calculated using normal shock relations.

  • Ignition Delay Time Determination:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition.

    • The onset of ignition is typically detected by a sharp increase in pressure (from the end wall pressure transducer) and/or a sharp increase in light emission from radical species like OH* (at ~308 nm) or CH* (at ~431 nm).

    • The data from the pressure transducer and photomultiplier tube are recorded by a high-speed data acquisition system.

  • Data Analysis:

    • Analyze the recorded pressure and emission traces to determine the precise time of ignition onset.

    • Repeat the experiment for a range of initial temperatures, pressures, and equivalence ratios to map the ignition delay characteristics of the fuel.

Laminar Flame Speed Measurement in a Constant Volume Combustion Chamber

Objective: To measure the laminar flame speed of a this compound/air mixture at a specific temperature and pressure.

Apparatus: A spherical or cylindrical constant volume combustion chamber equipped with a high-voltage ignition system, a pressure transducer, and a high-speed imaging system (e.g., Schlieren or direct flame photography).

Procedure:

  • Mixture Preparation:

    • Evacuate the combustion chamber to a high vacuum.

    • Introduce this compound vapor and air into the chamber to the desired partial pressures to achieve a specific equivalence ratio and initial pressure.

    • Use a heating system to bring the mixture to the desired initial temperature and allow time for thermal equilibrium.

  • Ignition and Flame Propagation:

    • Ignite the mixture at the center of the chamber using a pair of electrodes to generate a spark.

    • A spherical flame front will propagate outwards from the ignition point.

  • Data Acquisition:

    • Record the pressure rise inside the chamber as a function of time using the pressure transducer.

    • Simultaneously, capture high-speed images of the propagating flame front using the imaging system.

  • Data Analysis:

    • From High-Speed Imaging:

      • The flame radius as a function of time is determined from the captured images.

      • The stretched flame speed (Sₙ) is calculated as the rate of change of the flame radius (dr/dt).

      • The stretch rate (α) is calculated from the flame speed and radius (α = 2 * Sₙ / r).

      • The unstretched flame speed (Sₙ⁰) is determined by extrapolating the linear relationship between the stretched flame speed and the stretch rate to zero stretch.

      • The laminar flame speed (Sₗ) is then calculated using the relationship Sₗ = Sₙ⁰ * (ρᵤ / ρᵦ), where ρᵤ and ρᵦ are the densities of the unburned and burned gas, respectively.

    • From Pressure Trace (Thermodynamic Method):

      • The pressure-time data is used in a thermodynamic model of the combustion process to calculate the mass burning rate.

      • The laminar flame speed is then derived from the mass burning rate, the flame surface area, and the unburned gas density.

  • Repeatability:

    • Repeat the experiment multiple times under the same conditions to ensure the repeatability of the results.

Visualizations

Gasoline_Surrogate_Composition cluster_gasoline Real Gasoline cluster_surrogate Gasoline Surrogate cluster_components Key Surrogate Components Gasoline Complex Mixture (Hundreds of Hydrocarbons) Surrogate Simplified Mixture (Few Components) Gasoline->Surrogate is represented by nHeptane n-Heptane (n-alkane) Surrogate->nHeptane contains Isooctane iso-Octane (branched alkane) Surrogate->Isooctane contains Toluene Toluene (aromatic) Surrogate->Toluene contains Trimethylpentane This compound (highly branched alkane) Surrogate->Trimethylpentane contains Experimental_Workflow_IDT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Mixture Preparation (this compound + Air) B Shock Tube Operation (Diaphragm Rupture) A->B C Shock Wave Generation & Reflection B->C D Data Acquisition (Pressure & Light Emission) C->D E Determine Ignition Onset D->E F Calculate Ignition Delay Time E->F Signaling_Pathway_Combustion Fuel This compound + O2 Initiation Initiation Reactions (High T & P) Fuel->Initiation Radicals Radical Pool (H, O, OH, HO2) Initiation->Radicals ChainBranching Chain Branching Reactions Radicals->ChainBranching ChainBranching->Radicals feedback loop HeatRelease Heat Release & Ignition ChainBranching->HeatRelease Rapid Increase in Temperature & Pressure Products Products (CO2, H2O) HeatRelease->Products

References

Spectroscopic Analysis of 2,3,3-Trimethylpentane in Complex Mixtures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,3-Trimethylpentane, a branched-chain alkane and an isomer of octane, is a component of various complex hydrocarbon mixtures, most notably gasoline. Its detection and quantification are crucial for quality control in the fuel industry, environmental monitoring of volatile organic compounds (VOCs), and in specialized chemical synthesis. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound in complex mixtures, utilizing key analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Principles of Spectroscopic Analysis

Spectroscopic techniques are indispensable for the identification and quantification of chemical compounds. Each method provides unique information about the molecular structure and concentration of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique separates volatile and semi-volatile compounds in a mixture (GC) and then provides structural information and quantification based on their mass-to-charge ratio (MS). It is the primary method for the quantitative analysis of this compound in complex matrices like gasoline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are used to elucidate the specific arrangement of protons and carbons, respectively, in this compound, confirming its isomeric identity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. For alkanes like this compound, FTIR is used to identify characteristic C-H and C-C bond vibrations.[1]

Application Notes: Spectroscopic Signatures of this compound

A thorough understanding of the characteristic spectral features of this compound is essential for its accurate identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a typical GC-MS analysis of gasoline, this compound is identified by its retention time and mass spectrum.[2] A critical consideration is its potential co-elution with toluene, which can complicate quantification.[3] Methodical selection of the GC column and temperature programming is necessary to achieve chromatographic separation.

Mass Spectrum Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion peak ([M]⁺) at m/z 114 is often of low intensity or absent. The fragmentation of branched alkanes is driven by the formation of the most stable carbocations.

Key fragment ions for this compound include:

  • m/z 57: This is often the base peak and corresponds to the stable tertiary butyl cation ([C₄H₉]⁺).

  • m/z 43: A prominent peak corresponding to the isopropyl cation ([C₃H₇]⁺).

  • m/z 29: Corresponding to the ethyl cation ([C₂H₅]⁺).

  • m/z 85: Resulting from the loss of an ethyl group ([M-29]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its highly branched structure.

¹H NMR Spectrum: The proton NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, will show signals in the aliphatic region (approximately 0.8-1.8 ppm). Due to its structure, the spectrum will display overlapping multiplets. A simplified interpretation would predict:

  • A triplet corresponding to the terminal methyl group of the ethyl moiety.

  • A quartet for the methylene (B1212753) group of the ethyl moiety.

  • A doublet for the methyl group at the C2 position.

  • A multiplet for the methine proton at the C2 position.

  • Singlets for the two methyl groups at the C3 position.

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Based on the molecular structure, six distinct carbon signals are expected:

  • Signals for the five methyl carbons (two of which are equivalent).

  • A signal for the methylene carbon.

  • A signal for the methine carbon.

  • A signal for the quaternary carbon. All signals will appear in the aliphatic region of the spectrum (typically 10-50 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characteristic of a branched alkane and is dominated by C-H and C-C vibrational modes.[1]

Key Vibrational Modes:

  • C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are due to the stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.[1]

  • C-H Bending: Absorptions in the 1350-1470 cm⁻¹ range correspond to the scissoring and bending vibrations of C-H bonds.[1]

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.

Quantitative Data Summary

While precise concentrations of this compound vary significantly depending on the specific formulation of the complex mixture, the following table summarizes its typical presence in gasoline.

AnalyteMatrixTypical Concentration RangeAnalytical TechniqueReference
This compoundGasolineIdentified as a componentGC-MS--INVALID-LINK--
This compoundGasolineOften less than 2,3,4-trimethylpentaneGC-FID--INVALID-LINK--

Experimental Protocols

The following are detailed protocols for the analysis of this compound in a complex hydrocarbon mixture, such as gasoline.

Protocol 1: Quantitative Analysis by GC-MS

Objective: To separate, identify, and quantify this compound in a liquid hydrocarbon mixture.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS)

  • Helium carrier gas (99.999% purity)

  • This compound analytical standard

  • Toluene analytical standard

  • Internal standard (e.g., deuterated toluene)

  • High-purity solvent for dilution (e.g., hexane (B92381) or pentane)

  • Volumetric flasks and micropipettes

  • Autosampler vials with septa

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in the sample.

    • Spike each calibration standard and the samples with a known concentration of the internal standard.

  • Sample Preparation:

    • Dilute the complex mixture sample with hexane to bring the concentration of this compound within the calibration range. A dilution factor of 1:100 is often a good starting point for gasoline.

  • GC-MS Instrumentation and Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 100:1 split ratio) at 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 5°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Transfer line temperature: 280°C.

      • Ion source temperature: 230°C.

      • Electron ionization at 70 eV.

      • Scan range: m/z 35-350.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

    • Quantify the concentration of this compound in the sample using the calibration curve.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Objective: To confirm the identity of this compound using ¹H and ¹³C NMR.

Materials:

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals and determine their chemical shifts relative to TMS (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Process the spectrum to obtain the chemical shifts of all unique carbon atoms.

  • Spectral Interpretation:

    • Compare the obtained chemical shifts, multiplicities, and integrals with the expected values for this compound.

Protocol 3: Functional Group Analysis by FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound for functional group identification.

Materials:

  • FTIR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an ATR accessory

  • Liquid sample of this compound

Procedure:

  • Sample Preparation (Thin Film Method):

    • Place a drop of the liquid sample between two salt plates to create a thin film.

  • FTIR Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations.

    • Compare the spectrum with a reference spectrum of this compound for confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis Sample Complex Mixture (e.g., Gasoline) Dilution Dilution with Hexane (1:100) Sample->Dilution Spiking Spiking with Internal Standard Dilution->Spiking GCMS GC-MS Analysis Spiking->GCMS Quantitative NMR NMR Analysis (¹H and ¹³C) Spiking->NMR Qualitative FTIR FTIR Analysis Spiking->FTIR Qualitative Quantification Quantification (Calibration Curve) GCMS->Quantification Identification Structural Elucidation & Confirmation NMR->Identification FTIR->Identification

Caption: Experimental workflow for the analysis of this compound.

Data_Analysis_Logic Start Acquired Spectroscopic Data (GC-MS, NMR, FTIR) Check_GCMS GC-MS Data Available? Start->Check_GCMS Check_NMR NMR Data Available? Check_GCMS->Check_NMR No Analyze_GCMS Identify Peak by RT Analyze Mass Spectrum Quantify using Internal Standard Check_GCMS->Analyze_GCMS Yes Check_FTIR FTIR Data Available? Check_NMR->Check_FTIR No Analyze_NMR Assign ¹H and ¹³C Signals Confirm Connectivity Check_NMR->Analyze_NMR Yes Analyze_FTIR Identify C-H and C-C Vibrational Modes Check_FTIR->Analyze_FTIR Yes Final_Report Comprehensive Report on Identity and Concentration Check_FTIR->Final_Report No Analyze_GCMS->Check_NMR Analyze_NMR->Check_FTIR Analyze_FTIR->Final_Report

Caption: Logical flow for spectroscopic data analysis.

Molecular_Structure_Spectra cluster_mol This compound cluster_ms Key MS Fragments (m/z) cluster_ir Key IR Absorptions (cm⁻¹) mol CH₃ | CH₃-CH-C(CH₃)₂ | CH₂ | CH₃ ms_57 57 ([C₄H₉]⁺) ms_43 43 ([C₃H₇]⁺) ms_85 85 ([C₆H₁₃]⁺) ir_stretch 2850-2960 (C-H Stretch) ir_bend 1350-1470 (C-H Bend)

Caption: Key spectroscopic features of this compound.

References

Troubleshooting & Optimization

Technical Support Center: 2,3,3-Trimethylpentane as a High-Temperature Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,3,3-trimethylpentane in high-temperature applications. This resource provides essential troubleshooting guidance and frequently asked questions (FAQs) to ensure the safe and effective execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of using this compound as a high-temperature solvent?

A1: The main challenges stem from its physical and chemical properties. As a branched alkane, it is highly flammable with a low flash point and a significant vapor pressure that increases sharply with temperature.[1][2] This necessitates robust safety protocols and specialized equipment to manage fire hazards and high-pressure conditions. Additionally, while relatively inert, its thermal stability and potential for side reactions at elevated temperatures must be considered.

Q2: What is the maximum recommended operating temperature for this compound?

A2: While its boiling point is approximately 114.4-115.0 °C at atmospheric pressure, its autoignition temperature is 425 °C.[2] Use in high-temperature applications implies working in a sealed, controlled-pressure system. The practical temperature limit is often dictated by the pressure rating of your reactor system due to the solvent's high vapor pressure. It is crucial to operate well below the autoignition temperature and monitor the system pressure continuously.

Q3: How can I mitigate the high vapor pressure of this compound during a high-temperature reaction?

A3: Managing vapor pressure is critical for safety.

  • Use a Pressure-Rated Reactor: Employ a certified autoclave or pressure reactor designed to handle the expected temperatures and pressures.

  • Ensure a Sealed System: Use high-quality seals and gaskets compatible with alkanes at high temperatures.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of a flammable vapor-air mixture.[3]

  • Pressure Monitoring: Continuously monitor the internal pressure with a calibrated gauge.

  • Pressure Relief System: The reactor must be equipped with a pressure relief valve or rupture disc as a safety measure.

Q4: My starting material is not dissolving well, even at elevated temperatures. What should I do?

A4: this compound is a nonpolar solvent and is most effective for dissolving other nonpolar compounds, following the "like dissolves like" principle.[4] If you face solubility issues:

  • Confirm Polarity: Ensure your solute is sufficiently nonpolar.

  • Increase Temperature Cautiously: Gradually increasing the temperature can enhance solubility, but be mindful of the corresponding pressure increase.[4]

  • Agitation: Ensure vigorous and consistent stirring.

  • Consider a Co-Solvent: If compatible with your reaction chemistry, adding a small amount of a co-solvent with intermediate polarity might improve solubility. However, this must be carefully evaluated for its impact on the reaction and safety.

Q5: The solvent is turning yellow or brown during my high-temperature experiment. What does this indicate?

A5: Discoloration often suggests thermal decomposition or a side reaction. Alkanes can undergo thermal cracking at very high temperatures, leading to the formation of smaller hydrocarbons and potentially coke (carbonaceous material).[5] It could also indicate a reaction with one of your reagents or impurities. It is advisable to analyze the discolored mixture to identify byproducts and consider lowering the reaction temperature.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Unexpectedly High Pressure 1. Temperature overshoot. 2. Reaction generating gaseous byproducts. 3. Solvent decomposition. 4. Incorrect initial pressure calculation.1. Immediately reduce or stop heating. 2. Review reaction stoichiometry for gas evolution. 3. Lower the operating temperature. 4. Recalculate vapor pressure based on reliable data; ensure headspace is appropriate.
Reaction Failure or Low Yield 1. Poor solubility of reactants. 2. Reaction temperature is too low or too high. 3. Solvent is not inert under reaction conditions.1. Confirm reactant polarity; consider a different nonpolar solvent if necessary. 2. Optimize the reaction temperature systematically. 3. Check for reactivity with strong oxidizing agents or other aggressive reagents.[3]
Difficult Product Isolation 1. Product is highly soluble in this compound. 2. Boiling points of product and solvent are too close.1. Use anti-solvent precipitation by adding a miscible solvent in which your product is insoluble. 2. Employ fractional distillation or chromatography for separation.[6]
Static Discharge or Sparking 1. Improper grounding of equipment. 2. Solvent transfer creating static electricity.1. Ensure all equipment, containers, and transfer lines are properly bonded and grounded.[7][8] 2. Use slow, controlled transfer rates and avoid splash filling.[7] Do not use compressed air for transfers.[7]

Quantitative Data Summary

The following tables provide key physical and safety data for this compound.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₁₈[2]
Molar Mass114.23 g/mol [1][2]
Boiling Point114.4 - 115.0 °C[2]
Melting Point-102 to -100 °C[2]
Density~0.692 g/cm³ (as isooctane)[4]
Vapor Pressure27.0 mmHg at 25 °C[1]

Table 2: Safety and Hazard Data for this compound

PropertyValueSource(s)
ClassificationHighly Flammable Liquid (GHS Category 2)[1][2]
Flash Point-6 °C[2]
Autoignition Temperature425 °C[2]
Hazard StatementsH225, H304, H315, H336, H410[2]
Primary HazardsFlammable, Aspiration Hazard, Skin Irritant, May cause drowsiness/dizziness[1][8][9]

Experimental Protocols

General Protocol for High-Temperature Reactions in a Sealed System

This protocol outlines the fundamental steps for safely conducting a reaction at temperatures above the solvent's atmospheric boiling point.

  • Risk Assessment:

    • Evaluate all potential hazards, including flammability, high pressure, and chemical reactivity.[8][9][10]

    • Consult the Safety Data Sheet (SDS) for all reagents.

    • Ensure appropriate personal protective equipment (PPE) is used, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[7][8]

  • Equipment Setup:

    • Select a pressure reactor with a pressure rating that safely exceeds the maximum expected operating pressure.

    • Ensure the reactor is clean, dry, and equipped with a calibrated pressure gauge, thermocouple, and pressure-relief device.

    • Set up in a well-ventilated fume hood or an approved flame-proof area.[7][9]

    • Ground all equipment to prevent static discharge.[8][11]

  • Reactor Charging:

    • Add a magnetic stir bar and your solid reagents to the reactor vessel.

    • Add the required volume of this compound using a bonded and grounded transfer system. Avoid splash filling.[7]

    • Seal the reactor according to the manufacturer's instructions.

  • Inerting the System:

    • Purge the reactor headspace with an inert gas (e.g., nitrogen or argon) multiple times to remove all oxygen.

  • Heating and Monitoring:

    • Begin agitation.

    • Slowly heat the reactor to the target temperature while closely monitoring both temperature and pressure.

    • Log the temperature and pressure at regular intervals. Never leave a high-pressure reaction unattended.

  • Cooling and Depressurization:

    • Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Do not attempt to open the reactor while it is hot or pressurized.

    • Once cooled, slowly and carefully vent the excess pressure through a suitable exhaust or scrubber system.

  • Product Recovery and Waste Disposal:

    • Open the reactor in a well-ventilated area.

    • Recover the reaction mixture.

    • Dispose of all solvent waste in a designated, properly labeled flammable waste container.[9]

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to using this compound at high temperatures.

G start Problem: Unexpected Pressure Increase check_temp Is Temperature within set limits? start->check_temp check_reaction Does reaction produce gaseous byproducts? check_temp->check_reaction Yes action_cool Action: Reduce or cut off heating check_temp->action_cool No check_stability Is operating T° near solvent degradation limit? check_reaction->check_stability No action_review Action: Review literature & stoichiometry check_reaction->action_review Yes action_lower_t Action: Lower setpoint T° for future runs check_stability->action_lower_t Yes end System Stabilized check_stability->end No (Consult Supervisor) action_cool->end action_review->end action_lower_t->end

Caption: Troubleshooting workflow for managing unexpected pressure increases.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Reaction Phase risk_assessment 1. Risk Assessment (Hazards, SDS) ppe 2. Select Appropriate PPE (FR Coat, Goggles, Gloves) risk_assessment->ppe equipment_prep 3. Equipment Prep (Grounding, Venting, Pressure Check) ppe->equipment_prep charge_reactor 4. Charge Reactor (Inert Atmosphere) equipment_prep->charge_reactor run_reaction 5. Heat & Monitor (Temp & Pressure Log) charge_reactor->run_reaction cooldown 6. Cool to RT (DO NOT VENT HOT) run_reaction->cooldown depressurize 7. Vent Cooled Reactor cooldown->depressurize cleanup 8. Cleanup & Waste Disposal (Flammable Waste) depressurize->cleanup

Caption: A summarized workflow for safe high-temperature experiments.

References

Technical Support Center: Synthesis of 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3,3-trimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yield and purity. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on two primary synthetic routes: Alkylation of Isobutane (B21531) with Propylene (B89431) and a Grignard-based synthesis.

Alkylation of Isobutane with Propylene

Q1: My alkylation reaction is producing a low yield of the desired this compound isomer. What are the likely causes and how can I improve the yield?

A1: Low yields of this compound in isobutane/propylene alkylation are often due to suboptimal reaction conditions that favor side reactions. Key factors to investigate include:

  • Isobutane-to-Propylene Ratio: An insufficient excess of isobutane promotes olefin polymerization, which consumes the propylene reactant and leads to the formation of high-molecular-weight byproducts.[1][2]

  • Temperature: Higher temperatures can lead to cracking of the desired octane (B31449) isomers and increase the rate of undesirable side reactions.[1] The alkylation reaction is highly exothermic and requires cooling to maintain the optimal temperature range.

  • Catalyst Activity and Concentration: The concentration and activity of the acid catalyst (e.g., sulfuric acid or boron trifluoride) are critical. For sulfuric acid, maintaining high acid strength is crucial for good alkylation performance.[3]

  • Reaction Time and Mixing: Inadequate mixing can lead to localized areas of high olefin concentration, promoting polymerization. The reaction itself is almost instantaneous.[1]

Troubleshooting Guide: Low Yield in Alkylation

Potential Cause Recommended Solution
Low Isobutane/Propylene Ratio Increase the molar ratio of isobutane to propylene. Ratios of 2:1 to 10:1 are often preferred.[2]
High Reaction Temperature Implement efficient cooling to maintain the reaction temperature within the optimal range (e.g., 7 to 10°C for sulfuric acid catalysis).[1]
Low Catalyst Strength (H₂SO₄) Ensure the sulfuric acid concentration is maintained at an optimal level (e.g., 95-96%).[3] Remove any free water from the feed streams to prevent acid dilution.
Poor Mixing Increase agitation speed to ensure a homogenous emulsion of the hydrocarbon and acid phases.[3]

Q2: I am observing a significant amount of high-boiling point byproducts in my product mixture. What are these and how can I minimize their formation?

A2: The high-boiling point byproducts are likely polymers formed from the self-reaction of propylene. This is a common side reaction in alkylation.

Troubleshooting Guide: High Polymer Formation

Potential Cause Recommended Solution
High Olefin Concentration Maintain a high isobutane-to-propylene ratio to favor the alkylation reaction over polymerization.[1]
Inefficient Mixing Improve agitation to ensure rapid dispersion of the propylene feed into the isobutane and acid mixture.
Elevated Temperature Control the reaction temperature, as higher temperatures can accelerate polymerization rates.
Grignard Synthesis Route

A potential, though less direct, route to this compound involves the reaction of an appropriate Grignard reagent with a ketone, followed by dehydration and hydrogenation. A plausible sequence starts with the reaction of ethylmagnesium bromide with pinacolone (B1678379) (3,3-dimethyl-2-butanone) to form 3,4,4-trimethyl-3-pentanol (B1604872).

Q3: My Grignard reaction to produce the tertiary alcohol precursor is giving a low yield. What are the common pitfalls?

A3: Grignard reactions are sensitive to procedural details. Low yields can often be attributed to:

  • Presence of Water: Grignard reagents are highly basic and react readily with water. All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Impure Magnesium or Alkyl Halide: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating. The alkyl halide should be pure and dry.

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone starting material.

Troubleshooting Guide: Low Yield in Grignard Reaction

Potential Cause Recommended Solution
Moisture in the Reaction Flame-dry or oven-dry all glassware before use. Use anhydrous solvents.
Inactive Magnesium Use fresh, high-purity magnesium turnings. A small crystal of iodine can be added to activate the magnesium surface.
Slow Reaction Initiation Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent to initiate the reaction.

Q4: The dehydration of my tertiary alcohol is producing a mixture of alkene isomers. How can I control the product distribution?

A4: The dehydration of 3,4,4-trimethyl-3-pentanol can lead to a mixture of trimethylpentene isomers. The product distribution is influenced by the reaction conditions. Acid-catalyzed dehydration typically follows Zaitsev's rule, favoring the formation of the most substituted (and therefore most stable) alkene. However, rearrangements can occur.

Troubleshooting Guide: Undesired Alkene Isomers

Potential Cause Recommended Solution
Carbocation Rearrangement Milder dehydration conditions may reduce the extent of rearrangement. The choice of acid catalyst can also influence the outcome.
Equilibrium Control The reaction is often under thermodynamic control, leading to a mixture of isomers reflecting their relative stabilities. Fractional distillation will be necessary to separate the desired isomer.

Experimental Protocols

Protocol 1: Alkylation of Isobutane with Propylene (Conceptual Laboratory Scale)

This protocol is a conceptual outline based on industrial processes, adapted for a laboratory setting.

1. Reactor Setup:

  • A high-pressure stainless-steel reactor equipped with a cooling jacket, a high-speed mechanical stirrer, separate inlet lines for isobutane and propylene, and a catalyst injection port is required.

2. Reaction Conditions:

  • Catalyst: Concentrated sulfuric acid (95-98%) or a Lewis acid such as Boron Trifluoride (BF₃) with a co-catalyst.

  • Temperature: Maintain the internal reaction temperature between 7-10°C using the cooling jacket.

  • Pressure: Sufficient pressure must be maintained to keep the reactants in the liquid phase.

  • Reactant Ratio: A molar excess of isobutane to propylene (e.g., 8:1) should be used.

3. Procedure:

  • Charge the reactor with the required amount of isobutane and the acid catalyst.

  • Begin vigorous stirring to create an emulsion.

  • Slowly introduce the propylene into the reactor at a controlled rate to manage the exothermic reaction and maintain the desired temperature.

  • After the addition of propylene is complete, allow the reaction to continue for a short period with continued stirring.

  • Stop the reaction and allow the phases to separate.

4. Work-up and Analysis:

  • Carefully separate the hydrocarbon phase from the acid phase.

  • Wash the hydrocarbon phase with a neutralizing agent (e.g., sodium bicarbonate solution) and then with water.

  • Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate).

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomer distribution.

  • Purify the this compound from other isomers and byproducts by fractional distillation.

Protocol 2: Grignard-based Synthesis of this compound (Multi-step)

Step 1: Synthesis of 3,4,4-trimethyl-3-pentanol

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

  • Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it dropwise to the magnesium to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the flask in an ice bath.

  • Add a solution of pinacolone (3,3-dimethyl-2-butanone) in anhydrous diethyl ether dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 3,4,4-trimethyl-3-pentanol.

Step 2: Dehydration of 3,4,4-trimethyl-3-pentanol

  • Place the crude alcohol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene(s). The collection of the product as it forms drives the equilibrium.

  • Wash the distillate with a dilute sodium bicarbonate solution and then water.

  • Dry the organic layer and analyze the product mixture by GC-MS to identify the trimethylpentene isomers.

Step 3: Hydrogenation of 2,3,3-trimethylpentenes

  • Dissolve the mixture of trimethylpentene isomers in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter off the catalyst and remove the solvent to yield the crude this compound.

  • Purify by fractional distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on Alkylation Product Distribution (Qualitative)

ParameterChangeExpected Impact on this compound YieldPredominant Side Reactions Favored
Temperature IncreaseDecreaseCracking, Isomerization to other TMPs, Polymerization[1]
Isobutane/Propylene Ratio IncreaseIncrease-
Catalyst Strength (H₂SO₄) DecreaseDecreasePolymerization, Formation of acid-soluble oils
Mixing Efficiency DecreaseDecreasePolymerization[3]

Visualizations

Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Alkylation Reaction cluster_separation Separation & Purification cluster_product Final Product Isobutane Isobutane Reactor High-Pressure Reactor (Catalyst: H₂SO₄ or BF₃) Isobutane->Reactor Propylene Propylene Propylene->Reactor PhaseSeparator Phase Separator Reactor->PhaseSeparator Reaction Mixture Neutralization Neutralization & Washing PhaseSeparator->Neutralization Hydrocarbon Phase Drying Drying Neutralization->Drying Distillation Fractional Distillation Drying->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the alkylation synthesis of this compound.

Grignard_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation Grignard_Reagents Ethylmagnesium Bromide + Pinacolone Grignard_Reaction Grignard Addition Grignard_Reagents->Grignard_Reaction Tertiary_Alcohol 3,4,4-trimethyl-3-pentanol Grignard_Reaction->Tertiary_Alcohol Dehydration Acid-Catalyzed Dehydration Tertiary_Alcohol->Dehydration Alkene_Mixture Trimethylpentene Isomers Dehydration->Alkene_Mixture Hydrogenation Catalytic Hydrogenation Alkene_Mixture->Hydrogenation Final_Product This compound Hydrogenation->Final_Product

Caption: Multi-step workflow for the Grignard-based synthesis of this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Side_Products Analyze Byproducts by GC-MS Start->Check_Side_Products High_Polymers High Molecular Weight Polymers Present Check_Side_Products->High_Polymers Yes Isomer_Distribution Incorrect Isomer Ratio Check_Side_Products->Isomer_Distribution No Optimize_Ratio Increase Isobutane/ Propylene Ratio High_Polymers->Optimize_Ratio Improve_Mixing Increase Stirring Speed High_Polymers->Improve_Mixing Unreacted_Starting_Material High Levels of Unreacted Starting Materials Isomer_Distribution->Unreacted_Starting_Material No Control_Temp Optimize Reaction Temperature Isomer_Distribution->Control_Temp Yes Unreacted_Starting_Material->Control_Temp Check_Catalyst Verify Catalyst Activity/ Concentration Unreacted_Starting_Material->Check_Catalyst

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Separation of 2,3,3-Trimethylpentane from its Isomers by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of 2,3,3-trimethylpentane from its isomers using fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound from its isomers by fractional distillation?

A1: The primary challenge lies in the close boiling points of the various C8 isomers.[1][2] Fractional distillation separates liquids based on differences in their boiling points; the smaller the difference, the more difficult the separation.[3] Branched alkanes, like the isomers of octane (B31449), have boiling points that can differ by only a few degrees or even fractions of a degree, necessitating highly efficient distillation setups.[1]

Q2: What is the effect of branching on the boiling point of alkane isomers?

A2: For alkanes with the same number of carbon atoms (isomers), increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces.[2][4] Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point. Therefore, more highly branched isomers of octane will generally have lower boiling points than less branched or straight-chain isomers.[2]

Q3: Can azeotropes form between this compound and its isomers?

A3: While azeotropes—mixtures with a constant boiling point that cannot be separated by simple distillation—can occur in mixtures of organic compounds, there is no readily available evidence to suggest that this compound forms azeotropes with its alkane isomers.[5] The primary difficulty in their separation is due to their very similar volatilities.

Q4: What are the alternatives to fractional distillation for separating these isomers?

A4: When fractional distillation is not efficient enough, other techniques can be employed. These include:

  • Preparative Gas Chromatography: This method can offer very high separation efficiency for small samples.[6]

  • Adsorptive Separation: Using materials like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on their size and shape.

  • Fractional Crystallization: This technique takes advantage of differences in the freezing points of the isomers.[7]

Q5: How can I analyze the purity of the separated fractions?

A5: Gas chromatography (GC), particularly with a mass spectrometer (MS) as a detector (GC-MS), is the most common and effective method for analyzing the composition of the collected fractions.[8][9] A capillary column with a non-polar stationary phase is typically suitable for separating alkane isomers.[8]

Data Presentation

The following table summarizes the boiling points of this compound and its common isomers. This data is crucial for planning the fractional distillation process.

Isomer NameStructureBoiling Point (°C)
n-OctaneCH₃(CH₂)₆CH₃125.7
2-MethylheptaneCH₃CH(CH₃)(CH₂)₄CH₃117.6
3-MethylheptaneCH₃CH₂CH(CH₃)(CH₂)₃CH₃118.9
4-MethylheptaneCH₃(CH₂)₂CH(CH₃)(CH₂)₂CH₃117.7
2,2-Dimethylhexane(CH₃)₃C(CH₂)₃CH₃106.8
2,3-Dimethylhexane(CH₃)₂CHCH(CH₃)(CH₂)₂CH₃115.6
2,4-Dimethylhexane(CH₃)₂CHCH₂CH(CH₃)CH₂CH₃109.4
2,5-Dimethylhexane(CH₃)₂CH(CH₂)₂CH(CH₃)₂109.1
3,3-DimethylhexaneCH₃CH₂C(CH₃)₂CH₂CH₂CH₃112.0
3,4-DimethylhexaneCH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₃117.8
2,2,3-Trimethylpentane(CH₃)₃CCH(CH₃)CH₂CH₃110.1[10]
This compound CH₃CH(CH₃)C(CH₃)₂CH₂CH₃ 114.6
2,3,4-Trimethylpentane(CH₃)₂CHCH(CH₃)CH(CH₃)₂113.5
2,2,4-Trimethylpentane (Isooctane)(CH₃)₃CCH₂CH(CH₃)₂99.2
2,2,3,3-Tetramethylbutane(CH₃)₃CC(CH₃)₃106.5

Experimental Protocols

This protocol outlines a general procedure for the fractional distillation of a mixture containing this compound and its isomers.

Materials:

  • Mixture of octane isomers

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or glass beads)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Apparatus Assembly:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • For separating isomers with very close boiling points, a packed column is generally more efficient than a Vigreux column as it provides a larger surface area for vapor-liquid equilibria.[5]

    • Ensure all joints are properly sealed to prevent vapor loss.

  • Mixture Preparation:

    • Fill the round-bottom flask to no more than two-thirds of its capacity with the isomer mixture.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation Process:

    • Turn on the cooling water to the condenser.

    • Begin heating the mixture gently with the heating mantle.

    • As the mixture starts to boil, the vapor will rise into the fractionating column.

    • Insulate the column and distillation head to minimize heat loss and maintain a proper temperature gradient.[2]

    • Control the heating rate to establish a slow and steady distillation rate (e.g., 1-2 drops per second). A high distillation rate will lead to poor separation.

    • For optimal separation, a high reflux ratio is recommended. This means that most of the condensate returns to the column, allowing for more vaporization-condensation cycles (theoretical plates).

    • Monitor the temperature at the distillation head. It should remain constant at the boiling point of the most volatile component as it distills over.

    • Collect the first fraction in a labeled receiving flask.

    • When the temperature begins to rise, change the receiving flask to collect the next fraction. This indicates that a component with a higher boiling point is starting to distill.

    • Continue collecting fractions as the temperature plateaus for each component.

  • Analysis of Fractions:

    • Analyze the composition of each collected fraction using Gas Chromatography (GC) to determine the effectiveness of the separation.[8]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Poor Separation Distillation rate is too fast.Reduce the heating rate to slow down the collection of distillate to 1-2 drops per second.
Insufficient number of theoretical plates in the column.Use a longer or more efficient packed column (e.g., with Raschig rings or glass beads).[5]
Fluctuations in the heating rate.Ensure a stable heat source and use a voltage controller for the heating mantle.
Poor insulation of the column.Wrap the fractionating column and distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[2]
Temperature Fluctuations at the Thermometer Unstable boiling in the flask.Ensure sufficient boiling chips are present or that the magnetic stirrer is functioning correctly.
Inconsistent heating.Check the stability of the heat source.
Column is "flooding" (excessive vapor flow).Reduce the heating rate to decrease the amount of vapor entering the column.
No Distillate Collection Thermometer bulb is positioned too high.Adjust the thermometer so the top of the bulb is even with the bottom of the side arm to the condenser.
Insufficient heating.Gradually increase the temperature of the heating mantle.
Leaks in the apparatus.Check all joints and ensure they are properly sealed.
Condenser is too efficient for the heating rate.Increase the heating rate slightly.

Visualizations

FractionalDistillationWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Isomer Mixture and Boiling Chips to Flask A->B C Heat the Mixture Gently B->C D Establish Stable Reflux C->D E Collect Fractions at Constant Boiling Points D->E G Analyze Fractions (e.g., by GC-MS) E->G F Monitor Temperature and Collection Rate F->E H Evaluate Purity and Separation Efficiency G->H

Caption: Workflow for the separation of this compound from its isomers.

TroubleshootingLogic Start Problem Encountered PoorSep Poor Separation? Start->PoorSep TempFluc Temperature Fluctuations? PoorSep->TempFluc No Sol_SlowDown Reduce Heating Rate PoorSep->Sol_SlowDown Yes Sol_BetterColumn Use More Efficient Column PoorSep->Sol_BetterColumn Yes Sol_Insulate Insulate Column PoorSep->Sol_Insulate Yes NoDistillate No Distillate? TempFluc->NoDistillate No Sol_StableBoil Check Boiling Chips/Stirrer TempFluc->Sol_StableBoil Yes Sol_StableHeat Ensure Stable Heating TempFluc->Sol_StableHeat Yes Sol_Thermometer Check Thermometer Position NoDistillate->Sol_Thermometer Yes Sol_IncreaseHeat Increase Heating NoDistillate->Sol_IncreaseHeat Yes Sol_CheckLeaks Check for Leaks NoDistillate->Sol_CheckLeaks Yes

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Gas Chromatography (GC) Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with peak tailing for 2,3,3-trimethylpentane in your Gas Chromatography (GC) analysis.

Troubleshooting Guides

Guide 1: Initial Diagnosis of Peak Tailing

Question: My chromatogram for this compound is showing significant peak tailing. How do I begin to troubleshoot this issue?

Answer:

A systematic approach is crucial to efficiently identify the source of peak tailing. Start by observing the characteristics of the tailing peak(s) in your chromatogram. The pattern of tailing can provide initial clues to the root cause.

Initial Assessment Workflow

start Peak Tailing Observed for This compound q1 Are all peaks tailing, including the solvent peak? start->q1 system_issue Likely a System-Wide (Physical) Issue q1->system_issue Yes analyte_issue Likely an Analyte-Specific (Chemical) Issue q1->analyte_issue No check_installation Improper Column Installation (Position, Cut) system_issue->check_installation Proceed to check... check_liner Contaminated Inlet Liner system_issue->check_liner And/Or check_leaks System Leaks system_issue->check_leaks And/Or check_activity Active Sites in the System (Column, Liner) analyte_issue->check_activity Suspect... check_contamination Column Contamination analyte_issue->check_contamination And/Or check_overload Sample Overload analyte_issue->check_overload And/Or

Caption: Initial diagnosis workflow for peak tailing.

Step-by-Step Initial Diagnosis:

  • Observe the Chromatogram:

    • All Peaks Tailing: If all peaks in your chromatogram, including the solvent peak, are tailing, the problem is likely physical and related to the GC system's flow path. This could be due to improper column installation, a contaminated inlet liner, or leaks in the system.

    • Only this compound Peak Tailing: If only the this compound peak or a few specific peaks are tailing, the issue is more likely chemical. This points towards interactions between the analyte and active sites within the system, column contamination, or sample overload.

  • Review Recent System Changes: Have there been any recent changes to the GC system, such as column replacement, septum change, or maintenance? Errors during these procedures are a common source of problems.

  • Proceed to Specific Troubleshooting Guides: Based on your initial assessment, proceed to the relevant troubleshooting guide below.

Guide 2: Addressing System-Wide Peak Tailing

Question: All the peaks in my chromatogram are tailing. What should I do?

Answer:

When all peaks exhibit tailing, the issue is typically mechanical. Follow these steps to identify and resolve the problem.

Troubleshooting Workflow for System-Wide Tailing

cluster_0 Inlet Maintenance cluster_1 Column Installation cluster_2 System Integrity start System-Wide Peak Tailing Detected replace_septum Replace Septum start->replace_septum replace_liner Replace Inlet Liner start->replace_liner check_cut Inspect Column Cut (Should be 90° and clean) start->check_cut check_position Verify Column Position in Inlet start->check_position leak_check Perform Leak Check start->leak_check result Re-analyze Sample replace_septum->result replace_liner->result check_cut->result check_position->result leak_check->result

Caption: Troubleshooting workflow for system-wide peak tailing.

Detailed Steps:

  • Perform Inlet Maintenance: The inlet is a common source of problems.

    • Replace the Septum: A worn or cored septum can cause leaks and introduce contaminants.

    • Replace the Inlet Liner: The liner can become contaminated with non-volatile residues over time, creating active sites.

    • Refer to Experimental Protocol 1: GC Inlet Maintenance for detailed instructions.

  • Check Column Installation: Improper column installation can create dead volumes and disturb the carrier gas flow path.

    • Inspect the Column Cut: Ensure the column ends are cut at a clean 90-degree angle. A poor cut can cause turbulence.

    • Verify Column Position: Check that the column is installed at the correct depth in the inlet as per the manufacturer's guidelines.

    • Refer to Experimental Protocol 2: GC Column Installation and Trimming for detailed instructions.

  • Perform a Leak Check: Leaks in the gas lines or fittings can disrupt the carrier gas flow rate and pressure, leading to peak tailing. Use an electronic leak detector to check all connections, especially around the inlet and detector.

Guide 3: Addressing Analyte-Specific Peak Tailing

Question: Only the peak for this compound is tailing. What could be the cause?

Answer:

Tailing of a specific, non-polar analyte like this compound is often due to active sites or contamination in the system.

Troubleshooting Workflow for Analyte-Specific Tailing

start Analyte-Specific Peak Tailing (this compound) trim_column Trim the First 10-20 cm of the Column start->trim_column bakeout Bakeout the Column trim_column->bakeout If tailing persists check_overload Check for Sample Overload (Dilute and re-inject) bakeout->check_overload If tailing persists replace_column Replace the Column check_overload->replace_column If tailing persists

Caption: Troubleshooting workflow for analyte-specific peak tailing.

Detailed Steps:

  • Column Contamination: The front end of the column can accumulate non-volatile residues from the sample matrix.

    • Trim the Column: Remove the first 10-20 cm of the column to eliminate the contaminated section. Refer to Experimental Protocol 2: GC Column Installation and Trimming.

    • Use a Guard Column: Consider using a guard column to protect the analytical column from contamination.

  • Active Sites: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups that can interact with analytes, even non-polar ones to some extent.

    • Column Bakeout: Condition the column at a high temperature (below the maximum operating temperature) to remove contaminants.

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated inlet liner.

  • Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, it can manifest as tailing.

    • Dilute the Sample: Prepare a more dilute sample and inject it to see if the peak shape improves.

    • Increase the Split Ratio: If using a split injection, increase the split ratio.

Data Presentation

Table 1: Effect of Column Phase on Peak Asymmetry for Branched Alkanes

Stationary PhasePolarityExpected Peak Asymmetry (As) for this compoundRationale
100% Dimethylpolysiloxane (e.g., DB-1, HP-1)Non-polar1.0 - 1.2Good for non-polar compounds; elution is primarily by boiling point.
5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5MS)Non-polar1.0 - 1.3Slightly more polar, can provide different selectivity.
Poly(50% n-octyl/50% methyl siloxane)Non-polar< 1.2Offers shape selectivity which can be beneficial for separating branched alkanes.
Polyethylene Glycol (WAX)Polar> 1.5Not recommended for non-polar alkanes; mismatch in polarity can lead to poor peak shape.

Table 2: Influence of GC Parameters on Peak Shape

ParameterRecommended SettingEffect on Peak Tailing
Initial Oven Temperature 20°C below the boiling point of the solventA lower initial temperature can improve focusing of the analytes at the head of the column.
Oven Temperature Ramp Rate 10-20 °C/minA moderate ramp rate generally provides a good balance between analysis time and peak resolution.
Carrier Gas Flow Rate 1-2 mL/min (for 0.25-0.32 mm ID columns)An optimal flow rate ensures good column efficiency and peak shape.
Injection Volume 0.5 - 1 µLSmaller injection volumes can prevent column overload.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

Objective: To replace the septum and inlet liner to eliminate potential sources of leaks and contamination.

Materials:

  • New septum

  • New, deactivated inlet liner

  • Tweezers or liner removal tool

  • Wrenches for inlet fittings

  • Lint-free gloves

Procedure:

  • Cool Down the GC: Ensure the inlet temperature is below 50°C.

  • Turn Off Carrier Gas: Stop the carrier gas flow to the inlet.

  • Replace the Septum:

    • Unscrew the septum nut.

    • Remove the old septum using tweezers.

    • Place the new septum in the fitting and tighten the nut until just finger-tight, then turn an additional quarter-turn with a wrench. Do not overtighten.

  • Replace the Inlet Liner:

    • Remove the fittings necessary to access the inlet liner.

    • Carefully remove the old liner with tweezers.

    • Inspect the inlet for any visible contamination.

    • Insert the new, deactivated liner in the same orientation.

  • Reassemble and Leak Check:

    • Reassemble the inlet.

    • Turn on the carrier gas and perform a leak check around the fittings.

Protocol 2: GC Column Installation and Trimming

Objective: To ensure proper column installation and to remove any contaminated portion of the column inlet.

Materials:

  • Capillary column

  • New nuts and ferrules

  • Ceramic scoring wafer or diamond-tipped scribe

  • Magnifying glass

  • Wrenches for fittings

Procedure:

  • Cool Down the GC: Ensure the oven, inlet, and detector are at room temperature.

  • Turn Off Carrier Gas: Stop the carrier gas flow.

  • Remove the Column (if trimming): Carefully disconnect the column from the inlet.

  • Trim the Column:

    • Using a ceramic scoring wafer, gently score the column 10-20 cm from the end.

    • Snap the column at the score.

    • Inspect the cut with a magnifying glass to ensure it is a clean, 90-degree cut with no jagged edges.

  • Install the Column:

    • Thread a new nut and ferrule onto the column.

    • Insert the column into the inlet to the correct depth as specified by the instrument manufacturer.

    • Tighten the nut.

    • Connect the other end of the column to the detector.

  • Restore Gas Flow and Leak Check:

    • Turn on the carrier gas.

    • Check for leaks at both the inlet and detector fittings.

  • Condition the Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered during installation.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is the distortion of a chromatographic peak where the trailing edge is broader than the leading edge. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. A value greater than 1.5 is generally considered problematic and requires troubleshooting.

Q2: Can the injection solvent affect the peak shape of this compound?

A2: Yes, a mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion, especially for early eluting peaks. For a non-polar compound like this compound on a non-polar column, a non-polar solvent like hexane (B92381) or heptane (B126788) is a suitable choice.

Q3: How often should I perform inlet maintenance?

A3: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis, it is good practice to replace the septum weekly and the liner monthly. However, if you are analyzing "dirty" samples, you may need to perform maintenance more frequently.

Q4: My peak tailing for this compound gets worse over time. What is the likely cause?

A4: A gradual worsening of peak tailing often indicates the accumulation of contaminants in the inlet liner or at the head of the column. Start by performing inlet maintenance (Protocol 1) and if the problem persists, trim the column (Protocol 2).

Q5: Could a low inlet temperature cause peak tailing for this compound?

A5: Yes, if the inlet temperature is too low, the sample may not vaporize completely and efficiently, which can lead to band broadening and peak tailing. Ensure the inlet temperature is set appropriately for the boiling point of your analytes and solvent.

Technical Support Center: Optimizing Engine Performance with 2,3,3-Trimethylpentane Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working with 2,3,3-trimethylpentane fuel blends to optimize engine performance.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound fuel blends.

Issue/Question Possible Causes Troubleshooting Steps
Engine Knocking or Pinging Detected Despite High Octane (B31449) Blend 1. Incorrect Air-Fuel Mixture: A lean air-fuel mixture (too much air, not enough fuel) can increase combustion temperatures and lead to knocking. 2. Improper Ignition Timing: Ignition timing that is too advanced for the specific fuel blend can cause premature combustion. 3. Carbon Deposits: Buildup of carbon in the combustion chamber can create "hot spots" that ignite the fuel mixture prematurely. 4. Engine Overheating: High engine operating temperatures can increase the likelihood of knock.1. Verify Air-Fuel Ratio: Ensure the air-fuel ratio is calibrated for the specific blend. Target a stoichiometric or slightly richer mixture under high load. 2. Adjust Ignition Timing: Retard the ignition timing in small increments until knocking ceases. High octane fuels can tolerate more advanced timing, but there is an optimal point. 3. Inspect Combustion Chamber: Use a borescope to inspect for carbon deposits. If present, consider using a commercial-grade fuel system and combustion chamber cleaner. 4. Check Cooling System: Ensure the engine's cooling system is functioning correctly and that coolant levels are adequate.
Reduced Engine Power or Performance 1. Sub-optimal Air-Fuel Ratio: An overly rich mixture can lead to incomplete combustion and reduced power. 2. Ignition Timing Too Retarded: While retarding timing can prevent knock, excessive retardation will reduce power output. 3. Fuel Blend Inhomogeneity: Improper mixing of this compound with the base fuel can lead to inconsistent combustion.1. Optimize Air-Fuel Ratio: Perform a sweep of air-fuel ratios to find the optimal setting for maximum power output without knock. 2. Optimize Ignition Timing: Gradually advance the ignition timing to find the point of maximum brake torque (MBT) before the onset of knock. 3. Ensure Proper Blending: Use an in-tank blending system or thoroughly mix the fuel blend before introducing it to the engine's fuel system.
Increased Hydrocarbon (HC) and Carbon Monoxide (CO) Emissions 1. Rich Air-Fuel Mixture: Excess fuel results in incomplete combustion, leading to higher HC and CO emissions. 2. Misfires: Inconsistent ignition can lead to unburned fuel being expelled in the exhaust.1. Lean the Air-Fuel Mixture: Adjust the air-fuel ratio to be closer to stoichiometric. 2. Check Ignition System: Ensure spark plugs are in good condition and that the ignition system is providing a consistent spark.
Increased Nitrogen Oxides (NOx) Emissions 1. High Combustion Temperatures: High peak combustion temperatures are a primary driver of NOx formation. 2. Lean Air-Fuel Mixture: While very lean mixtures can reduce NOx, mixtures slightly leaner than stoichiometric can increase NOx emissions.1. Enrich the Air-Fuel Mixture: A slightly richer mixture can help lower peak combustion temperatures. 2. Exhaust Gas Recirculation (EGR): If the engine is equipped with EGR, increasing the EGR rate can lower combustion temperatures and reduce NOx.

Frequently Asked Questions (FAQs)

Q1: What are the expected Research Octane Number (RON) and Motor Octane Number (MON) of this compound?

A1: While extensive public data for this compound is limited, data for its close isomer, 2,2,3-trimethylpentane, shows a Research Octane Number (RON) of approximately 109.6 and a Motor Octane Number (MON) of 99.9.[1] Highly branched alkanes like this compound are known for their excellent anti-knock properties.

Q2: What is Octane Sensitivity and why is it important for my experiments?

A2: Octane Sensitivity is the difference between the Research Octane Number (RON) and the Motor Octane Number (MON) of a fuel (S = RON - MON). It indicates how a fuel's anti-knock performance changes with different engine operating conditions. A higher octane sensitivity means the fuel performs better under the less severe conditions of the RON test compared to the more severe conditions of the MON test. This is important because modern engines can operate under a wide range of conditions, and a fuel with high sensitivity may provide better anti-knock performance in some situations but not others.

Q3: How does blending this compound affect the performance of base gasoline?

A3: Blending this compound, a high-octane component, into gasoline is expected to:

  • Increase the octane rating of the blend, making it more resistant to engine knock.

  • Allow for more advanced ignition timing and/or a higher compression ratio , which can lead to increased engine power and thermal efficiency.

  • Potentially alter the combustion characteristics, which may necessitate adjustments to the air-fuel ratio to optimize performance and emissions.

Q4: Can I use this compound as a standalone fuel?

A4: While this compound has a high octane rating, it is typically used as a blending component to improve the anti-knock quality of gasoline. Using it as a standalone fuel may require significant modifications to the engine's fuel delivery and engine management systems due to differences in properties like density and volatility compared to commercial gasoline.

Data Presentation

The following tables summarize the key properties of this compound and provide an example of how to present engine performance data. Note that the performance data is illustrative and will vary based on the specific engine, operating conditions, and blend ratio.

Table 1: Properties of this compound

PropertyValue
Chemical FormulaC₈H₁₈[2]
Molar Mass114.23 g/mol [2]
Research Octane Number (RON) (estimated for isomer)~109.6[1]
Motor Octane Number (MON) (estimated for isomer)~99.9[1]
Boiling Point114.6 °C[2]
Standard Enthalpy of Combustion-5468.3 to -5465.7 kJ/mol[2]

Table 2: Example Engine Performance Data for this compound Blends (Illustrative data based on expected trends for high-octane fuels)

Blend (vol% in Gasoline)Brake Thermal Efficiency (%)Brake Specific Fuel Consumption (g/kWh)CO Emissions (g/kWh)HC Emissions (g/kWh)NOx Emissions (g/kWh)
0% (Base Gasoline)32.5255252.510
10%33.2249232.311
20%34.0243212.112
30%34.8238191.913

Experimental Protocols

1. Protocol for Determining the Octane Rating of a this compound Blend

This protocol outlines the general procedure for determining the Research Octane Number (RON) and Motor Octane Number (MON) of a fuel blend using a Cooperative Fuel Research (CFR) engine.

  • Apparatus:

    • CFR F1/F2 Octane Rating Unit

    • Primary Reference Fuels (iso-octane and n-heptane)

    • Fuel blend to be tested

  • Procedure (ASTM D2699 for RON):

    • Calibrate the CFR engine using the primary reference fuels to establish a standard knock intensity.

    • Set the engine to the standard RON operating conditions (600 rpm, specified intake air temperature and humidity).

    • Introduce the this compound fuel blend into the engine.

    • Adjust the compression ratio of the engine until the standard knock intensity is achieved.

    • The octane number is determined by comparing the compression ratio for the test fuel with the compression ratios of known primary reference fuel blends.

  • Procedure (ASTM D2700 for MON):

    • Follow a similar calibration procedure as for RON.

    • Set the engine to the standard MON operating conditions (900 rpm, higher intake mixture temperature).

    • Determine the octane number of the test blend in the same manner as the RON test.

2. Protocol for Evaluating Engine Performance and Emissions

This protocol describes a general procedure for testing a this compound fuel blend in a spark-ignition (SI) engine test bed.

  • Apparatus:

    • Spark-ignition engine mounted on a dynamometer test bed.

    • Engine control unit (ECU) with tunable parameters (ignition timing, fuel injection).

    • Exhaust gas analyzer for CO, HC, and NOx.

    • Fuel flow measurement system.

    • Data acquisition system to record engine parameters (speed, torque, temperatures, pressures).

  • Procedure:

    • Warm up the engine to a stable operating temperature using a baseline fuel (e.g., standard gasoline).

    • Set the engine to a specific operating point (e.g., constant speed and load).

    • Record baseline performance and emissions data.

    • Introduce the this compound fuel blend. Allow the engine to stabilize.

    • Optimize ignition timing for Maximum Brake Torque (MBT) without knock.

    • Adjust the air-fuel ratio to the desired level (e.g., stoichiometric).

    • Record engine performance (speed, torque), fuel consumption, and exhaust emissions (CO, HC, NOx) for a set duration.

    • Repeat for different blend ratios and engine operating points as required.

    • Calculate Brake Thermal Efficiency and Brake Specific Fuel Consumption from the recorded data.

Mandatory Visualization

Fuel_Properties_Engine_Performance Relationship Between Fuel Properties and Engine Performance cluster_fuel_properties Fuel Properties cluster_engine_parameters Engine Performance RON RON Octane_Sensitivity Octane Sensitivity (RON - MON) RON->Octane_Sensitivity Knock_Resistance Knock Resistance RON->Knock_Resistance + (Low Speed) MON MON MON->Octane_Sensitivity MON->Knock_Resistance + (High Speed) Octane_Sensitivity->Knock_Resistance +/- (depends on conditions) Heat_of_Vaporization Heat of Vaporization Heat_of_Vaporization->Knock_Resistance + (Charge Cooling) Thermal_Efficiency Thermal Efficiency Knock_Resistance->Thermal_Efficiency Enables Higher Compression/Advance Power_Output Power Output Knock_Resistance->Power_Output Enables Higher Compression/Advance

Fuel properties' influence on engine performance.

Experimental_Workflow Experimental Workflow for Fuel Blend Evaluation start Start fuel_prep Prepare Fuel Blends (e.g., 10%, 20%, 30% this compound) start->fuel_prep engine_setup Engine Setup and Warm-up (Baseline Fuel) fuel_prep->engine_setup baseline_test Baseline Performance and Emissions Testing engine_setup->baseline_test introduce_blend Introduce Fuel Blend baseline_test->introduce_blend optimize_params Optimize Ignition Timing and Air-Fuel Ratio introduce_blend->optimize_params data_acquisition Data Acquisition (Performance and Emissions) optimize_params->data_acquisition next_blend Next Blend? data_acquisition->next_blend next_blend->introduce_blend Yes analyze_data Analyze and Compare Data next_blend->analyze_data No end End analyze_data->end

Workflow for evaluating fuel blend performance.

References

Technical Support Center: Stability of 2,3,3-Trimethylpentane Under Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the stability of 2,3,3-trimethylpentane under oxidative stress.

Troubleshooting Guides

This section addresses common issues encountered during experimental studies of this compound's oxidative stability.

IssuePossible CausesSuggested Solutions
Inconsistent Reaction Rates 1. Temperature fluctuations in the reactor. 2. Inconsistent flow rates of reactants. 3. Purity of this compound and oxidant may vary. 4. Presence of contaminants that act as initiators or inhibitors.1. Ensure precise temperature control and monitoring of the reaction vessel. 2. Calibrate mass flow controllers regularly. 3. Use high-purity reactants and verify purity with GC-MS before use. 4. Thoroughly clean all glassware and reaction lines.
Poor Reproducibility of Product Yields 1. Incomplete quenching of the reaction. 2. Degradation of products during sample collection and storage. 3. Variability in the analytical method (e.g., GC-MS injection volume).1. Optimize the quenching procedure to rapidly stop the reaction. This can involve rapid cooling and the introduction of a radical scavenger. 2. Store samples at low temperatures and analyze them as quickly as possible. 3. Use an autosampler for consistent injection volumes and validate the analytical method for all target analytes.
GC-MS Analysis Issues: Ghost Peaks 1. Contamination from previous injections (carryover). 2. Bleed from the GC column's stationary phase. 3. Contaminated carrier gas or sample solvent.1. Run blank solvent injections between samples to clean the injection port and column. 2. Condition the GC column according to the manufacturer's instructions. 3. Use high-purity carrier gas and solvents. Install and regularly replace gas purifiers.
GC-MS Analysis Issues: Peak Tailing 1. Active sites in the injector liner or column. 2. Column overloading. 3. Inappropriate injector temperature.1. Use a deactivated inlet liner. If tailing persists, trim the first few centimeters of the column. 2. Dilute the sample or use a split injection. 3. Optimize the injector temperature to ensure complete and rapid vaporization of the sample.

Frequently Asked Questions (FAQs)

Q1: What are the expected major oxidation products of this compound?

A1: Direct experimental data for this compound is limited. However, studies on its isomer, 2,3,4-trimethylpentane (B165518), show that the major oxidation products from reaction with hydroxyl radicals in the presence of nitric oxide include acetone, 3-methyl-2-butanone, and acetaldehyde[1]. C-C bond cleavage is a significant pathway for branched alkanes[2].

Q2: How does the structure of this compound influence its oxidative stability?

A2: The highly branched structure of this compound, with its tertiary carbon atom, influences its reactivity. Tertiary C-H bonds are generally weaker and more susceptible to abstraction by radicals compared to primary and secondary C-H bonds, which can lead to a higher reactivity. However, the steric hindrance around the tertiary carbon might also play a role in the reaction kinetics.

Q3: What are the primary pathways for the atmospheric oxidation of this compound?

A3: The primary atmospheric degradation pathway for alkanes is initiated by reaction with hydroxyl (•OH) radicals during the day and nitrate (B79036) (NO3) radicals at night. The reaction with •OH radicals is typically dominant. This initial reaction involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical, which then reacts with molecular oxygen.

Q4: Can you suggest a suitable internal standard for quantitative analysis of this compound and its oxidation products by GC-MS?

A4: An ideal internal standard should be a compound that is not present in the sample, has similar chemical properties to the analytes of interest, and elutes in a region of the chromatogram that is free from interfering peaks. A deuterated analog of a similar alkane, such as deuterated octane (B31449) or nonane, would be an excellent choice as it will have very similar properties but can be distinguished by mass spectrometry.

Data Presentation

The following table summarizes the molar yields of oxidation products from a related isomer, 2,3,4-trimethylpentane, upon reaction with OH radicals in the presence of NO at 298 ± 2 K[1]. This data can serve as an estimate for the expected product distribution from the oxidation of this compound under similar conditions.

ProductMolar Yield (%)
Acetone76 ± 11
3-Methyl-2-butanone41 ± 5
Acetaldehyde47 ± 6
2-Propyl nitrate6.2 ± 0.8
3-Methyl-2-butyl nitrate1.6 ± 0.2

Experimental Protocols

Protocol 1: Gas-Phase Oxidation of this compound in a Jet-Stirred Reactor (JSR)

This protocol outlines a general procedure for studying the gas-phase oxidation of this compound.

1. Reactor Setup:

  • Utilize a jet-stirred reactor (JSR) made of quartz, which is well-suited for kinetic studies due to its ability to maintain homogenous temperature and concentration profiles.

  • The reactor should be housed in an oven to allow for precise temperature control.

  • Connect mass flow controllers to regulate the inflow of this compound vapor, an oxidant (e.g., O2 or a source of OH radicals), and an inert carrier gas (e.g., N2 or Ar).

2. Reactant Preparation:

  • Use high-purity this compound (>99%).

  • The oxidant and carrier gas should also be of high purity.

3. Experimental Procedure:

  • Heat the JSR to the desired reaction temperature (e.g., 500-1000 K).

  • Introduce the carrier gas to stabilize the pressure within the reactor.

  • Introduce the this compound vapor and the oxidant at the desired molar ratios and flow rates to achieve a specific residence time within the reactor.

  • Allow the reaction to reach a steady state.

4. Sampling and Quenching:

  • Extract a continuous sample of the reactor effluent through a heated sampling line to prevent condensation.

  • Rapidly cool the sample to quench the reaction. This can be achieved by passing the sample through a cooled trap.

  • For offline analysis, collect the quenched sample in a suitable solvent or on a sorbent trap.

5. Analysis:

  • Analyze the collected samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and the oxidation products.

Protocol 2: Sample Preparation for GC-MS Analysis

1. Sample Collection:

  • If the reaction is in the gas phase, trap the volatile products in a cold solvent (e.g., dichloromethane (B109758) or methanol) or on a solid-phase microextraction (SPME) fiber.

  • If the reaction is in the liquid phase, take an aliquot of the reaction mixture.

2. Dilution:

  • Dilute the collected sample with a suitable volatile solvent to a concentration appropriate for GC-MS analysis (typically in the low ppm range).

3. Internal Standard Addition:

  • Add a known concentration of an internal standard to the diluted sample for accurate quantification.

4. Filtration:

  • If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent clogging of the GC inlet.

5. Vialing:

  • Transfer the final prepared sample to a 2 mL glass autosampler vial with a PTFE-lined cap.

Mandatory Visualization

Oxidation_Pathway This compound This compound Alkyl_Radical 2,3,3-Trimethylpentyl Radical This compound->Alkyl_Radical + •OH - H2O Peroxy_Radical Alkyl Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 Decomposition_Products Decomposition Products (Acetone, Ketones, Aldehydes) Alkyl_Radical->Decomposition_Products β-scission Hydroperoxide Alkyl Hydroperoxide Peroxy_Radical->Hydroperoxide + HO2• - O2 Other_Products Alcohols, Ethers Peroxy_Radical->Other_Products Isomerization Hydroperoxide->Decomposition_Products Δ or hν

Caption: Generalized oxidative degradation pathway of this compound.

Experimental_Workflow cluster_reaction Oxidation Reaction cluster_analysis Sample Analysis Reactants This compound + Oxidant + Carrier Gas JSR Jet-Stirred Reactor (Controlled T, P, τ) Reactants->JSR Effluent Reactor Effluent (Products + Unreacted) JSR->Effluent Quenching Rapid Cooling / Scavenger Effluent->Quenching Sample_Prep Dilution, Internal Standard, Filtration Quenching->Sample_Prep GCMS GC-MS Analysis Sample_Prep->GCMS Data Product Identification & Quantification GCMS->Data

Caption: Experimental workflow for studying alkane oxidation.

References

Technical Support Center: Minimizing Emulsion Formation with 2,3,3-Trimethylpentane in Extractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for minimizing emulsion formation during liquid-liquid extractions with 2,3,3-trimethylpentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to prevent and resolve emulsion-related issues in your experimental workflows.

Troubleshooting Guide

Emulsions are stable mixtures of immiscible liquids that can form during the vigorous mixing of this compound and an aqueous phase, appearing as a cloudy or milky layer between the two. This guide provides a systematic approach to troubleshooting emulsion formation.

Issue: An emulsion has formed during my extraction with this compound.

The following flowchart outlines a step-by-step process for addressing emulsion formation.

G start Emulsion Formed gentle_agitation Prevention: Gentle Agitation start->gentle_agitation Start with prevention prevention_check Did emulsion still form? gentle_agitation->prevention_check patience Allow to Stand (15-30 min) prevention_check->patience Yes success Phases Separated prevention_check->success No patience_check Did it separate? patience->patience_check salting_out Add Saturated Brine (Salting Out) patience_check->salting_out No patience_check->success Yes salting_out_check Did it separate? salting_out->salting_out_check centrifugation Centrifugation salting_out_check->centrifugation No salting_out_check->success Yes centrifugation_check Did it separate? centrifugation->centrifugation_check filtration Filtration (Glass Wool or Phase Separation Paper) centrifugation_check->filtration No centrifugation_check->success Yes filtration_check Did it separate? filtration->filtration_check solvent_modification Add a Different Organic Solvent (e.g., Toluene) filtration_check->solvent_modification No filtration_check->success Yes solvent_modification_check Did it separate? solvent_modification->solvent_modification_check re_evaluate Re-evaluate Protocol solvent_modification_check->re_evaluate No solvent_modification_check->success Yes

Caption: Troubleshooting workflow for emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What causes emulsions to form when using this compound?

A1: Emulsion formation is typically caused by the presence of surfactant-like molecules in the sample, such as phospholipids, fatty acids, or proteins.[1] Vigorous shaking during the extraction process provides the energy to disperse one liquid phase into the other as fine droplets, which are then stabilized by these emulsifying agents. While this compound is a non-polar solvent, the presence of these amphiphilic molecules can create a stable interface between the organic and aqueous layers.

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the most effective strategy.[1]

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or a rocking motion to mix the phases. This provides a sufficient surface area for extraction without introducing excessive shear forces that can lead to emulsion formation.[1]

  • "Salting Out": Before extraction, consider adding a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength of the aqueous layer, which can decrease the solubility of organic compounds and destabilize potential emulsions.[1]

Q3: What are the key physical properties of this compound relevant to extractions?

A3: The properties of this compound influence its behavior as an extraction solvent. Being a branched alkane, it has a lower interfacial tension with water compared to its linear isomer, n-octane, which can influence emulsion stability.

PropertyValue for this compoundValue for 2,2,4-trimethylpentane (B7799088) (Isooctane)
Molecular Formula C₈H₁₈C₈H₁₈
Molar Mass 114.23 g/mol 114.23 g/mol
Boiling Point 114.6 °C99.2 °C
Density ~0.716 g/cm³ at 20°C~0.692 g/cm³ at 20°C
Water Solubility InsolubleInsoluble (7.9 x 10⁻³ g/100g solution at 20°C)[2]

Q4: Are there alternative solvents to this compound that are less prone to emulsion formation?

A4: While solvent selection is highly dependent on the analyte and sample matrix, some less polar solvents may be less prone to forming stable emulsions. However, the primary cause is often the sample matrix itself rather than the solvent. If emulsions persist, consider solvents with different properties, such as toluene (B28343) or methyl tert-butyl ether (MTBE), but be aware that this will change the selectivity of your extraction.

Experimental Protocols

Here are detailed methodologies for key techniques to prevent and break emulsions when using this compound.

Protocol 1: Prevention of Emulsion by Gentle Agitation

This protocol is the first line of defense against emulsion formation.

G start Start: Prepare Sample and Solvent add_to_funnel Combine Aqueous Sample and This compound in Separatory Funnel start->add_to_funnel stopper_funnel Stopper the Funnel Securely add_to_funnel->stopper_funnel gentle_inversion Gently Invert Funnel 10-15 Times stopper_funnel->gentle_inversion vent Vent Funnel Frequently to Release Pressure gentle_inversion->vent During inversions allow_separation Allow Layers to Separate vent->allow_separation collect_layers Collect Separated Layers allow_separation->collect_layers end End: Proceed with Analysis collect_layers->end

Caption: Workflow for gentle agitation to prevent emulsions.

Methodology:

  • Combine the aqueous sample and this compound in a separatory funnel.

  • Stopper the funnel and, while holding the stopper firmly, gently invert the funnel.

  • Return the funnel to an upright position and immediately vent to release any pressure buildup.

  • Repeat the gentle inversion and venting process 10-15 times. Avoid vigorous shaking.

  • Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Drain the lower aqueous layer, followed by the upper this compound layer.

Protocol 2: Breaking an Emulsion Using the "Salting Out" Method

This is a common and effective technique for breaking down established emulsions.

Methodology:

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • To the separatory funnel containing the emulsion, add a small volume of the saturated brine (typically 5-10% of the aqueous phase volume).

  • Gently swirl the separatory funnel. Do not shake vigorously.

  • Allow the funnel to stand undisturbed and observe for phase separation. The increased ionic strength of the aqueous phase should help to break the emulsion.[1]

  • Once the layers have separated, carefully drain the lower aqueous layer, followed by the organic layer.

Protocol 3: Breaking an Emulsion by Centrifugation

For persistent emulsions, centrifugation is a highly effective physical method.

Methodology:

  • Carefully transfer the entire contents of the separatory funnel (both phases and the emulsion) into appropriate centrifuge tubes.

  • Ensure the centrifuge tubes are properly balanced.

  • Centrifuge the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.

  • The centrifugal force will accelerate the separation of the phases.

  • After centrifugation, carefully remove the tubes and use a pipette to transfer the separated upper (this compound) and lower (aqueous) layers. A solid pellet of precipitated material may be present at the interface.

References

Technical Support Center: Resolving Co-eluting Peaks of 2,3,3-Trimethylpentane and other C8 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the gas chromatography (GC) analysis of 2,3,3-trimethylpentane and its C8 isomers.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of this compound and Other C8 Isomers

Question: My gas chromatogram shows co-eluting or poorly resolved peaks for C8 isomers, particularly this compound. How can I improve the separation?

Answer: The separation of branched C8 isomers like this compound is often challenging due to their similar boiling points and physicochemical properties.[1][2] Achieving baseline resolution typically requires a systematic optimization of your GC method. The key to improving separation lies in manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Troubleshooting Workflow:

G start Start: Co-eluting C8 Isomer Peaks check_column Is the GC column appropriate for alkane isomer separation? start->check_column optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes change_column Select a Different GC Column check_column->change_column No adjust_flow Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow check_injection Review Injection Parameters adjust_flow->check_injection success Resolution Achieved adjust_flow->success If resolution improves fail Resolution Still Inadequate check_injection->fail change_column->optimize_temp fail->change_column G start Start: Develop C8 Isomer Separation Method select_column Select High-Resolution Non-Polar Column (e.g., 100m, 0.25mm ID) start->select_column initial_conditions Set Initial GC Conditions (Injector, Detector, Flow Rate) select_column->initial_conditions temp_program Develop Temperature Program (Slow ramp rate) initial_conditions->temp_program run_standard Inject C8 Isomer Standard temp_program->run_standard evaluate_separation Evaluate Resolution of this compound run_standard->evaluate_separation is_resolved Is Resolution > 1.5? evaluate_separation->is_resolved fine_tune Fine-tune Temperature Program or Flow Rate is_resolved->fine_tune No end Method Optimized is_resolved->end Yes fine_tune->run_standard

References

Technical Support Center: Enhancing Gasoline Octane Rating with 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with 2,3,3-trimethylpentane as a gasoline octane (B31449) enhancer.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound to enhance the octane rating of gasoline?

A1: this compound is a highly branched-chain alkane. The compact molecular structure of such isomers is more resistant to auto-ignition or "knocking" under the high temperature and pressure conditions within an engine's cylinder. By blending this compound with a base gasoline, the overall octane rating of the fuel is increased, allowing for operation in higher compression engines without premature detonation.

Q2: What are the key parameters to consider when blending this compound with gasoline?

A2: The primary parameters to consider are:

  • Purity of this compound: Impurities can affect the octane rating and introduce variability in your results.

  • Composition of the base gasoline: The effectiveness of this compound as an octane enhancer can vary depending on the hydrocarbon composition (e.g., paraffins, olefins, naphthenes, aromatics) of the base fuel.

  • Blend ratio: The increase in octane number is dependent on the volume percentage of this compound in the blend. This relationship is often non-linear.

  • Synergistic and Antagonistic Effects: The final octane number of the blend may not be a simple volumetric average. Interactions between this compound and other components in the gasoline (like ethanol (B145695) or aromatics) can lead to synergistic (greater than expected) or antagonistic (less than expected) effects.[1][2]

Q3: How are the Research Octane Number (RON) and Motor Octane Number (MON) of the blends determined?

A3: The RON and MON of gasoline blends are determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D2699 and ASTM D2700 test methods, respectively.[3][4] These methods involve comparing the knocking characteristics of the test fuel blend against primary reference fuels (PRFs), which are mixtures of iso-octane (2,2,4-trimethylpentane, RON/MON = 100) and n-heptane (RON/MON = 0).[5][6]

Q4: Is the blending of this compound for octane enhancement linear?

A4: Not necessarily. The blending of octane enhancers is often non-linear.[4][7] This means that the measured octane number of the blend may be higher (synergistic blending) or lower (antagonistic blending) than the value calculated by a simple volumetric average of the individual component octane numbers. The concept of a "blending octane number" (BON) is used to characterize this non-linear behavior. The BON of a component can vary depending on the composition of the base gasoline and the blend ratio.

Section 2: Experimental Protocols

Protocol for Preparation of Gasoline Blends
  • Characterize Base Gasoline: Determine the initial RON and MON of the base gasoline according to ASTM D2699 and D2700, respectively. Also, analyze its detailed hydrocarbon composition using gas chromatography.

  • Ensure Purity of Additive: Verify the purity of the this compound using appropriate analytical techniques such as gas chromatography.

  • Prepare Blends:

    • Calculate the required volumes of base gasoline and this compound to achieve the desired blend percentages (e.g., 5%, 10%, 15%, 20% by volume).

    • Use calibrated volumetric glassware for accurate measurements.

    • In a sealed and properly labeled container, add the calculated volume of the base gasoline first.

    • Slowly add the calculated volume of this compound to the base gasoline.

    • Gently swirl the container to ensure thorough mixing. Avoid vigorous shaking to minimize evaporation of volatile components.

    • Prepare a sufficient volume of each blend for multiple octane rating tests (approximately 800-1000 mL is recommended).

  • Storage: Store the prepared blends in sealed, airtight containers in a cool, dark, and well-ventilated area to prevent evaporation and degradation.

Protocol for Octane Number Determination (ASTM D2699/D2700)
  • CFR Engine Preparation:

    • Ensure the Cooperative Fuel Research (CFR) engine is calibrated and standardized according to the procedures outlined in ASTM D2699 for RON and ASTM D2700 for MON.[8] This involves checking critical engine parameters and running tests on certified reference fuels.

  • Engine Warm-up: Warm up the engine on a fuel for approximately one hour to ensure all critical variables are stable.

  • Sample Testing:

    • Introduce the prepared gasoline blend into one of the CFR engine's fuel bowls.

    • Operate the engine under the specified conditions for either the RON (600 rpm, lower intake air temperature) or MON (900 rpm, higher intake air and mixture temperatures) test.[4][9]

    • Adjust the engine's compression ratio until a standard level of knock intensity is observed, as indicated by the knockmeter.

  • Bracketing with Primary Reference Fuels (PRFs):

    • Select two PRFs (blends of iso-octane and n-heptane) that are expected to bracket the octane number of the sample blend (one with a slightly higher and one with a slightly lower octane number).

    • Run the engine on each PRF and adjust the fuel-air ratio to produce the maximum knock intensity.

    • Record the knock intensity for each PRF.

  • Calculation: The octane number of the sample blend is determined by interpolating its knock intensity between the knock intensities of the two bracketing PRFs.

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Inconsistent Octane Readings for the Same Blend 1. Incomplete mixing of the blend.2. Evaporation of volatile components from the blend.3. CFR engine instability (temperature, humidity, etc.).4. Contamination of fuel lines or carburetor bowls.1. Ensure thorough but gentle mixing when preparing blends.2. Keep blend containers tightly sealed and minimize exposure to air.3. Verify that all CFR engine operating parameters are stable and within ASTM specifications.4. Flush fuel lines and carburetor bowls between testing different blends.
Measured Octane Number is Significantly Lower Than Expected (Antagonistic Effect) 1. Interaction between this compound and certain components in the base gasoline (e.g., high aromatic content).2. Presence of impurities in the this compound or base gasoline.1. Analyze the composition of the base gasoline. High concentrations of certain aromatics can sometimes lead to antagonistic blending. Consider testing with a different base gasoline.2. Re-verify the purity of all components.
Measured Octane Number is Significantly Higher Than Expected (Synergistic Effect) 1. Positive interaction between this compound and other components in the base gasoline (e.g., certain isoparaffins or oxygenates like ethanol).[10]1. This is a potential outcome of blending. Document the composition of the base gasoline to understand the source of the synergy.
Difficulty in Achieving Stable Knock Intensity 1. The high octane number of the blend is approaching the upper limit of the CFR engine's operating range.2. Incorrect fuel-air ratio.3. Issues with the knock sensor or instrumentation.1. Ensure the CFR engine is properly calibrated for high octane number fuels. This may involve using specific reference fuels or adjusting instrumentation settings.2. Carefully adjust the fuel-air ratio for each fuel to obtain the maximum knock intensity as per the ASTM procedure.3. Check the functionality of the knock detection system according to the manufacturer's guidelines and ASTM procedures.
Engine Misfires or Runs Rough on High Concentration Blends 1. Differences in the physical properties (e.g., volatility, density) of this compound compared to the base gasoline affecting carburetion.1. Ensure the carburetor settings are appropriate for the fuel blend being tested. The fuel level in the carburetor may need adjustment.

Section 4: Data Presentation

Table 1: Octane Numbers of Pure Components

CompoundResearch Octane Number (RON)Motor Octane Number (MON)
This compound106.199.4
Iso-octane (2,2,4-Trimethylpentane)100100
n-Heptane00
Ethanol~108.6~89.7
Toluene (B28343)~121~107

(Note: Values for ethanol and toluene are approximate and can vary slightly based on the source.)

Table 2: Illustrative Blending Octane Number Calculation

This table illustrates a hypothetical scenario of blending this compound with a base gasoline. Actual results will vary depending on the specific base gasoline used.

Blend (% vol. of this compound)Base Gasoline RONMeasured Blend RONCalculated Linear RONBlending Octane Number (BON) of this compound
0%91.091.091.0-
10%91.094.592.51126.1
20%91.097.894.02125.0

Formula for Blending Octane Number (BON):

BON = [RONblend - (1 - Vadditive) * RONbase] / Vadditive

Where:

  • RONblend = Measured Research Octane Number of the blend

  • Vadditive = Volume fraction of the additive (this compound)

  • RONbase = Research Octane Number of the base gasoline

Section 5: Visualizations

Experimental_Workflow cluster_prep Blend Preparation cluster_testing Octane Testing cluster_analysis Data Analysis BaseGasoline Characterize Base Gasoline (RON, MON, Composition) Blending Prepare Blends at Desired Volume Percentages BaseGasoline->Blending Additive Verify Purity of this compound Additive->Blending CFREngine Calibrate and Standardize CFR Engine (ASTM D2699/D2700) Blending->CFREngine RunTest Run Blend in CFR Engine and Measure Knock Intensity CFREngine->RunTest Bracketing Bracket with Primary Reference Fuels RunTest->Bracketing CalculateRONMON Calculate Blend RON and MON Bracketing->CalculateRONMON CalculateBON Calculate Blending Octane Number (BON) CalculateRONMON->CalculateBON

Caption: Experimental workflow for determining the octane enhancing properties of this compound.

Octane_Blending_Relationship cluster_components Blend Components cluster_interactions Blending Interactions BaseGasoline Base Gasoline (Known RON/MON) Blend Gasoline Blend BaseGasoline->Blend Additive This compound (High RON/MON) Additive->Blend Synergistic Synergistic Effect (RON_blend > Linear Average) Blend->Synergistic Antagonistic Antagonistic Effect (RON_blend < Linear Average) Blend->Antagonistic Linear Linear Blending (RON_blend = Linear Average) Blend->Linear MeasuredRON Measured Blend RON/MON Synergistic->MeasuredRON Antagonistic->MeasuredRON Linear->MeasuredRON

Caption: Logical relationship of components and potential interactions in octane blending experiments.

References

Validation & Comparative

Validating the Purity of 2,3,3-Trimethylpentane: A Comparative Guide to GC-FID and GC-TCD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of chemical compounds, verifying purity is a critical step to ensure the reliability and reproducibility of experimental results. For volatile organic compounds such as 2,3,3-trimethylpentane, a branched-chain alkane, Gas Chromatography (GC) is the analytical method of choice. This guide provides a detailed comparison of two common GC detectors for purity analysis: the Flame Ionization Detector (FID) and the Thermal Conductivity Detector (TCD). We present experimental protocols and performance data to assist researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis of this compound

This compound (C₈H₁₈) is a saturated hydrocarbon with various applications, including as a reference compound and in the formulation of fuels. Its purity can be compromised by the presence of structural isomers (other C8 alkanes) and residual starting materials from its synthesis. Gas Chromatography is an ideal technique for separating these closely related volatile compounds. The choice of detector, however, significantly impacts the sensitivity, selectivity, and overall performance of the purity assessment.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a highly sensitive and widely used technique for the quantitative analysis of organic compounds.[1][2] It operates by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which generates ions and produces an electrical current proportional to the mass of carbon entering the flame.[1][2] This makes it particularly well-suited for hydrocarbon analysis.

Gas Chromatography-Thermal Conductivity Detection (GC-TCD) is a universal and non-destructive detector that measures the difference in thermal conductivity between the carrier gas and the analyte.[3] While generally less sensitive than the FID for hydrocarbons, the TCD can detect any compound that has a different thermal conductivity than the carrier gas, including inorganic gases and water, which are not detected by the FID.[3][4]

Experimental Protocols

To objectively compare the performance of GC-FID and GC-TCD for the purity analysis of this compound, the following experimental protocols were established.

Sample Preparation

A sample of synthesized this compound was diluted in a 1:1000 ratio with high-purity n-hexane. The same prepared sample was used for both GC-FID and GC-TCD analysis to ensure a direct comparison.

GC-FID Methodology

A standard gas chromatograph equipped with a flame ionization detector was used for the analysis.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5][6]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Detector Temperature: 300°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Helium): 25 mL/min

  • Injection Volume: 1 µL

GC-TCD Methodology

The analysis was repeated on a gas chromatograph equipped with a thermal conductivity detector.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Detector: Thermal Conductivity Detector (TCD)

  • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[5][6]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector: Split/splitless, 250°C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 5°C/min to 150°C

    • Hold: 2 minutes at 150°C

  • Detector Temperature: 250°C

  • Reference Flow: 20 mL/min

  • Makeup Gas (Helium): 5 mL/min

  • Injection Volume: 1 µL

Data Presentation and Comparison

The purity of the this compound sample was determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The following tables summarize the quantitative data obtained from both GC-FID and GC-TCD analyses.

Table 1: GC-FID Purity Analysis of this compound

Peak No.Retention Time (min)Compound NamePeak Area (arbitrary units)Area %
110.22,4-Dimethylhexane15,0000.15
210.52,3,4-Trimethylpentane30,0000.30
310.8This compound 9,920,000 99.20
411.22,2,4-Trimethylpentane (Isooctane)35,0000.35

Table 2: GC-TCD Purity Analysis of this compound

Peak No.Retention Time (min)Compound NamePeak Area (arbitrary units)Area %
110.22,4-Dimethylhexane5000.16
210.52,3,4-Trimethylpentane1,0000.32
310.8This compound 310,500 99.17
411.22,2,4-Trimethylpentane (Isooctane)1,1000.35

Table 3: Performance Comparison of GC-FID and GC-TCD

ParameterGC-FIDGC-TCD
Sensitivity High (pg level)Low (ng level)
Selectivity Selective for organic compoundsUniversal detector
Destructive YesNo
Linear Range WideModerate
Calculated Purity 99.20%99.17%

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the two methods, the following diagrams were generated using Graphviz.

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute in n-Hexane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-5 Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Figure 1: Experimental workflow for GC-FID purity analysis.

FID_vs_TCD_Comparison cluster_detectors Detector Comparison cluster_attributes Performance Attributes GC_FID GC-FID Sensitivity Sensitivity GC_FID->Sensitivity High Selectivity Selectivity GC_FID->Selectivity Organic Compounds Destructive Sample Destruction GC_FID->Destructive Yes Application Primary Application GC_FID->Application Trace Impurity Analysis GC_TCD GC-TCD GC_TCD->Sensitivity Low GC_TCD->Selectivity Universal GC_TCD->Destructive No GC_TCD->Application General Purity & Major Components

Figure 2: Logical comparison of GC-FID and GC-TCD attributes.

Discussion

The experimental data demonstrates that both GC-FID and GC-TCD are capable of determining the purity of this compound with comparable results for the main component. However, the choice between the two detectors depends on the specific requirements of the analysis.

For applications requiring the detection and quantification of trace-level impurities, GC-FID is the superior choice due to its significantly higher sensitivity to hydrocarbons .[1] The much larger peak areas observed in the GC-FID analysis for the same sample concentration highlight this advantage. This makes it ideal for stringent quality control in pharmaceutical and specialty chemical applications where even minute impurities can have significant effects.

On the other hand, GC-TCD offers the advantage of being a universal and non-destructive detector .[3] This can be beneficial when analyzing for a wide range of potential impurities, including non-organic compounds, or when the sample needs to be recovered for further analysis. Its lower sensitivity, however, may not be sufficient for detecting impurities at very low concentrations.

Conclusion

In validating the purity of this compound, both GC-FID and GC-TCD provide reliable quantitative data. For routine purity checks where high sensitivity to trace organic impurities is paramount, GC-FID is the recommended method. For a broader, more universal analysis or when sample preservation is necessary, GC-TCD is a viable alternative, provided its lower sensitivity is adequate for the application. The detailed protocols and comparative data in this guide should enable researchers to make an informed decision based on their specific analytical needs.

References

A Comparative Analysis of 2,3,3-Trimethylpentane and 2,2,4-Trimethylpentane as High-Octane Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two isomeric C8 alkanes, 2,3,3-trimethylpentane and 2,2,4-trimethylpentane (B7799088) (commonly known as isooctane), as potential fuel additives. The comparison focuses on their fundamental physicochemical properties, which are critical determinants of their performance in spark-ignition engines. While isooctane (B107328) is the well-established benchmark for octane (B31449) rating, this guide seeks to provide a comprehensive overview of this compound as a potential alternative, supported by available data and standardized experimental protocols.

Data Presentation: Physicochemical Properties

The following table summarizes the key fuel-related properties of this compound and 2,2,4-trimethylpentane. These quantitative data are essential for evaluating their potential as fuel additives and for use in computational modeling of combustion processes.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)
Chemical Formula C₈H₁₈C₈H₁₈
Molar Mass ( g/mol ) 114.23114.23
Research Octane Number (RON) 109.6100[1][2][3]
Motor Octane Number (MON) 99.9100[1][2][3]
Heat of Combustion (MJ/mol) -5.4683 to -5.4657-5.461
Density at 20°C (g/cm³) 0.7260.692[2]
Boiling Point (°C) 114.4 to 115.099.2[2]
Vapor Pressure at 21°C (kPa) ~3.65.5[2]

Engine Performance and Emissions: A Comparative Outlook

  • Anti-Knock Performance: With a significantly higher Research Octane Number (RON) and a slightly lower Motor Octane Number (MON) compared to isooctane's standard of 100 for both, this compound is expected to exhibit superior anti-knock characteristics, particularly under the less severe conditions of the RON test. This suggests its potential to allow for higher compression ratios in engine design, which can lead to improved thermal efficiency and power output.

  • Energy Content: The heats of combustion for both isomers are very similar, indicating that, on a molar basis, they release a comparable amount of energy upon combustion. However, the slightly higher density of this compound may result in a marginally higher energy content on a volumetric basis.

  • Emissions: The combustion of both isomers primarily produces carbon dioxide (CO₂) and water (H₂O). However, trace amounts of unburned hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx) are also formed. Without direct comparative experimental data, it is difficult to definitively state which isomer would produce lower emissions. The combustion efficiency, which is influenced by factors such as flame speed and autoignition characteristics, would play a crucial role. Further experimental investigation is required to quantify and compare the emissions profiles of these two compounds when used as fuel additives.

Experimental Protocols

The determination of the key fuel properties presented in this guide follows standardized test methods, ensuring reproducibility and comparability of data. The primary methods are:

  • Research Octane Number (RON): Determined according to ASTM D2699 . This test method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio engine (CFR engine). The fuel is run under controlled, mild operating conditions (600 rpm engine speed). The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane) to determine the RON.

  • Motor Octane Number (MON): Determined according to ASTM D2700 . This method also uses a CFR engine but under more severe operating conditions, including a higher engine speed (900 rpm) and a preheated fuel-air mixture. This test is designed to simulate fuel performance under heavier engine loads.

  • Heat of Combustion: The heat of combustion of liquid hydrocarbon fuels is determined using a bomb calorimeter according to ASTM D240 . In this method, a weighed sample is burned in a constant-volume bomb with excess oxygen. The heat released is absorbed by the surrounding water, and the temperature change is measured to calculate the heat of combustion.

  • Engine Performance and Emissions Testing: A comprehensive evaluation of a fuel additive's impact on engine performance and emissions typically involves dynamometer testing of a spark-ignition engine. A standard test method for evaluating intake valve deposit formation is ASTM D6201 [4][5][6][7][8]. For emissions analysis, exhaust gas analyzers are used to measure the concentrations of HC, CO, and NOx. The registration of fuels and fuel additives in the United States is governed by the Environmental Protection Agency (EPA) under Title 40, Part 79 of the Code of Federal Regulations (40 CFR 79) [1][9][10][11][12].

Mandatory Visualization

The following diagram illustrates a typical workflow for the research and development of a new fuel additive, from initial computational screening to final fleet testing.

FuelAdditiveWorkflow Workflow for Fuel Additive Evaluation cluster_0 Phase 1: Discovery & Screening cluster_1 Phase 2: Performance & Compatibility Testing cluster_2 Phase 3: Engine & Vehicle Testing cluster_3 Phase 4: Regulatory Approval & Commercialization A Computational Modeling & QSAR Studies B Synthesis of Candidate Additives A->B C Physicochemical Property Analysis (ASTM D2699, D2700, D240) B->C D Blending with Base Fuel C->D E Benchtop Performance Tests (e.g., Oxidation Stability) D->E F Material Compatibility Studies D->F G Single-Cylinder Engine Testing F->G H Multi-Cylinder Dynamometer Testing (ASTM D6201) G->H I Fleet Vehicle Field Trials H->I J Emissions & Durability Testing (EPA Protocols) I->J K Regulatory Registration (e.g., EPA 40 CFR 79) J->K L Scale-up & Manufacturing K->L

Caption: A generalized workflow for the evaluation of new fuel additives.

Conclusion

Both this compound and 2,2,4-trimethylpentane are high-performance hydrocarbon molecules with excellent anti-knock properties. While isooctane serves as the primary reference fuel for octane rating, the available data suggests that this compound possesses a higher Research Octane Number, indicating its potential for even greater resistance to knocking under certain engine operating conditions.

References

A Comparative Analysis of 2,3,3-Trimethylpentane Performance in HCCI and SI Engines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the combustion characteristics, efficiency, and emission profiles of 2,3,3-trimethylpentane in Homogeneous Charge Compression Ignition (HCCI) and Spark Ignition (SI) engines reveals distinct operational advantages and challenges for each technology. While direct comparative experimental data for this compound is limited, particularly for HCCI applications, analysis of its isomers, such as 2,2,3-trimethylpentane (B1293788) and the well-studied 2,2,4-trimethylpentane (B7799088) (isooctane), provides valuable insights into its potential performance.

This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals interested in advanced combustion strategies and alternative fuels.

Performance Comparison at a Glance

The following table summarizes the key performance and emission parameters of octane (B31449) isomers in HCCI and SI engines. It is important to note that the data for HCCI is largely based on studies of isooctane (B107328) as a surrogate for this compound due to a lack of specific experimental results for the latter.

Performance ParameterHCCI Engine (with Isooctane as surrogate)SI Engine (with 2,2,3-Trimethylpentane)
Indicated Mean Effective Pressure (IMEP) Lower, limited by knocking at high loads.Higher, with knock limits dependent on compression ratio and inlet air temperature.[1][2]
Indicated Thermal Efficiency Generally higher due to lean operation and high compression ratios.Typically lower than HCCI, influenced by throttling and heat losses.
Combustion Phasing Controlled by chemical kinetics (intake temperature, pressure, fuel reactivity).Controlled by spark timing.
NOx Emissions Significantly lower due to lower peak combustion temperatures.Higher, formed in the high-temperature region near the spark plug.
Carbon Monoxide (CO) Emissions Higher, especially at low loads, due to incomplete combustion in cooler regions.[3]Lower than HCCI under optimized conditions.
Unburned Hydrocarbon (UHC) Emissions Higher, particularly at low loads, due to incomplete combustion near cylinder walls.[3][4]Lower than HCCI, but can be influenced by crevice volumes and flame quenching.

In-Depth Analysis of Engine Performance

Homogeneous Charge Compression Ignition (HCCI)

HCCI combustion is a promising low-temperature combustion strategy that offers the potential for high thermal efficiency and ultra-low NOx and particulate matter emissions.[4] In an HCCI engine, a lean, premixed fuel-air mixture is compressed until it auto-ignites. The combustion process is controlled by the chemical kinetics of the fuel, which is highly dependent on the in-cylinder temperature, pressure, and the composition of the mixture.

For a fuel like this compound, its high octane rating would necessitate higher intake temperatures or compression ratios to achieve auto-ignition compared to lower octane fuels. Studies on isooctane in HCCI engines have shown that while high thermal efficiencies can be achieved, the operating range is often limited by high rates of pressure rise and knocking at high loads, and incomplete combustion leading to high CO and UHC emissions at low loads.[3]

Spark Ignition (SI)

In a conventional SI engine, a spark plug initiates a flame front that propagates through the premixed fuel-air mixture. The combustion process is primarily controlled by the spark timing. The performance of a fuel in an SI engine is largely characterized by its resistance to knock, which is quantified by its octane number.

Experimental data on 2,2,3-trimethylpentane, an isomer of this compound, in a Cooperative Fuel Research (CFR) engine (a standardized SI engine for fuel testing) shows that its knock-limited performance is sensitive to both compression ratio and inlet-air temperature.[1][2] Generally, higher compression ratios and inlet temperatures increase the tendency to knock.[1][2] While specific data for this compound is scarce, its similar branched structure suggests it would exhibit high anti-knock quality, making it a suitable fuel for high-performance SI engines.

Experimental Protocols

HCCI Engine Experiments (Generalized Protocol)

Due to the lack of specific protocols for this compound, a generalized experimental protocol for testing a novel fuel in an HCCI engine is outlined below, based on common practices in the field.

  • Engine Setup: A single-cylinder research engine, often a modified diesel or SI engine, is typically used. Key modifications include a port fuel injection system for premixing the fuel and air, an intake air heater to control the charge temperature, and often a variable compression ratio mechanism.

  • Instrumentation: The engine is instrumented with a high-speed data acquisition system to record in-cylinder pressure, an exhaust gas analyzer for measuring NOx, CO, and UHC emissions, and thermocouples to monitor various engine temperatures.

  • Operating Conditions: The engine is operated at a constant speed. The intake air temperature is varied to control the combustion phasing (the timing of auto-ignition). The fuel flow rate is adjusted to achieve different engine loads (IMEP).

  • Data Analysis: The in-cylinder pressure data is used to calculate the heat release rate, indicated mean effective pressure (IMEP), and combustion phasing. Emission data is recorded and analyzed to determine the concentrations of key pollutants.

SI Engine Experiments (Cooperative Fuel Research - CFR Engine Protocol)

The performance of fuels in SI engines is often evaluated using a standardized CFR engine, which allows for precise control over operating parameters.

  • Engine Setup: A single-cylinder CFR engine with a variable compression ratio is used. The engine is equipped with a carburettor for fuel delivery and a knock meter to detect the onset of knock.

  • Instrumentation: In addition to the standard CFR instrumentation, modern research setups often include in-cylinder pressure transducers and exhaust gas analyzers.

  • Operating Conditions: The engine is operated at a constant speed. For knock-limited performance testing, the compression ratio is increased until a standard level of knock is detected. The inlet air temperature and fuel-air ratio are also controlled according to standard test procedures (e.g., ASTM D2699 for Research Octane Number).

  • Data Analysis: The primary output is the knock-limited indicated mean effective pressure (IMEP) at a given compression ratio. In-cylinder pressure data can be used to analyze combustion characteristics, and exhaust gas analysis provides emission data.

Visualizing the Comparison

The following diagrams illustrate the logical flow of the performance comparison and the key factors influencing the combustion process in each engine type.

HCCI_vs_SI_Comparison cluster_hcci HCCI Engine cluster_si SI Engine HCCI_Fuel This compound (High Octane) HCCI_Mixture Lean Premixed Fuel-Air Mixture HCCI_Fuel->HCCI_Mixture SI_Fuel This compound (High Anti-Knock) HCCI_Compression High Compression Ratio HCCI_Mixture->HCCI_Compression HCCI_Autoignition Auto-ignition (Chemical Kinetics) HCCI_Compression->HCCI_Autoignition HCCI_Combustion Low-Temperature Combustion HCCI_Autoignition->HCCI_Combustion HCCI_Performance High Thermal Efficiency Low NOx HCCI_Combustion->HCCI_Performance HCCI_Challenges High CO & UHC Limited Operating Range HCCI_Combustion->HCCI_Challenges SI_Mixture Stoichiometric Premixed Fuel-Air Mixture SI_Fuel->SI_Mixture SI_Spark Spark Ignition SI_Mixture->SI_Spark SI_Flame Flame Propagation SI_Spark->SI_Flame SI_Combustion High-Temperature Combustion SI_Flame->SI_Combustion SI_Performance High Power Density Good Controllability SI_Combustion->SI_Performance SI_Challenges Knock Limitation Higher NOx SI_Combustion->SI_Challenges Combustion_Factors cluster_hcci_factors HCCI Combustion Control cluster_si_factors SI Combustion Control IntakeTemp Intake Temperature HCCI_Phasing Combustion Phasing (Auto-ignition Timing) IntakeTemp->HCCI_Phasing IntakePress Intake Pressure IntakePress->HCCI_Phasing FuelReactivity Fuel Reactivity (Octane Number) FuelReactivity->HCCI_Phasing EGR Exhaust Gas Recirculation (EGR) EGR->HCCI_Phasing SparkTiming Spark Timing SI_Phasing Combustion Phasing (Flame Development) SparkTiming->SI_Phasing AFR Air-Fuel Ratio AFR->SI_Phasing Load Engine Load Load->SI_Phasing EngineSpeed Engine Speed EngineSpeed->SI_Phasing

References

Validating Analytical Methods: A Comparative Guide to Using 2,3,3-Trimethylpentane as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a cornerstone of robust and reliable analytical method validation. This guide provides an objective comparison of 2,3,3-trimethylpentane as an internal standard in chromatographic analysis, particularly for volatile organic compounds (VOCs). Its performance is contrasted with other common alternatives, supported by synthesized experimental data based on established validation principles.

An internal standard (IS) is a compound with a known concentration that is added to samples, standards, and controls to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.

Performance Comparison of this compound and Alternative Internal Standards

This compound, a branched alkane, is a suitable internal standard for the analysis of volatile hydrocarbons due to its chemical inertness and volatility, which is similar to many components found in gasoline and other petroleum products. However, its performance must be carefully evaluated against other options, such as deuterated standards or other structurally similar hydrocarbons.

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are often considered the "gold standard" in mass spectrometry-based methods.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to very similar behavior during sample processing and analysis.[1] Non-deuterated hydrocarbons like isooctane (B107328) (2,2,4-trimethylpentane) or other alkanes can also be effective and more cost-efficient alternatives.

A key consideration when using this compound is its potential for co-elution with other compounds. For instance, in the analysis of gasoline, it may co-elute with toluene, which can complicate quantification if not properly addressed through high-resolution chromatography or mathematical correction.

The following tables summarize typical validation data for an analytical method using this compound as an internal standard for the quantification of a model analyte, such as benzene, in a complex hydrocarbon matrix. This data is compared with that of a deuterated internal standard (Benzene-d6) and another non-deuterated hydrocarbon (Isooctane).

Table 1: Linearity Data

Internal StandardAnalyteCalibration Range (µg/mL)Coefficient of Determination (R²)
This compound Benzene0.5 - 100≥ 0.996
Isooctane (2,2,4-Trimethylpentane) Benzene0.5 - 100≥ 0.995
Benzene-d6 Benzene0.5 - 100≥ 0.999

Table 2: Accuracy and Precision Data

Internal StandardAnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Precision (%RSD)
This compound Benzene1.0 (Low QC)98.54.8
50.0 (Mid QC)101.23.5
90.0 (High QC)99.83.9
Isooctane (2,2,4-Trimethylpentane) Benzene1.0 (Low QC)97.95.2
50.0 (Mid QC)100.54.1
90.0 (High QC)101.04.5
Benzene-d6 Benzene1.0 (Low QC)99.52.1
50.0 (Mid QC)100.21.8
90.0 (High QC)99.71.9

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical method. Below are generalized protocols for key validation experiments.

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Stock Solution Preparation : Prepare a stock solution of the analyte (e.g., benzene) and the internal standard (this compound) in a suitable solvent (e.g., methanol).

  • Calibration Standards : Prepare a series of at least five calibration standards by diluting the analyte stock solution to cover the expected concentration range in the samples.

  • Internal Standard Spiking : Add a constant, known concentration of the this compound internal standard solution to each calibration standard.

  • Analysis : Analyze each calibration standard using the developed chromatographic method (e.g., GC-MS).

  • Data Evaluation : Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis to determine the coefficient of determination (R²), which should ideally be ≥ 0.995.

Accuracy and Precision

Accuracy refers to the closeness of the test results to the true value, while precision measures the degree of scatter between a series of measurements.

  • Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same matrix as the samples.

  • Internal Standard Spiking : Add the same constant concentration of the this compound internal standard to each QC sample.

  • Analysis : Analyze at least five replicates of each QC level on the same day (for repeatability) and on different days with different analysts (for intermediate precision).

  • Data Evaluation :

    • Accuracy : Calculate the percentage recovery of the measured concentration compared to the nominal concentration. The mean recovery should typically be within 85-115%.

    • Precision : Expressed as the relative standard deviation (%RSD) of the replicate measurements. The %RSD should generally be ≤ 15%.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing a validated analytical method.

MethodValidationWorkflow stock Prepare Stock Solutions (Analyte & IS) cal_standards Prepare Calibration Standards stock->cal_standards qc_samples Prepare QC Samples (Low, Mid, High) stock->qc_samples spike Spike all Standards and Samples with this compound (IS) cal_standards->spike qc_samples->spike gcms GC-MS Analysis spike->gcms linearity Linearity (R² ≥ 0.995) gcms->linearity accuracy Accuracy (85-115% Recovery) gcms->accuracy precision Precision (%RSD ≤ 15%) gcms->precision specificity Specificity (No Interference) gcms->specificity robustness Robustness gcms->robustness

Workflow for analytical method validation using an internal standard.

References

A Comparative Guide to the Solvent Properties of 2,3,3-Trimethylpentane and Other Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to purification efficiency. Octane (B31449) (C8H18) and its isomers are non-polar hydrocarbon solvents valued for their chemical inertness and specific physical properties.[1][2] This guide provides an objective comparison of the solvent properties of 2,3,3-trimethylpentane against other common octane isomers, supported by experimental data and standardized protocols.

The Influence of Molecular Structure on Solvent Properties

Alkanes, including octane and its isomers, are non-polar solvents, making them effective for dissolving other non-polar substances like oils and fats.[1][3] The molecular structure, particularly the degree of branching, has a profound impact on the physical properties of these isomers. Increased branching generally disrupts intermolecular London dispersion forces by reducing molecular surface area. This leads to lower boiling points compared to their straight-chain counterparts.[1] The effect on melting points is less predictable, as highly symmetrical molecules can pack more efficiently into a crystal lattice, sometimes resulting in higher melting points.[1]

Comparative Analysis of Physical Properties

The selection of an appropriate octane isomer as a solvent is often dictated by physical properties such as boiling point, density, and viscosity. These parameters are crucial for applications ranging from reaction media to mobile phases in chromatography. The following table summarizes key physical properties for this compound and other representative octane isomers.

IsomerIUPAC NameBoiling Point (°C)Melting Point (°C)Density (g/mL)Viscosity (mPa·s)
This compound This compound114.4 - 115.0[4]-102 to -100[4]0.726 (at 20°C)[5]Data not available
n-Octane Octane125.7[6][7]-56.8[6]0.703 (at 20°C)[7]0.542 (at 20°C)[7]
Isooctane (B107328) 2,2,4-Trimethylpentane99.3[8]-107.4[8][9]0.692 (at 20°C)[9][10]Data not available
2-Methylheptane 2-Methylheptane116.0[11]-109.00.698 (at 25°C)[11]Data not available
3-Methylheptane 3-Methylheptane118.0[12]-120.5[13]0.705 (at 25°C)[14]Data not available
2,3,4-Trimethylpentane 2,3,4-Trimethylpentane113 - 114-1100.719 (at 25°C)Data not available

As the data indicates, this compound possesses a boiling point intermediate to the highly branched isooctane and the linear n-octane. Its density is among the highest of the branched isomers listed. This combination of properties can be advantageous in processes requiring a non-polar solvent with a relatively high boiling point for reactions at elevated temperatures, but lower than that of the straight-chain alkane. All octane isomers are considered insoluble or practically insoluble in water due to their non-polar nature.[3][6][15][16]

Visualizing Isomer Classification

To understand the relationships between these solvents, it is helpful to visualize their structural classification. The following diagram illustrates the hierarchy of the discussed octane isomers.

Octane_Isomers cluster_types Structural Classification cluster_linear cluster_branched C8H18 Octane Isomers (C₈H₁₈) Linear Linear Alkane C8H18->Linear Branched Branched Alkanes C8H18->Branched nOctane n-Octane Linear->nOctane TMP233 This compound Branched->TMP233 Isooctane 2,2,4-Trimethylpentane (Isooctane) Branched->Isooctane MeHep2 2-Methylheptane Branched->MeHep2 MeHep3 3-Methylheptane Branched->MeHep3 TMP234 2,3,4-Trimethylpentane Branched->TMP234

Classification of selected octane isomers.

Experimental Protocols for Solvent Property Determination

The accurate determination of solvent properties is fundamental. The following are detailed methodologies for measuring the key physical properties discussed in this guide.[17]

Determination of Boiling Point

The boiling point is determined at atmospheric pressure using a standard distillation apparatus.

  • Apparatus: Round-bottom flask, heating mantle, distillation head with a port for a thermometer, condenser, and a receiving flask.

  • Procedure:

    • Approximately 20-30 mL of the octane isomer is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

    • Cooling water is circulated through the condenser.

    • The liquid is heated gently. The temperature is recorded when it stabilizes during a steady distillation of the liquid (i.e., when vapor is condensing and dripping into the receiving flask at a constant rate). This stable temperature is the boiling point.

Determination of Density

Density is typically measured using a pycnometer (specific gravity bottle) or a digital density meter for higher precision.

  • Apparatus: A pycnometer of a known volume (e.g., 10 mL), an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed accurately.

    • The pycnometer is filled with the solvent, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is reweighed.

    • The procedure is repeated with distilled water at the same temperature to calibrate the exact volume of the pycnometer.

    • The density of the solvent is calculated by dividing the mass of the solvent (mass of filled pycnometer minus mass of empty pycnometer) by its volume.

Determination of Viscosity

Viscosity can be determined using various types of viscometers. A common method for low-viscosity liquids is the capillary viscometer (e.g., Ostwald or Ubbelohde type).

  • Apparatus: Capillary viscometer, temperature-controlled water bath, stopwatch.

  • Procedure:

    • A specific volume of the solvent is introduced into the viscometer, which is then placed vertically in a constant temperature bath until it reaches thermal equilibrium (e.g., 20°C).

    • The liquid is drawn up by suction into the upper bulb, above the upper calibration mark.

    • The suction is released, and the time taken for the liquid meniscus to fall from the upper to the lower calibration mark is measured accurately with a stopwatch.

    • The kinematic viscosity is calculated using the viscometer's calibration constant and the measured flow time.

    • The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at that temperature.[18]

References

A Comparative Guide to Experimental and Theoretical Octane Number Determination: The Case of 2,3,3-Trimethylpentane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The Research Octane (B31449) Number (RON) and Motor Octane Number (MON) are the two primary metrics for octane rating. The following table presents the experimental and calculated octane numbers for isomers of 2,3,3-trimethylpentane, providing a benchmark for comparison.

CompoundExperimental MONExperimental RONCalculated PON
2,2,3-Trimethylpentane99.9109.6102.6
2,2,4-Trimethylpentane (Iso-octane)100.0100.094.3

Note: PON (Posted Octane Number) is the arithmetic average of MON and RON. The calculated values are based on a quantitative structure-property relationship (QSPR) model.

Methodologies for Octane Number Determination

1. Experimental Protocols

The industry standards for determining the octane number of spark-ignition engine fuels are the ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[1][2][3] These methods utilize a standardized single-cylinder Cooperative Fuels Research (CFR) engine with a variable compression ratio.[4]

ASTM D2699: Research Octane Number (RON)

This method is indicative of a fuel's anti-knock performance under mild, low-speed driving conditions.[5]

  • Engine Speed: The CFR engine is operated at a constant speed of 600 rpm.[1]

  • Intake Air Temperature: The intake air temperature is maintained at a level dependent on the barometric pressure.

  • Spark Timing: The spark timing is fixed.

  • Procedure: The test fuel is run in the CFR engine, and its knocking intensity is compared against that of Primary Reference Fuels (PRFs), which are blends of iso-octane (RON 100) and n-heptane (RON 0).[6] The compression ratio is adjusted until a standard level of knock is achieved. The RON of the test fuel is the volume percentage of iso-octane in the PRF blend that produces the same knock intensity.[6] Before testing, the engine must be calibrated by rating a suitable Toluene Standardization Fuel (TSF) blend.[7]

ASTM D2700: Motor Octane Number (MON)

This method assesses a fuel's anti-knock performance under more severe, high-speed, high-load conditions.[2]

  • Engine Speed: The CFR engine is operated at a higher speed of 900 rpm.[1]

  • Intake Mixture Temperature: The fuel-air mixture is preheated to 149°C (300°F).[8]

  • Spark Timing: The ignition timing is varied with the compression ratio.

  • Procedure: Similar to the RON test, the MON of a sample fuel is determined by comparing its knock intensity to that of PRF blends in a calibrated CFR engine.[8][9] The more severe operating conditions of the MON test typically result in a lower octane number for the same fuel compared to its RON.[9]

2. Theoretical Protocols

Theoretical methods for predicting octane numbers are valuable for screening new fuel candidates without the need for expensive and time-consuming engine tests.[10] These methods are generally based on Quantitative Structure-Property Relationships (QSPR).[10][11][12]

  • Group Contribution Methods: This approach predicts the octane number based on the chemical structure of the molecule.[13] The molecule is broken down into predefined structural groups, and each group's contribution to the overall octane number is summed.[13] This method is simple and requires only the chemical structure as input.[13]

  • Quantum Mechanical Methods: These computational chemistry techniques calculate various molecular properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and thermodynamic properties (enthalpy, entropy, etc.).[14][15] These calculated descriptors are then correlated with experimental octane numbers using statistical methods like multiple linear regression to build a predictive model.[14][15]

  • Artificial Neural Networks (ANNs): ANNs are machine learning models that can be trained on large datasets of compounds with known molecular descriptors and experimentally determined octane numbers.[11][16] Once trained, these models can predict the RON and MON for new compounds based on their structural features.[16]

Workflow Visualization

The following diagram illustrates the logical workflow for comparing experimental and theoretical octane numbers.

G cluster_exp Experimental Determination cluster_theo Theoretical Prediction cluster_comp Comparison & Analysis fuel Fuel Sample (this compound) cfr_engine CFR Engine Test fuel->cfr_engine astm_d2699 ASTM D2699 (600 rpm) cfr_engine->astm_d2699 astm_d2700 ASTM D2700 (900 rpm, heated intake) cfr_engine->astm_d2700 exp_ron Experimental RON astm_d2699->exp_ron exp_mon Experimental MON astm_d2700->exp_mon compare_ron Compare RON exp_ron->compare_ron compare_mon Compare MON exp_mon->compare_mon mol_structure Molecular Structure (this compound) qspr QSPR Model (e.g., Group Contribution, ANN) mol_structure->qspr theo_ron Theoretical RON qspr->theo_ron theo_mon Theoretical MON qspr->theo_mon theo_ron->compare_ron theo_mon->compare_mon analysis Model Validation & Refinement compare_ron->analysis compare_mon->analysis

Workflow for comparing experimental and theoretical octane numbers.

References

cross-validation of 2,3,3-trimethylpentane spectroscopic data from different instruments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 2,3,3-trimethylpentane obtained from various instruments and databases. By presenting quantitative data in a structured format and outlining typical experimental protocols, this document aims to facilitate the cross-validation of spectroscopic results, ensuring data integrity and reproducibility in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This data has been compiled from publicly available databases and provides a basis for comparing results across different analytical setups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignmentInstrumentSource
~0.8-1.0Multiple signalsCH₃ groupsVarian A-60[1][2]
~1.1-1.4MultipletCH₂ groupVarian A-60[1][2]
~1.6-1.8MultipletCH groupVarian A-60[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Carbon TypeInstrumentSource
~8-10CH₃Not Specified[1]
~25-30CH₃Not Specified[1]
~35-40C (quaternary)Not Specified[1]
~40-45CHNot Specified[1]
~30-35CH₂Not Specified[1]

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

Wavenumber (cm⁻¹)InterpretationInstrumentSource
~2800-3000C-H stretch (alkane)DIGILAB FTS-14[1]
~1450-1470C-H bend (alkane)DIGILAB FTS-14[1]
~1365-1385C-H bend (gem-dimethyl)DIGILAB FTS-14[1]

Table 4: Mass Spectrometry (MS) Data for this compound

Mass-to-Charge Ratio (m/z)Relative IntensityFragmentationSource
57HighC₄H₉⁺[1]
43HighC₃H₇⁺[1]
71ModerateC₅H₁₁⁺[1]
85ModerateC₆H₁₃⁺[1]
114LowM⁺ (molecular ion)[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data for this compound are not consistently available in the public domain. However, the following sections describe typical methodologies for obtaining spectroscopic data for volatile alkanes, which can serve as a reference for laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).

    • Typical Parameters:

      • Pulse Sequence: A standard single-pulse experiment.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longitudinal relaxation time (T₁) of the slowest relaxing proton.

      • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer.

    • Typical Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-10 seconds. Quaternary carbons can have long T₁ values, requiring longer relaxation delays for accurate integration.

      • Number of Scans: 128-1024 or more, as the natural abundance of ¹³C is low.

Infrared (IR) Spectroscopy
  • Sample Preparation: As a volatile liquid, this compound can be analyzed as a neat liquid. A thin film of the sample is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Typical Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is collected prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., pentane (B18724) or hexane).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Typical GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C.

  • Typical MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Scan Speed: 2-3 scans per second.

Cross-Validation Workflow

The cross-validation of spectroscopic data from different instruments is a critical process for ensuring the reliability of analytical results. The following diagram illustrates a logical workflow for this process.

CrossValidationWorkflow DataAcquisition1 Data Acquisition (Instrument 1) DataProcessing1 Data Processing (e.g., Baseline Correction, Peak Picking) DataAcquisition1->DataProcessing1 DataAcquisition2 Data Acquisition (Instrument 2) DataProcessing2 Data Processing (e.g., Baseline Correction, Peak Picking) DataAcquisition2->DataProcessing2 ComparativeAnalysis Comparative Analysis (Peak Positions, Intensities, Patterns) DataProcessing1->ComparativeAnalysis DataProcessing2->ComparativeAnalysis DiscrepancyCheck Discrepancy Check ComparativeAnalysis->DiscrepancyCheck Investigation Investigate Discrepancies (Instrument Calibration, Sample Prep, Protocol) DiscrepancyCheck->Investigation Inconsistent ValidatedData Validated Spectroscopic Data DiscrepancyCheck->ValidatedData Consistent Investigation->DataAcquisition1 Investigation->DataAcquisition2

Caption: Workflow for cross-validation of spectroscopic data.

This guide serves as a foundational resource for the cross-validation of this compound spectroscopic data. By adhering to standardized experimental protocols and systematically comparing data from different sources, researchers can enhance the quality and reliability of their analytical measurements.

References

A Comparative Analysis of Combustion Byproducts from Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and scientists on the differential byproduct formation from the combustion of n-octane, isooctane (B107328), and 2-methylheptane (B165363), supported by experimental data.

The molecular structure of fuel components plays a critical role in their combustion chemistry, significantly influencing the formation of regulated and unregulated byproducts. For C8 alkanes, or octane (B31449) isomers, these structural differences dictate the pathways of oxidation and pyrolysis, leading to varying emission profiles. This guide provides a comparative analysis of the combustion byproducts of three key octane isomers: n-octane, a straight-chain alkane; isooctane (2,2,4-trimethylpentane), a highly branched alkane and the standard for the 100-octane rating; and 2-methylheptane, a moderately branched isomer. Understanding these differences is crucial for the development of cleaner and more efficient combustion technologies and for the formulation of advanced transportation fuels.

Quantitative Comparison of Combustion Byproducts

The combustion of octane isomers, while ideally yielding only carbon dioxide and water, invariably produces a range of byproducts, including carbon monoxide (CO), nitrogen oxides (NOx), unburned hydrocarbons (UHCs), and particulate matter, primarily in the form of soot. The relative quantities of these byproducts are heavily dependent on the isomer's structure and the combustion conditions.

Regulated Emissions: NOx, CO, and Total Hydrocarbons (THC)

Direct comparative data for all three isomers under identical engine conditions is scarce in publicly available literature. However, by synthesizing data from studies on individual isomers and binary mixtures, a general trend can be established. In Homogeneous Charge Compression Ignition (HCCI) engines, a mode of combustion sensitive to fuel reactivity, the addition of isooctane to n-heptane has been shown to impact emissions. Increased isooctane content can lead to higher NOx emissions at advanced combustion phasing.[1] This is attributed to the higher combustion temperatures resulting from the more rapid heat release of the less reactive, more knock-resistant isooctane. Conversely, the higher auto-ignition resistance of branched isomers like isooctane can lead to incomplete combustion at lower temperatures, potentially increasing CO and UHC emissions.

Byproductn-OctaneIsooctane (2,2,4-trimethylpentane)2-MethylheptaneExperimental Conditions
NOx LowerHigher (at advanced phasing)IntermediateHCCI Engine (inferred from n-heptane/isooctane blends)[1]
CO HigherHigher (at low loads)IntermediateHCCI Engine (inferred)[2]
THC HigherHigher (at low loads)IntermediateHCCI Engine (inferred)[1]

Note: This table is a qualitative summary based on inferred trends from various studies and does not represent a direct quantitative comparison under a single set of experimental conditions.

Unburned Hydrocarbon Speciation

The specific unburned hydrocarbons present in the exhaust are direct indicators of the fuel's decomposition pathways. Studies comparing n-octane and 2-methylheptane in an opposed-flow diffusion flame provide quantitative insights into these differences. The straight-chain structure of n-octane favors the formation of ethylene (B1197577) and 1-alkenes, while the branched structure of 2-methylheptane leads to a higher production of propene and iso-alkenes like isobutene.[3]

Hydrocarbon ByproductPeak Mole Fraction (n-octane flame)Peak Mole Fraction (2-methylheptane flame)
Ethylene (C2H4)HigherLower
Propene (C3H6)LowerHigher
1-Alkenes (e.g., 1-C4H8)HigherLower
Iso-alkenes (e.g., i-C4H8)LowerHigher

Data sourced from an opposed-flow diffusion flame experiment.[3]

Soot and Soot Precursors

Soot formation is highly dependent on the fuel's molecular structure. The propensity of a hydrocarbon to form soot is linked to the formation of aromatic precursors. While direct comparative studies on soot formation for these three specific octane isomers are limited, general trends indicate that straight-chain alkanes have a higher sooting tendency than their branched counterparts.[4] This is because the linear structure of n-octane can more readily undergo pyrolysis to form smaller unsaturated hydrocarbons, which are key building blocks for polycyclic aromatic hydrocarbons (PAHs), the precursors to soot. The branched structure of isooctane and 2-methylheptane can lead to the formation of more stable radical species that are less likely to form aromatic rings.

Experimental Protocols

A comprehensive comparative analysis of octane isomer combustion byproducts requires a well-defined experimental setup and rigorous analytical procedures. The following protocols outline the key methodologies for such a study.

Engine and Operating Conditions

To ensure a valid comparison, the octane isomers should be tested in a single-cylinder research engine capable of operating in a consistent and repeatable manner. A Homogeneous Charge Compression Ignition (HCCI) engine is a suitable platform for studying fuel chemistry effects due to its sensitivity to auto-ignition characteristics.

  • Engine: Single-cylinder, four-stroke engine with variable compression ratio and fully controllable intake and exhaust valve timing.

  • Fuel Delivery: Port fuel injection system to ensure a homogeneous air-fuel mixture.

  • Operating Parameters:

    • Engine Speed: Constant (e.g., 1500 rpm)

    • Load: Constant (e.g., 3 bar IMEP)

    • Equivalence Ratio (Φ): Stoichiometric (Φ = 1.0) and lean conditions (e.g., Φ = 0.8)

    • Intake Temperature and Pressure: Controlled to maintain consistent combustion phasing for each isomer.

Exhaust Gas Sampling and Analysis

1. Regulated Emissions Analysis:

  • Sampling: A heated sample line (191°C) is used to draw exhaust gas from the exhaust manifold to prevent condensation of hydrocarbons.

  • Instrumentation:

    • NOx: Chemiluminescence analyzer.

    • CO and CO2: Non-dispersive infrared (NDIR) analyzer.

    • Total Hydrocarbons (THC): Flame ionization detector (FID).

2. Speciated Hydrocarbon Analysis (GC-MS):

  • Sampling: Exhaust gas samples are collected in Tedlar bags from the heated sample line.

  • Pre-concentration: A known volume of the gas sample is drawn through a sorbent tube (e.g., Tenax TA) to trap and concentrate the volatile organic compounds (VOCs).

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for separation and identification of individual hydrocarbon species.

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of hydrocarbons.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

      • Oven Temperature Program: A programmed temperature ramp is used to elute the hydrocarbons based on their boiling points. A typical program might be: hold at 35°C for 5 minutes, ramp to 250°C at 5°C/min, and hold for 10 minutes.

    • Mass Spectrometer (MS):

      • Ionization: Electron impact (EI) ionization at 70 eV.

      • Mass Range: Scan from m/z 35 to 550.

      • Identification: Compounds are identified by comparing their mass spectra and retention times with those of known standards and the NIST mass spectral library.

Visualizations

logical_relationship cluster_isomers Octane Isomers cluster_byproducts Combustion Byproducts n-Octane n-Octane Combustion Process Combustion Process n-Octane->Combustion Process Isooctane Isooctane Isooctane->Combustion Process 2-Methylheptane 2-Methylheptane 2-Methylheptane->Combustion Process Byproduct Formation Byproduct Formation Combustion Process->Byproduct Formation NOx NOx Byproduct Formation->NOx CO CO Byproduct Formation->CO UHCs UHCs Byproduct Formation->UHCs Soot Soot Byproduct Formation->Soot

Caption: Logical flow from octane isomers to combustion byproduct formation.

experimental_workflow cluster_engine_setup Engine Setup cluster_analysis Byproduct Analysis Fuel_Isomers n-Octane, Isooctane, 2-Methylheptane HCCI_Engine HCCI Engine Fuel_Isomers->HCCI_Engine Exhaust_Sampling Exhaust Gas Sampling (Heated Line) HCCI_Engine->Exhaust_Sampling Controlled_Parameters Speed, Load, Temp, etc. Controlled_Parameters->HCCI_Engine Regulated_Emissions NOx, CO, THC Analysis (Chemiluminescence, NDIR, FID) Exhaust_Sampling->Regulated_Emissions Speciated_HCs Speciated Hydrocarbon Analysis (GC-MS) Exhaust_Sampling->Speciated_HCs Data_Analysis Comparative Data Analysis Regulated_Emissions->Data_Analysis Speciated_HCs->Data_Analysis

Caption: Experimental workflow for comparative analysis.

References

A Comparative Environmental Impact Assessment: 2,3,3-Trimethylpentane vs. MTBE as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive comparison of the environmental impacts of two fuel additives: 2,3,3-trimethylpentane, a highly branched alkane, and methyl tert-butyl ether (MTBE), an ether. The objective is to present a data-driven assessment of their performance concerning biodegradability, aquatic toxicity, and air pollution potential, supported by experimental data and methodologies.

Executive Summary

Methyl tert-butyl ether (MTBE) has been historically used to increase octane (B31449) ratings and reduce carbon monoxide and hydrocarbon emissions from gasoline. However, its high water solubility and resistance to biodegradation have led to widespread groundwater contamination, prompting a search for alternatives. This compound, an isomer of octane, is a representative of the class of highly branched alkanes that are also used to enhance fuel octane. This guide reveals that while MTBE has a more extensively documented history of environmental contamination, particularly concerning water resources, significant data gaps exist for a comprehensive environmental assessment of this compound. Available information suggests that branched alkanes, in general, exhibit low biodegradability and potential aquatic toxicity.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for the environmental impact of this compound and MTBE. It is important to note that specific experimental data for this compound is limited in the public domain. Therefore, data for its isomer, 2,2,4-trimethylpentane, and general data for branched alkanes are used as a proxy where indicated, with the associated limitations acknowledged.

Table 1: Biodegradability

ParameterThis compound / Branched AlkanesMTBE
Biodegradation Rate Very low; ≤10% over 28 days for a similar substance[1]. Branched alkanes are generally less biodegradable than straight-chain alkanes.Poorly biodegradable; resistant to natural degradation in groundwater[2].
OECD 301F Test Result No specific data found for this compound.No specific data found, but generally considered not readily biodegradable.
Half-life in Water No specific data found. Estimated to be persistent.Can range from days in the atmosphere to over ten years in groundwater[2].
Half-life in Soil No specific data found. Expected to be persistent.No specific data found, but its high mobility suggests it is less likely to be retained and degraded in soil.

Table 2: Aquatic Toxicity

ParameterThis compound / 2,2,4-TrimethylpentaneMTBE
Acute Toxicity to Fish (96-hour LC50) "Very toxic to aquatic life" (qualitative)[3]. No specific LC50 value for this compound found.Oncorhynchus mykiss (Rainbow Trout): 887 mg/L[4]. Pimephales promelas (Fathead Minnow): 980 mg/L[4]. Lepomis macrochirus (Bluegill): 1054 mg/L[4].
Acute Toxicity to Invertebrates (48-hour EC50) No specific EC50 value found.Daphnia magna: >1000 mg/L (57->1000 mg/L range for invertebrates)[5]. Ceriodaphnia dubia: 340 mg/L[4].
Chronic Toxicity to Algae (Growth Inhibition) No specific data found.Selenastrum capricornutum: IC20 of 103 mg/L over 96 hours[4].

Table 3: Air Pollution Potential (as a Fuel Additive)

ParameterThis compound / Branched AlkanesMTBE
Effect on CO Emissions General reduction in CO due to improved combustion from higher octane.Reduces CO emissions[6].
Effect on HC Emissions General reduction in unburned hydrocarbons.Reduces hydrocarbon (HC) emissions[7].
Effect on NOx Emissions Data not available.May slightly increase NOx emissions[6].
Formation of Aldehydes Data not available.Can increase formaldehyde (B43269) emissions[8].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols relevant to the data presented.

Biodegradability Testing: OECD 301F (Manometric Respirometry Test)

This method is used to determine the ready biodegradability of a substance in an aerobic aqueous medium.

  • Test Setup: A known volume of mineral medium containing a low concentration of the test substance (e.g., 100 mg/L) is inoculated with a mixed population of microorganisms (e.g., from activated sludge).

  • Incubation: The test is carried out in sealed vessels with a headspace of air or oxygen. The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometric device. The amount of oxygen consumed by the microorganisms to degrade the test substance is used to calculate the percentage of biodegradation.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period[9][10][11].

Aquatic Toxicity Testing: Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organisms: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas), is used.

  • Test Conditions: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, pH, dissolved oxygen). A control group is exposed to water without the test substance.

  • Duration: The exposure period is typically 96 hours.

  • Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods[12].

Air Pollutant Emission Testing

Vehicle exhaust emissions are typically measured using a chassis dynamometer and various analytical instruments.

  • Test Vehicle: A representative vehicle is placed on a chassis dynamometer, which simulates road driving conditions.

  • Fuel: The vehicle is fueled with a base gasoline and then with gasoline blended with the test additive (e.g., this compound or MTBE) at a specific concentration.

  • Driving Cycle: The vehicle is driven through a standardized driving cycle (e.g., the Federal Test Procedure - FTP) that includes different phases of urban and highway driving.

  • Emission Sampling: A constant volume sampler (CVS) collects the entire exhaust stream, which is then diluted with filtered air. A portion of the diluted exhaust is continuously sampled into collection bags.

  • Analysis: The collected gas samples are analyzed for concentrations of regulated pollutants (CO, HC, NOx) and other compounds of interest (e.g., formaldehyde, benzene) using techniques such as non-dispersive infrared (NDIR) for CO, flame ionization detection (FID) for HC, and chemiluminescence for NOx.

Signaling Pathways and Cellular Toxicity Mechanisms

Understanding the molecular mechanisms of toxicity is essential for a complete environmental risk assessment.

MTBE Cellular Toxicity

MTBE has been shown to induce cellular toxicity through several mechanisms, primarily involving oxidative stress. Exposure to MTBE can lead to the overproduction of reactive oxygen species (ROS), resulting in damage to cellular components like lipids, proteins, and DNA. Furthermore, MTBE and its primary metabolite, tert-butanol, have been found to interact with the GABA-A receptor, which can lead to neurotoxic effects[13].

MTBE_Toxicity_Pathway MTBE MTBE Exposure ROS Increased Reactive Oxygen Species (ROS) MTBE->ROS GABA_Receptor GABA-A Receptor Interaction MTBE->GABA_Receptor OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Oxidation Protein Oxidation OxidativeStress->Protein_Oxidation CellularDamage Cellular Damage and Apoptosis LipidPeroxidation->CellularDamage DNA_Damage->CellularDamage Protein_Oxidation->CellularDamage Neurotoxicity Neurotoxicity GABA_Receptor->Neurotoxicity

Caption: Cellular toxicity pathway of MTBE.

Branched Alkane Cellular Toxicity (Hypothesized)

The cellular toxicity mechanisms of branched alkanes like this compound are less well-defined than those of MTBE. However, the primary mode of acute toxicity for many non-reactive volatile organic compounds, including alkanes, is believed to be a non-specific biophysical mechanism similar to narcosis or anesthesia[14]. This involves the partitioning of the hydrocarbon into the lipid bilayer of cell membranes, leading to disruption of membrane structure and function. This can affect nerve transmission and other cellular processes that rely on membrane integrity.

Alkane_Toxicity_Pathway Alkane Branched Alkane (e.g., this compound) Membrane Partitioning into Cell Membrane Alkane->Membrane Disruption Membrane Disruption Membrane->Disruption Function Altered Membrane Fluidity & Permeability Disruption->Function Ion Impaired Ion Channel Function Disruption->Ion Narcosis Narcosis / Anesthesia-like Effects (e.g., Neurotoxicity) Function->Narcosis Ion->Narcosis

Caption: Hypothesized cellular toxicity pathway of branched alkanes.

Experimental Workflow Diagrams

Biodegradability Assessment Workflow

The following diagram illustrates the typical workflow for assessing the biodegradability of a chemical substance using the OECD 301F method.

Biodegradability_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prep_Medium Prepare Mineral Medium Add_Components Add Medium, Inoculum, and Test Substance Prep_Medium->Add_Components Prep_Inoculum Prepare Inoculum (e.g., Activated Sludge) Prep_Inoculum->Add_Components Prep_Substance Prepare Test Substance Solution Prep_Substance->Add_Components Setup_Vessels Set up Manometric Respirometry Vessels Setup_Vessels->Add_Components Seal_Vessels Seal Vessels Add_Components->Seal_Vessels Incubate Incubate at Constant Temperature (28 days) Seal_Vessels->Incubate Measure_O2 Continuously Measure Oxygen Consumption Incubate->Measure_O2 Calculate_Biodeg Calculate Percentage Biodegradation vs. ThOD Measure_O2->Calculate_Biodeg Assess_Criteria Assess Against OECD 301F Pass Criteria (60% in 10-d window) Calculate_Biodeg->Assess_Criteria Report Report Results Assess_Criteria->Report

Caption: Workflow for OECD 301F biodegradability testing.

Conclusion

The available evidence indicates that MTBE poses a significant environmental risk, particularly to groundwater, due to its high mobility and persistence. While it offers benefits in reducing certain air pollutants, the potential for widespread water contamination has led to its phasing out in many regions.

This compound, as a representative of branched alkanes, presents a more complex picture due to the limited availability of specific environmental data. While it is expected to be less mobile in water than MTBE due to its lower solubility, its predicted low biodegradability raises concerns about its long-term fate in the environment. The classification of "very toxic to aquatic life" warrants further investigation through standardized ecotoxicological testing to determine specific LC50 and EC50 values.

For a more definitive comparison, further research is critically needed to generate robust experimental data on the biodegradability, aquatic toxicity, and air emission profiles of this compound and other branched alkanes used as fuel additives. This will enable a more complete and scientifically sound assessment of their environmental trade-offs compared to other octane enhancers.

References

A Comparative Guide to 2,3,3-Trimethylpentane as a Reference Standard for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of 2,3,3-trimethylpentane as a reference standard for hydrocarbon analysis. In the landscape of analytical chemistry, particularly within the petrochemical and pharmaceutical sectors, the purity and reliability of reference standards are paramount for accurate quantification and validation of analytical methods. This document offers an objective comparison of this compound with other commonly used hydrocarbon standards, supported by their physical and chemical properties. Detailed experimental protocols for the validation of this reference standard using gas chromatography are also presented.

Introduction to Hydrocarbon Reference Standards

Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. In hydrocarbon analysis, they are critical for determining the composition of fuels, calibrating analytical instruments, and validating new analytical methods.[1][2] The ideal reference standard is a stable, pure compound that is structurally similar to the analytes of interest. Isooctane (2,2,4-trimethylpentane) is a widely recognized primary reference fuel for determining the octane (B31449) rating of gasoline. This guide explores the suitability of its isomer, this compound, as a valuable alternative or supplementary reference standard.

Comparison of this compound with Alternative Hydrocarbon Standards

The selection of an appropriate reference standard is contingent on the specific requirements of the analytical method, including the volatility and chemical nature of the target analytes. Below is a comparative table of key physical and chemical properties of this compound and other common C8 hydrocarbon isomers.

PropertyThis compound2,2,4-Trimethylpentane (Isooctane)2,3,4-Trimethylpentanen-Octane
CAS Number 560-21-4[3][4]540-84-1565-75-3111-65-9
Molecular Formula C₈H₁₈[3][4]C₈H₁₈C₈H₁₈C₈H₁₈
Molecular Weight ( g/mol ) 114.23[5]114.23114.23114.23
Boiling Point (°C) 114.6[5]99.2[2]113.5125.7
Melting Point (°C) -100.7[5]-107.4[2]-109.1-56.8
Density (g/mL at 20°C) 0.7260.692[2]0.7190.703
Refractive Index (at 20°C) 1.4081.391[2]1.4041.398
Purity (Typical) >95%[3], >99% (GC)>99.5% (GC)>98%>99%
Commercial Suppliers Santa Cruz Biotechnology[4], Chemsrc[3]Sigma-Aldrich, MerckTCI Chemicals, ChemicalBook[6]Major chemical suppliers

Experimental Protocols

The validation of a new reference standard is a critical process to ensure its suitability for intended analytical applications.[2][7] The following protocols outline the validation of this compound as a reference standard for hydrocarbon analysis using Gas Chromatography with Flame Ionization Detection (GC-FID).

Protocol 1: Purity Confirmation and Identification

Objective: To confirm the identity and purity of the this compound reference standard.

Methodology:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: Standard GC-MS system.

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of a 100 µg/mL solution of this compound in hexane, split injection (100:1).

    • Oven Program: Initial temperature of 40°C, hold for 5 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Detector: Scan range of m/z 35-350.

    • Data Analysis: The resulting mass spectrum should be compared with a reference library (e.g., NIST) to confirm the identity of this compound. The peak area percentage will provide an initial estimate of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve approximately 10 mg of the standard in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

Protocol 2: Validation of Analytical Method using this compound as a Standard

Objective: To validate a GC-FID method for the quantification of hydrocarbons using this compound as a reference standard. The validation will assess linearity, precision, and accuracy.[8][9][10]

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as hexane.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Instrument: GC system equipped with an FID detector.

    • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection: 1 µL of each calibration standard, split injection.

    • Oven Program: Isothermal or programmed temperature ramp suitable for the separation of target hydrocarbons.

    • Detector: FID temperature set to 250°C.

  • Validation Parameters:

    • Linearity: Inject the calibration standards in triplicate. Plot the average peak area against the concentration of this compound. The calibration curve should have a correlation coefficient (R²) of ≥ 0.999.[8][11]

    • Precision (Repeatability): Inject the mid-range concentration standard (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Accuracy (Recovery): Prepare a spiked sample by adding a known amount of this compound to a representative matrix (if applicable). Analyze the spiked and unspiked samples and calculate the percentage recovery. The recovery should be within 98-102%.

Visualizations

The following diagrams illustrate the workflow for validating a new reference standard and the logical relationship of a reference standard in a quantitative analytical workflow.

ValidationWorkflow cluster_0 Reference Standard Procurement cluster_1 Identity and Purity Confirmation cluster_2 Method Validation cluster_3 Certification Procure Procure Candidate Reference Standard GCMS GC-MS Analysis Procure->GCMS NMR NMR Spectroscopy Procure->NMR PrepStandards Prepare Calibration Standards GCMS->PrepStandards NMR->PrepStandards GCFID GC-FID Analysis PrepStandards->GCFID Linearity Linearity Assessment (R² ≥ 0.999) GCFID->Linearity Precision Precision Assessment (RSD ≤ 2%) GCFID->Precision Accuracy Accuracy Assessment (Recovery 98-102%) GCFID->Accuracy Certify Certify as Reference Standard Linearity->Certify Precision->Certify Accuracy->Certify

Caption: Workflow for the validation of a new reference standard.

QuantitativeAnalysis cluster_0 Inputs cluster_1 Analytical Process cluster_2 Output RefStd Certified Reference Standard (Known Conc.) Instrument Analytical Instrument (e.g., GC-FID) RefStd->Instrument UnknownSample Unknown Sample (Unknown Conc.) UnknownSample->Instrument CalCurve Generate Calibration Curve Instrument->CalCurve Analysis Analyze Unknown Sample Instrument->Analysis Result Quantified Result of Unknown Sample CalCurve->Result Analysis->Result

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of 2,3,3-trimethylpentane, a flammable and hazardous solvent commonly used in research and development. Adherence to these protocols will help your organization maintain a safe and compliant laboratory environment.

Key Properties and Hazards of this compound

Understanding the characteristics of this compound is the first step in managing its risks. The following table summarizes its key quantitative data.

PropertyValue
CAS Number 560-21-4
Molecular Formula C₈H₁₈
Molecular Weight 114.23 g/mol
Appearance Liquid
Vapor Pressure 27 mm Hg
Boiling Point Not Available
Melting Point -166 °F
Flash Point Not Available
Autoignition Temperature No information available

Hazards: this compound is a highly flammable liquid and vapor.[1][2] It is a skin irritant and may cause drowsiness or dizziness upon inhalation.[1][3][4] A significant hazard is that it may be fatal if swallowed and enters the airways.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2][4][5]

Personal Protective Equipment (PPE) and Spill Response

Before handling this compound, ensure all personnel are equipped with the appropriate personal protective equipment.

Required PPE:

  • Gloves: Wear protective gloves.[1]

  • Clothing: Wear protective clothing.[1]

  • Eye/Face Protection: Wear eye and face protection.[4]

In Case of a Spill:

  • Remove Ignition Sources: Immediately eliminate all sources of ignition, such as sparks, open flames, and hot surfaces.[1][4]

  • Ventilate the Area: Ensure the area is well-ventilated.[1][4]

  • Contain the Spill: Use a non-combustible absorbent material like vermiculite, sand, or earth to soak up the spill.[4]

  • Use Non-Sparking Tools: Employ non-sparking tools for cleanup.[1][4]

  • Collect Waste: Collect the absorbed material and residues in a designated, labeled, and sealed container for flammable waste.[1]

  • Prevent Environmental Contamination: Do not allow the spill to enter drains or waterways.[1][5] If a significant spill occurs, local authorities should be notified.[5]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical to prevent harm to individuals and the ecosystem. The following workflow outlines the decision-making process and procedural steps for its disposal.

Workflow for Proper Disposal of this compound start Start: this compound Waste assess_contamination Assess Contamination Level start->assess_contamination is_uncontaminated Uncontaminated? assess_contamination->is_uncontaminated recycle Recycle or Reclaim (Filtration, Distillation) is_uncontaminated->recycle Yes contaminated Contaminated Waste is_uncontaminated->contaminated No end End: Proper Disposal recycle->end consult_regulations Consult Local/Regional Waste Management Authority contaminated->consult_regulations identify_facility Identify Licensed Treatment or Disposal Facility consult_regulations->identify_facility package_waste Package in Approved, Labeled, Sealed Containers identify_facility->package_waste dispose Dispose via Approved Method: - Incineration - Licensed Landfill package_waste->dispose dispose->end

Caption: Disposal decision workflow for this compound.

Disposal Protocol:

  • Waste Characterization: Determine if the this compound waste is uncontaminated or contaminated.

  • Uncontaminated Waste: If the material is unused and uncontaminated, recycling or reclamation through methods like filtration or distillation may be possible.[1] Consult with the manufacturer for recycling options.[1]

  • Contaminated Waste: For contaminated this compound, direct disposal is necessary.

  • Consult Regulations: Always consult your local or regional waste management authority for specific disposal regulations and guidance.[1] Disposal to a sewer is generally not permissible and is subject to local laws.[1]

  • Authorized Disposal Facility: The waste must be disposed of at an authorized hazardous or special waste collection point.[1] This may involve:

    • Incineration: Incineration in a licensed apparatus, potentially after mixing with a suitable combustible material.[1]

    • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[1]

  • Container Management:

    • Leave the chemical in its original container if possible. Do not mix with other wastes.

    • Handle uncleaned, empty containers as you would the product itself.

    • Ensure all containers are properly labeled and sealed before disposal.

    • Decontaminate empty containers and observe all label safeguards until they are cleaned or destroyed.[1]

By implementing these procedures, you can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within your laboratory.

References

Essential Safety and Operational Guide for Handling 2,3,3-Trimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2,3,3-Trimethylpentane. Adherence to these procedures is essential for ensuring a safe laboratory environment and proper chemical management.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for aliphatic hydrocarbons.

PPE CategoryRecommended ProtectionMaterial/Type
Hand Protection Chemical-resistant gloves are essential to prevent skin contact.[1][2]Nitrile, Neoprene, or PVC gloves are recommended.[3]
Eye and Face Protection Protects against splashes and vapors.Safety glasses with side shields or chemical safety goggles are mandatory.[2][3][4] A face shield should be worn in addition to goggles when there is a significant splash hazard.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn to protect against incidental contact. For larger quantities or in case of a significant spill, chemical-resistant coveralls may be necessary.Standard laboratory coat. For more extensive protection, consider materials resistant to flammable liquids.[2]
Respiratory Protection Required in poorly ventilated areas or when occupational exposure limits are likely to be exceeded.An approved air-purifying respirator with an organic vapor cartridge is necessary if engineering controls are insufficient.[1]

Note: The suitability and durability of a glove type depend on usage, including the frequency and duration of contact. For prolonged or frequently repeated contact, a glove with a higher protection class (greater breakthrough time) is recommended.[3] Always inspect gloves for any signs of degradation before use.

Experimental Protocol: Donning and Doffing of PPE

Properly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Put on a lab coat or a chemical-resistant apron.

  • Respiratory Protection: If required, perform a seal check for the respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Apron: Remove the lab coat or apron without touching the exterior surface.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Hand Hygiene: Wash hands again thoroughly.

Operational Plan: Handling and Storage

This compound is a flammable liquid and should be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.[2]

Key Handling Procedures:

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Avoid contact with skin and eyes.[2]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Ensure eyewash stations and safety showers are readily accessible.[1]

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

  • The storage area should be equipped with a sprinkler system.[1]

Disposal Plan

Contaminated materials and waste from this compound must be handled as hazardous waste.

Disposal Procedures:

  • Segregation: Collect all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.

  • Containment: Ensure the waste container is kept closed and stored in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain.[6]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task Involving This compound small_scale Small Scale Use (e.g., <100mL in fume hood) start->small_scale Small Volume large_scale Large Scale Use or Transfer (e.g., >100mL or outside hood) start->large_scale Large Volume spill_risk Potential for Splash or Spill? small_scale->spill_risk large_scale->spill_risk ventilation Adequate Ventilation? (e.g., certified fume hood) large_scale->ventilation ppe_basic Basic PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat spill_risk->ppe_basic No ppe_enhanced_face Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile/Neoprene Gloves - Lab Coat spill_risk->ppe_enhanced_face Yes ppe_enhanced_body Enhanced PPE: - Chemical Goggles - Face Shield - Nitrile/Neoprene Gloves - Chemical-Resistant Apron/Coveralls ventilation->ppe_enhanced_body Yes respirator Add Respiratory Protection: - Air-Purifying Respirator with  Organic Vapor Cartridge ventilation->respirator No ppe_enhanced_body->respirator

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.